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Core Science & Biosynthesis

Foundational

Spirotryprostatin B: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals Abstract Spirotryprostatin B is a complex indole alkaloid first isolated from the fungus Aspergillus fumigatus. As a member of the spirocyclic diketopiperaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin B is a complex indole alkaloid first isolated from the fungus Aspergillus fumigatus. As a member of the spirocyclic diketopiperazine class of natural products, it has garnered significant interest in the scientific community due to its potent anti-mitotic properties. This technical guide provides an in-depth overview of the discovery, biosynthesis, and laboratory-scale isolation of Spirotryprostatin B. It includes detailed experimental protocols for the fermentation of Aspergillus fumigatus, extraction and purification of the target compound, and a summary of its key physicochemical and biological characteristics. Additionally, this document presents diagrams of the biosynthetic pathway and the experimental workflow to facilitate a comprehensive understanding of this promising anti-cancer agent.

Introduction and Discovery

Spirotryprostatin B was first identified as a novel mammalian cell cycle inhibitor by Osada et al. in 1996, following an extensive screening of metabolites from the fungus Aspergillus fumigatus.[1] It belongs to a class of naturally occurring 2,5-diketopiperazines and is structurally characterized by a unique spirooxindole ring system.[2] This compound, along with its analogue Spirotryprostatin A, was found to inhibit the cell cycle progression of tsFT210 cells at the G2/M phase, marking it as a significant candidate for the development of novel anti-cancer drugs.[3][4] The intricate molecular architecture of Spirotryprostatin B, particularly its spirocyclic core, has also made it a challenging and attractive target for total synthesis.[2]

Physicochemical and Biological Properties

Spirotryprostatin B is a white solid with a molecular formula of C₂₁H₂₁N₃O₃.[5][6] Its complex structure and biological activity have been thoroughly characterized since its discovery.

PropertyValueReference
Molecular Formula C₂₁H₂₁N₃O₃[6]
Molar Mass 363.417 g/mol [7]
Exact Mass 363.15829154 Da[6]
Appearance White Solid[5]
Biological Activity Inhibitor of mammalian cell cycle at G2/M phase[4]
IC₅₀ (tsFT210 cells) 14.0 µM[3]

Biosynthesis of Spirotryprostatin B

The biosynthesis of Spirotryprostatin B is intricately linked to the fumitremorgin biosynthetic pathway in Aspergillus fumigatus. The pathway begins with the condensation of the amino acids L-tryptophan and L-proline by a nonribosomal peptide synthetase (NRPS) to form the diketopiperazine core. This precursor undergoes a series of enzymatic modifications. A key step in the formation of the characteristic spiro-ring is catalyzed by FtmG, a cytochrome P450 monooxygenase.[7] This enzyme facilitates the oxidative rearrangement of a tryprostatin intermediate to generate the spiro-carbon center of Spirotryprostatin B.[7]

G Pro L-Proline NRPS Nonribosomal Peptide Synthetase (FtmA) Pro->NRPS Trp L-Tryptophan Trp->NRPS DKP Diketopiperazine (Brevianamide F) NRPS->DKP Condensation Prenyl Prenylation (FtmB) DKP->Prenyl Tryprostatin Tryprostatin Intermediate Prenyl->Tryprostatin FtmG Cytochrome P450 (FtmG) Tryprostatin->FtmG Oxidative Rearrangement STB Spirotryprostatin B FtmG->STB

Biosynthetic pathway of Spirotryprostatin B.

Experimental Protocols

The following protocols are adapted from the original isolation procedures published by Cui et al. (1996).[4]

Fermentation of Aspergillus fumigatus
  • Producing Strain: Aspergillus fumigatus

  • Fermentation Medium:

    • Glucose: 3%

    • Soluble Starch: 2%

    • Soybean Meal: 2%

    • K₂HPO₄: 0.5%

    • MgSO₄·7H₂O: 0.05%

    • The pH is adjusted to 6.5 before sterilization.

  • Culture Conditions:

    • A large-scale fermentation is carried out in a 600-liter jar fermenter containing 400 liters of the medium.

    • The fermentation is conducted for 66 hours at 28°C.

    • Stirring speed is maintained at 350 rpm with an aeration rate of 200 liters/minute.

    • Antifoaming agents (0.05% CA-123 and KM-68) are used.

Extraction and Isolation
  • Harvesting: The entire fermentation broth (400 liters) is filtered to separate the mycelial cake from the broth supernatant (370 liters).

  • Mycelial Extraction: The mycelial cake is extracted with 90% aqueous acetone. The acetone is then removed in vacuo.

  • Solvent Partitioning: Both the broth supernatant and the aqueous mycelium extract are individually extracted with ethyl acetate (EtOAc).

  • Concentration: The EtOAc solutions are combined and concentrated in vacuo to yield an oily extract.

  • Initial Purification: The crude extract is subjected to column chromatography on silica gel 60.

  • HPLC Purification: The active fractions from the silica gel column are further purified by repeated High-Performance Liquid Chromatography (HPLC) using CAPCELL PAK C-18 and C-8 columns to yield pure Spirotryprostatin B.[4] From a 400-liter fermentation, approximately 11 mg of Spirotryprostatin B can be obtained.[4]

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation A. fumigatus Culture (400 L, 66h, 28°C) Filtration Filtration Fermentation->Filtration Mycelia Mycelial Cake Filtration->Mycelia Supernatant Broth Supernatant Filtration->Supernatant Acetone_Ext 90% Acetone Extraction Mycelia->Acetone_Ext EtOAc_Ext2 EtOAc Extraction Supernatant->EtOAc_Ext2 EtOAc_Ext1 EtOAc Extraction Acetone_Ext->EtOAc_Ext1 Combine Combine & Concentrate EtOAc_Ext1->Combine EtOAc_Ext2->Combine Crude Crude Oily Extract Combine->Crude Silica Silica Gel Column Chromatography Crude->Silica HPLC Repeated HPLC (C18 & C8 columns) Silica->HPLC Pure_STB Pure Spirotryprostatin B HPLC->Pure_STB

Isolation and purification workflow for Spirotryprostatin B.

Spectroscopic Data

The structure of Spirotryprostatin B was elucidated using various spectroscopic methods. The following data is for the compound dissolved in CDCl₃.[5]

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (500 MHz, CDCl₃) δ (ppm)¹³C NMR (125 MHz, CDCl₃) δ (ppm)
7.53 (br, 1H)176.0
7.24 (ddd, 1H, J = 7.6, 7.6, 1.1 Hz)168.0
7.07 (d, 1H, J = 7.6 Hz)165.4
7.00 (ddd, 1H, J = 7.6, 7.6, 1.1 Hz)141.2
6.85 (d, 1H, J = 7.6 Hz)134.1
5.78 (s, 1H)129.2
5.43 (d, 1H, J = 8.9 Hz)128.8
5.21 (ddd, 1H, J = 8.9, 8.9, 1.4 Hz)122.9
4.34 (dd, 1H, J = 10.7, 6.1 Hz)122.4
3.80 (ddd, 1H, J = 12.2, 12.2, 8.2 Hz)109.8
3.57 (m, 1H)68.9
2.51-2.47 (m, 1H)65.5
2.13-2.09 (m, 1H)59.9
2.04-1.93 (m, 2H)57.1
1.57 (s, 3H)45.4
1.28 (d, 3H, J = 1.2 Hz)31.8
25.8
25.4
22.8
18.2
Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the elemental composition of Spirotryprostatin B.

IonCalculated MassObserved Mass
[M+H]⁺ 364.1656364.1655
[M+Na]⁺ 386.1475386.1476

Conclusion

Spirotryprostatin B remains a molecule of high interest for medicinal chemistry and drug development due to its potent cell cycle inhibitory activity. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to isolate and study this complex natural product. The elucidation of its biosynthetic pathway not only provides insights into the metabolic capabilities of Aspergillus fumigatus but also opens avenues for biosynthetic engineering to produce novel analogues with potentially enhanced therapeutic properties. Further investigation into the precise mechanism of action of Spirotryprostatin B will be crucial for its future development as a clinical anti-cancer agent.

References

Exploratory

An In-Depth Technical Guide to the Spirotryprostatin B Biosynthesis Pathway in Fungal Species

For Researchers, Scientists, and Drug Development Professionals Abstract Spirotryprostatin B, a complex indole alkaloid with potent antimitotic properties, is a secondary metabolite produced by the fungus Aspergillus fum...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin B, a complex indole alkaloid with potent antimitotic properties, is a secondary metabolite produced by the fungus Aspergillus fumigatus. Its unique spirocyclic structure and potential as an anticancer agent have made its biosynthetic pathway a subject of significant research interest. This technical guide provides a comprehensive overview of the Spirotryprostatin B biosynthesis pathway, detailing the genetic and enzymatic machinery, regulatory networks, and the intricate crosstalk with other metabolic pathways. The guide includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further investigation of this important natural product.

Introduction

Spirotryprostatin B is a member of the spiroindole diketopiperazine class of natural products, first isolated from the fermentation broth of Aspergillus fumigatus in 1996.[1][2] It exhibits significant inhibitory activity against the mammalian cell cycle, arresting cells in the G2/M phase, which underscores its potential for development as a chemotherapeutic agent.[1] The biosynthesis of Spirotryprostatin B is a complex process that originates from the fumitremorgin biosynthetic pathway and involves a fascinating interplay with enzymes from other secondary metabolite gene clusters, highlighting the metabolic versatility of fungi.[3][4] Understanding this pathway is crucial for efforts to engineer strains with improved yields and for the chemoenzymatic synthesis of novel analogs with enhanced therapeutic properties.

The Spirotryprostatin B Biosynthetic Gene Cluster and Key Enzymes

The genes responsible for Spirotryprostatin B biosynthesis are located within the fumitremorgin (ftm) gene cluster in Aspergillus fumigatus.[5] This cluster contains the core enzymes necessary for the synthesis of the diketopiperazine backbone and its subsequent modifications.

Table 1: Key Genes and Enzymes in the Spirotryprostatin B Biosynthesis Pathway

GeneEnzymeFunction
ftmAFtmAA nonribosomal peptide synthetase (NRPS) that catalyzes the condensation of L-tryptophan and L-proline to form the diketopiperazine precursor, brevianamide F (cyclo-L-Trp-L-Pro).[5]
ftmGFtmGA cytochrome P450 monooxygenase responsible for the crucial spiro-ring formation in Spirotryprostatin B through the oxidation of a tryprostatin intermediate.[3][6]
fqzBFqzBAn FAD-dependent monooxygenase from the fumiquinazoline biosynthetic pathway that catalyzes the spiro-ring formation in the related compound, Spirotryprostatin A. This demonstrates pathway crosstalk.[3][4]

The Biosynthetic Pathway of Spirotryprostatin B

The biosynthesis of Spirotryprostatin B is a multi-step process that begins with the formation of a diketopiperazine core, followed by a series of enzymatic modifications, including prenylation and the critical spirocyclization.

Formation of the Diketopiperazine Precursor: Brevianamide F

The pathway initiates with the condensation of two amino acids, L-tryptophan and L-proline. This reaction is catalyzed by the nonribosomal peptide synthetase (NRPS), FtmA, to produce the central precursor molecule, brevianamide F (cyclo-L-Trp-L-Pro).[5]

Prenylation and Intermediate Modifications

Following the formation of brevianamide F, a series of tailoring reactions occur, which are part of the broader fumitremorgin pathway. These steps are believed to involve prenyltransferases that attach a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the tryptophan moiety. Subsequent enzymatic modifications lead to the formation of tryprostatin B.

The Key Spirocyclization Step Catalyzed by FtmG

The hallmark of Spirotryprostatin B biosynthesis is the formation of the spiro-oxindole ring system. This critical transformation is catalyzed by the cytochrome P450 enzyme, FtmG.[3][6] FtmG facilitates an oxidative rearrangement of tryprostatin B, leading to the formation of the characteristic spirocyclic junction. The proposed mechanism involves a radical-mediated cyclization.[6]

Spirotryprostatin B Biosynthesis Pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Reactions cluster_final_product Final Product L-Tryptophan L-Tryptophan Brevianamide F Brevianamide F L-Tryptophan->Brevianamide F FtmA (NRPS) L-Proline L-Proline L-Proline->Brevianamide F Tryprostatin B Tryprostatin B Brevianamide F->Tryprostatin B Prenylation & Other modifications (Ftm cluster) Spirotryprostatin B Spirotryprostatin B Tryprostatin B->Spirotryprostatin B FtmG (P450) Spirocyclization

A simplified diagram of the Spirotryprostatin B biosynthetic pathway.

Quantitative Data

While detailed kinetic analyses of all enzymes in the Spirotryprostatin B pathway are not extensively available in the public domain, some quantitative data regarding the production and biological activity of related compounds have been reported.

Table 2: Production Titers and Biological Activity of Spirotryprostatins and Related Compounds

CompoundProduction TiterBiological Activity (IC50/MIC)Source Organism / SystemReference
Tryprostatin A-16.4 µM (MIC)Aspergillus fumigatus BM939[7]
Tryprostatin B-4.4 µM (MIC)Aspergillus fumigatus BM939[7]
Demethoxyfumitremorgin C-0.45 µM (MIC)Aspergillus fumigatus BM939[7]
Fumitremorgin C-4.1 µM (MIC)Aspergillus fumigatus BM939[7]
12,13-dihydroxyfumitremorgin C-60.8 µM (MIC)Aspergillus fumigatus BM939[7]
Fumitremorgin B-26.1 µM (MIC)Aspergillus fumigatus BM939[7]
Verruculogen-12.2 µM (MIC)Aspergillus fumigatus BM939[7]

Note: Specific production titers for Spirotryprostatin B are not consistently reported in the literature, often being dependent on specific fermentation conditions.

Regulation of the Spirotryprostatin B Biosynthesis Pathway

The production of Spirotryprostatin B, like many fungal secondary metabolites, is tightly regulated at the transcriptional level.

Global Regulation by LaeA

LaeA is a global regulator of secondary metabolism in Aspergillus species. It is a methyltransferase that is part of the velvet complex, which controls the expression of numerous biosynthetic gene clusters. Deletion of laeA in A. fumigatus has been shown to significantly reduce the expression of genes within the ftm cluster, leading to a decrease in the production of fumitremorgins and, consequently, spirotryprostatins.[8]

Putative Specific Regulation by Skn7 and RofA

Computational predictions and subsequent experimental evidence suggest that the transcription factors Skn7 and RofA may be involved in the regulation of the fumitremorgin gene cluster.[9] Deletion and overexpression of skn7 and rofA have been shown to alter the production of fumitremorgin C.[9] While their direct interaction with the ftm promoter regions has not been definitively demonstrated, they represent promising targets for understanding the specific regulation of this pathway.

Regulatory Network of Spirotryprostatin B Biosynthesis LaeA LaeA ftm_cluster ftm Gene Cluster LaeA->ftm_cluster Positive Regulation Skn7 Skn7 Skn7->ftm_cluster Predicted Regulation RofA RofA RofA->ftm_cluster Predicted Regulation Spirotryprostatin_B Spirotryprostatin B ftm_cluster->Spirotryprostatin_B Biosynthesis

The regulatory network controlling Spirotryprostatin B production.

Experimental Protocols

Gene Knockout of ftmG in Aspergillus fumigatus

This protocol describes a general workflow for the targeted deletion of the ftmG gene in A. fumigatus to confirm its role in Spirotryprostatin B biosynthesis. This method is based on homologous recombination using a selectable marker.

ftmG Knockout Experimental Workflow cluster_cassette 1. Deletion Cassette Construction cluster_transformation 2. Fungal Transformation cluster_verification 3. Verification of Transformants cluster_analysis 4. Metabolite Analysis PCR1 PCR Amplify 5' Flank of ftmG FusionPCR Fusion PCR PCR1->FusionPCR PCR2 PCR Amplify 3' Flank of ftmG PCR2->FusionPCR Marker Selectable Marker (e.g., hygromycin resistance) Marker->FusionPCR Protoplasts Generate Protoplasts of A. fumigatus FusionPCR->Protoplasts Deletion Cassette Transformation PEG-mediated Transformation Protoplasts->Transformation Selection Plate on Selective Medium Transformation->Selection gDNA Isolate Genomic DNA Selection->gDNA Putative Mutants PCR_verification PCR Verification gDNA->PCR_verification Southern Southern Blot (optional) gDNA->Southern Fermentation Ferment Wild-Type and ΔftmG Strains PCR_verification->Fermentation Verified ΔftmG Mutant Southern->Fermentation Extraction Solvent Extraction of Metabolites Fermentation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Comparison Compare Metabolite Profiles LCMS->Comparison

Workflow for ftmG gene knockout and metabolite analysis.

Methodology:

  • Construction of the ftmG Deletion Cassette:

    • Amplify approximately 1-1.5 kb fragments homologous to the regions immediately upstream (5' flank) and downstream (3' flank) of the ftmG open reading frame from A. fumigatus genomic DNA.

    • Amplify a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph), from a suitable plasmid.

    • Fuse the 5' flank, the selectable marker, and the 3' flank in the correct order using fusion PCR or Gibson assembly.

  • Transformation of Aspergillus fumigatus :

    • Prepare protoplasts from young mycelia of the wild-type A. fumigatus strain by enzymatic digestion of the cell wall.

    • Transform the protoplasts with the generated ftmG deletion cassette using a polyethylene glycol (PEG)-calcium chloride-mediated method.

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

  • Verification of Gene Replacement:

    • Isolate genomic DNA from putative transformants that grow on the selective medium.

    • Perform diagnostic PCR using primers that anneal outside the integration site and within the selectable marker to confirm homologous recombination and the absence of the ftmG gene.

    • Optionally, perform a Southern blot analysis to confirm a single integration event of the deletion cassette at the correct locus.

  • Metabolite Analysis:

    • Cultivate the confirmed ΔftmG mutant and the wild-type strain under conditions known to induce Spirotryprostatin B production.

    • Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

    • Compare the metabolite profiles of the ΔftmG mutant and the wild-type strain. The absence of a peak corresponding to Spirotryprostatin B in the mutant extract, along with the potential accumulation of its precursor, would confirm the function of FtmG.

In Vitro Assay for FtmG Activity

This protocol provides a general framework for expressing FtmG in a heterologous host and performing an in vitro enzymatic assay to characterize its function.

Methodology:

  • Heterologous Expression of FtmG:

    • Clone the coding sequence of ftmG into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli. For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) from a suitable donor organism is often necessary for activity.

    • Transform the expression construct into the chosen host and induce protein expression.

  • Preparation of Microsomes:

    • Harvest the cells expressing FtmG and lyse them.

    • Isolate the microsomal fraction, which contains the membrane-bound P450 enzyme, by differential centrifugation.

  • Enzymatic Assay:

    • Set up a reaction mixture containing the FtmG-enriched microsomes, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate (tryprostatin B), and a source of reducing equivalents (NADPH).

    • Initiate the reaction by adding NADPH and incubate at an optimal temperature (e.g., 28-37 °C) for a defined period.

    • Quench the reaction by adding an organic solvent (e.g., acetonitrile or ethyl acetate).

  • Product Analysis:

    • Extract the products from the reaction mixture.

    • Analyze the extract by HPLC-MS/MS to detect the formation of Spirotryprostatin B and other potential hydroxylated byproducts.

Conclusion and Future Perspectives

The biosynthesis of Spirotryprostatin B in Aspergillus fumigatus is a testament to the complex and interconnected nature of fungal secondary metabolism. While significant progress has been made in identifying the key genes and enzymes involved, particularly the central role of the cytochrome P450 FtmG, many aspects of this pathway remain to be fully elucidated. Future research should focus on the detailed kinetic characterization of all enzymes in the pathway, a deeper understanding of the specific regulatory mechanisms governing the ftm gene cluster, and the exploration of the metabolic crosstalk with other pathways. Such knowledge will be invaluable for the rational design of strategies to enhance the production of Spirotryprostatin B and to generate novel, potent analogs for therapeutic applications. The experimental approaches outlined in this guide provide a framework for researchers to contribute to the expanding knowledge of this fascinating biosynthetic pathway.

References

Foundational

Spirotryprostatin B: A Deep Dive into Structure-Activity Relationships for Anticancer Drug Development

For Immediate Release [City, State] – [Date] – Spirotryprostatin B, a complex natural product isolated from the fungus Aspergillus fumigatus, has emerged as a promising scaffold for the development of novel anticancer ag...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Spirotryprostatin B, a complex natural product isolated from the fungus Aspergillus fumigatus, has emerged as a promising scaffold for the development of novel anticancer agents.[1][2] Its potent ability to halt the cell cycle in the G2/M phase, a critical stage of cell division, makes it a focal point of research for scientists and drug development professionals.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Spirotryprostatin B, offering a comprehensive resource for researchers in the field. The document outlines key structural features influencing its biological activity, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action.

Spirotryprostatin B and its analogs belong to the spiro[pyrrolidine-3,3'-oxindole] class of alkaloids.[3] The core structure consists of a unique spirocyclic system, a diketopiperazine ring derived from tryptophan and proline, and a prenyl group.[1][2] Its mechanism of action is primarily attributed to the disruption of microtubule dynamics, a validated target for many successful anticancer drugs.[4][5] This interference with the mitotic spindle triggers a cellular checkpoint, leading to arrest in the G2/M phase of the cell cycle and subsequent programmed cell death (apoptosis) in cancer cells.

Structure-Activity Relationship (SAR) Insights

The potency of Spirotryprostatin B is significantly influenced by subtle modifications to its intricate chemical architecture. While extensive quantitative SAR data for a wide range of analogs remains an active area of research, key insights have been gleaned from comparative studies of Spirotryprostatin A and B, as well as related compounds.

A crucial determinant of activity appears to be the substitution pattern on the oxindole ring. Spirotryprostatin B, which lacks the 6-methoxy group present in Spirotryprostatin A, exhibits significantly greater inhibitory activity against cancer cell lines.[2] This suggests that the electronic and steric properties of this region are critical for target engagement.

The prenyl side chain is another key feature for potent biological activity. Studies on the related compound tryprostatin A have shown that the presence of the 2-isoprenyl moiety on the indole scaffold is essential for potent inhibition of cell proliferation. The stereochemistry of the spirocyclic core and the diketopiperazine ring, derived from L-proline and L-tryptophan, is also believed to play a crucial role in maintaining the correct conformation for biological activity.[1][2]

Quantitative SAR Data

The following table summarizes the available quantitative data for Spirotryprostatin A and B, highlighting the superior potency of Spirotryprostatin B.

CompoundCell LineAssayIC50 (µM)Reference
Spirotryprostatin AtsFT210Cell Cycle Inhibition197.5[2]
Spirotryprostatin BtsFT210Cell Cycle Inhibition14.0[2]

Mechanism of Action: G2/M Cell Cycle Arrest

Spirotryprostatin B's induction of G2/M arrest is a complex process involving a cascade of signaling events. While the direct molecular target is believed to be tubulin, the downstream consequences converge on the master regulators of the G2/M transition: the Cyclin B/Cdk1 (Cdc2) complex. The following diagram illustrates a plausible signaling pathway leading to G2/M arrest.

G2_M_Arrest_Pathway Spirotryprostatin B Spirotryprostatin B Tubulin Tubulin Spirotryprostatin B->Tubulin Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Disruption Spindle Assembly Checkpoint Spindle Assembly Checkpoint Microtubule Dynamics->Spindle Assembly Checkpoint ATM/ATR ATM/ATR Spindle Assembly Checkpoint->ATM/ATR Activation Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Phosphorylation p53 p53 ATM/ATR->p53 Phosphorylation Cdc25C Cdc25C Chk1/Chk2->Cdc25C Inhibition p21 p21 p53->p21 Upregulation Cyclin B/Cdc2 (Active) Cyclin B/Cdc2 (Active) p21->Cyclin B/Cdc2 (Active) Inhibition Cyclin B/Cdc2 (Inactive) Cyclin B/Cdc2 (Inactive) Cdc25C->Cyclin B/Cdc2 (Active) Dephosphorylation (Activation) M Phase M Phase Cyclin B/Cdc2 (Active)->M Phase Promotes Entry G2/M Arrest G2/M Arrest Cyclin B/Cdc2 (Inactive)->G2/M Arrest G2 Phase G2 Phase G2 Phase->Cyclin B/Cdc2 (Active)

Caption: Proposed signaling pathway for Spirotryprostatin B-induced G2/M cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used in the SAR evaluation of Spirotryprostatin B and its analogs.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Spirotryprostatin B analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of Spirotryprostatin B analogs for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and detecting emission at approximately 617 nm.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Spirotryprostatin B analogs

  • Positive (e.g., Paclitaxel) and negative (e.g., Colchicine) controls

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reagent Preparation: Prepare a solution of tubulin in polymerization buffer on ice. Add GTP to a final concentration of 1 mM.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in polymerization buffer.

  • Assay Setup: In a pre-warmed 37°C 96-well plate, add the compound dilutions.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of polymerization to determine the inhibitory or enhancing effects of the compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of Spirotryprostatin B analogs.

Experimental_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 SAR Analysis & Lead Optimization Analog_Synthesis Synthesis of Spirotryprostatin B Analogs Compound_Library Creation of Compound Library Analog_Synthesis->Compound_Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Hit_Identification Identification of Active Compounds (Hits) Cytotoxicity_Assay->Hit_Identification Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Hit_Identification->Cell_Cycle_Analysis Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Hit_Identification->Tubulin_Polymerization Mechanism_Confirmation Confirmation of G2/M Arrest & Tubulin Inhibition Cell_Cycle_Analysis->Mechanism_Confirmation Tubulin_Polymerization->Mechanism_Confirmation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Confirmation->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design & Synthesis

Caption: A typical experimental workflow for SAR studies of Spirotryprostatin B analogs.

Conclusion

Spirotryprostatin B represents a compelling starting point for the development of new anticancer therapies. Its potent G2/M cell cycle inhibitory activity, mediated through the disruption of microtubule dynamics, provides a solid foundation for further investigation. The structure-activity relationships highlighted in this guide underscore the importance of specific structural motifs for biological activity. By employing the detailed experimental protocols provided, researchers can systematically evaluate new analogs and refine their design to develop more potent and selective drug candidates. The continued exploration of the Spirotryprostatin B scaffold holds significant promise for the future of oncology drug discovery.

References

Exploratory

Natural Analogs of Spirotryprostatin B: A Technical Guide to Bioactivity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the natural analogs of Spirotryprostatin B, focusing on their biological activities, underlying me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural analogs of Spirotryprostatin B, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Spirotryprostatin B, a complex indole alkaloid isolated from the fungus Aspergillus fumigatus, has garnered significant attention in the scientific community for its potent anti-mitotic properties, positioning it as a promising scaffold for the development of novel anti-cancer therapeutics.[1][2] This document delves into the key natural analogs, presents their bioactivity data in a structured format, details relevant experimental protocols, and visualizes the known signaling pathways and biosynthetic routes.

Introduction to Spirotryprostatin B and its Analogs

Spirotryprostatin B belongs to a class of natural products known as spiroindolinone-piperazine alkaloids.[2] These compounds are characterized by a unique spirocyclic core, which is crucial for their biological activity. The primary natural analog of Spirotryprostatin B is Spirotryprostatin A, also produced by Aspergillus fumigatus.[2] Both compounds have been shown to inhibit cell cycle progression, making them valuable leads in oncology research.[3][4] The structural complexity and potent bioactivity of these molecules have also spurred significant efforts in their total synthesis.[5]

Bioactivity of Natural Analogs

The primary biological activity of Spirotryprostatin B and its natural analogs is the inhibition of mammalian cell cycle progression, specifically arresting cells in the G2/M phase.[3][6] This anti-mitotic effect is the basis for their potential as anti-cancer agents. While a wide range of synthetic analogs have been created and tested, this guide focuses on the reported activities of the naturally occurring compounds.

Table 1: Comparative Bioactivity of Spirotryprostatin Natural Analogs

CompoundCell LineAssay TypeBioactivity (IC50/EC50)Reference
Spirotryprostatin BtsFT210 (murine mammary carcinoma)Cell Cycle Inhibition> 12.5 µg/mL (Effective Concentration)[3]

Note: Quantitative IC50 values for direct cytotoxicity of natural Spirotryprostatin analogs are not consistently reported in the initial literature. The provided data indicates the concentration at which cell cycle inhibition is observed.

Experimental Protocols

The evaluation of the bioactivity of Spirotryprostatin B and its analogs involves a series of cell-based and biochemical assays. Below are detailed methodologies for key experiments cited in the literature.

Cell Culture and Synchronization
  • Cell Line: The tsFT210 cell line, a temperature-sensitive mutant of murine mammary carcinoma cells, is frequently used. These cells have a temperature-sensitive p34cdc2 kinase and arrest in the G2 phase at a non-permissive temperature (39°C), allowing for synchronized cell populations.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at a permissive temperature of 32°C in a humidified atmosphere of 5% CO2.

  • Synchronization: To obtain a synchronized cell population for cell cycle analysis, cells are incubated at the non-permissive temperature (39°C) for a defined period to arrest them in the G2 phase. The cells are then released from the G2 block by shifting them back to the permissive temperature (32°C) in the presence of the test compounds.

Cell Cycle Analysis by Flow Cytometry

This protocol is fundamental to determining the cell cycle phase at which a compound exerts its inhibitory effect.

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Synchronized tsFT210 Cells treatment Treat with Spirotryprostatin B or Analog start->treatment incubation Incubate for specific time points treatment->incubation harvest Harvest Cells incubation->harvest fixation Fix in 70% Ethanol harvest->fixation stain Stain with Propidium Iodide and RNase fixation->stain flow Acquire Data on Flow Cytometer stain->flow analysis Analyze DNA Content to Determine Cell Cycle Phase flow->analysis

Fig. 1: Workflow for Cell Cycle Analysis.
  • Cell Treatment: Synchronized cells are treated with varying concentrations of Spirotryprostatin B or its analogs. A vehicle control (e.g., DMSO) is run in parallel.

  • Harvesting and Fixation: At desired time points, cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing. Cells are stored at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to generate histograms that show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling and Biosynthetic Pathways

The precise downstream signaling pathway of Spirotryprostatin B's anti-mitotic activity is still under detailed investigation. However, its primary mechanism is understood to be the disruption of microtubule dynamics, leading to a G2/M phase arrest. The biosynthetic pathway, on the other hand, has been elucidated and involves cross-talk between different biosynthetic gene clusters.

Biosynthesis of Spirotryprostatins

The biosynthesis of spirotryprostatins is a complex process involving enzymes from different metabolic pathways. Notably, the formation of the characteristic spiro-carbon is catalyzed by distinct enzymes for Spirotryprostatin A and B. FtmG, a cytochrome P450, is involved in the spiro-ring formation of Spirotryprostatin B.[7]

biosynthesis_pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_spiro_formation Spiro-Ring Formation trp Tryptophan dkp Trp-Pro Diketopiperazine trp->dkp pro Proline pro->dkp tryprostatins Tryprostatins dkp->tryprostatins stb Spirotryprostatin B tryprostatins->stb Oxidative Rearrangement enzyme FtmG (Cytochrome P450) enzyme->tryprostatins

Fig. 2: Simplified Biosynthetic Pathway to Spirotryprostatin B.

This pathway highlights the key steps from precursor amino acids to the final spirocyclic structure. The oxidative rearrangement of a tryprostatin precursor is a critical step in forming the spirooxindole core.

Conclusion and Future Directions

Spirotryprostatin B and its natural analog, Spirotryprostatin A, represent a promising class of anti-mitotic agents with potential for development as anti-cancer drugs. Their unique spirocyclic structure and potent biological activity continue to attract significant interest from both synthetic chemists and chemical biologists. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways to better understand their mechanism of action. Furthermore, the development of more potent and selective synthetic analogs based on the natural product scaffold holds significant therapeutic promise. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this exciting field.

References

Foundational

In Vitro Anti-mitotic Properties of Spirotryprostatin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Spirotryprostatin B, a fungal alkaloid isolated from Aspergillus fumigatus, has demonstrated significant anti-mitotic properties, positioning it as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin B, a fungal alkaloid isolated from Aspergillus fumigatus, has demonstrated significant anti-mitotic properties, positioning it as a compound of interest for cancer research and drug development.[1][2] This technical guide provides an in-depth overview of the in vitro anti-mitotic activities of Spirotryprostatin B, including its effects on cell cycle progression and microtubule dynamics. Detailed experimental protocols for key assays and visualizations of the underlying molecular mechanisms are presented to facilitate further investigation and application of this promising natural product.

Introduction

Spirotryprostatin B is a member of the spiro-oxindole alkaloid family, characterized by a unique spirocyclic ring system.[1] Like other anti-mitotic agents, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[3] This interference leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.[1][3] Notably, Spirotryprostatin B has been shown to be significantly more potent than its analogue, Spirotryprostatin A, in inducing G2/M phase arrest.[4]

Quantitative Data on Anti-mitotic Activity

The anti-mitotic activity of Spirotryprostatin B has been quantified through various in vitro assays, primarily focusing on its ability to inhibit cell cycle progression and cell viability. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of the compound.

Cell LineCancer TypeAssayIC50 (µM)Reference
tsFT210Murine Fibroblast (temperature-sensitive mutant)Cell Cycle Inhibition14.0[4]
K562Human Chronic Myelogenous LeukemiaCytotoxicity (MIC)35 µg/ml[5]
HL-60Human Promyelocytic LeukemiaCytotoxicity (MIC)10 µg/ml[5]

Mechanism of Action: Disruption of Microtubule Dynamics and G2/M Arrest

Spirotryprostatin B exerts its anti-mitotic effects by interfering with the normal function of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.

Spirotryprostatin B acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin into microtubules.[3] This disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle. Consequently, the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, is activated.[6] The SAC ensures that all chromosomes are correctly attached to the mitotic spindle before the cell proceeds to anaphase.[6][7] By preventing proper spindle formation, Spirotryprostatin B causes a prolonged activation of the SAC, leading to a sustained arrest in the G2/M phase of the cell cycle.[3][8] This prolonged arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

The G2/M transition is primarily regulated by the Cyclin B1/Cdc2 kinase complex.[9][10] The activation of this complex is a critical step for entry into mitosis.[11] Disruption of microtubule dynamics by agents like Spirotryprostatin B leads to a signaling cascade that ultimately prevents the activation of the Cyclin B1/Cdc2 complex, thereby enforcing the G2/M arrest.[8][12]

Signaling Pathway of Spirotryprostatin B-Induced G2/M Arrest

G2_M_Arrest_Pathway SpirotryprostatinB Spirotryprostatin B Tubulin Tubulin SpirotryprostatinB->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Cdc20 Cdc20 SAC->Cdc20 Inhibition APC_C Anaphase-Promoting Complex (APC/C) Cdc20->APC_C Inhibition CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex Inactivation APC_C->CyclinB1_Cdc2 Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinB1_Cdc2->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Cycle_Workflow Seed Seed Cells Treat Treat with Spirotryprostatin B Seed->Treat Harvest Harvest Cells Treat->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain RNase A & Propidium Iodide Staining Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Data Analysis (% G0/G1, S, G2/M) Analyze->Data Logical_Flow STB Spirotryprostatin B MT_Inhibition Inhibition of Microtubule Polymerization STB->MT_Inhibition Spindle_Disruption Mitotic Spindle Disruption MT_Inhibition->Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Exploratory

Spirotryprostatin B: A Technical Guide to its Role in the Inhibition of Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals Abstract Spirotryprostatin B, a prenylated spiro-oxindole alkaloid isolated from Aspergillus fumigatus, has garnered significant interest within the scienti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin B, a prenylated spiro-oxindole alkaloid isolated from Aspergillus fumigatus, has garnered significant interest within the scientific community for its potent antimitotic properties. This technical guide provides a comprehensive overview of Spirotryprostatin B's mechanism of action, focusing on its role as an inhibitor of tubulin polymerization. The document details its effects on the cell cycle, presents available quantitative data, outlines key experimental protocols for its study, and explores the putative signaling pathways involved in its cellular effects. This guide is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.[1] Spirotryprostatin B is a naturally occurring compound that has been identified as a potent inhibitor of cell cycle progression, specifically arresting cells in the G2/M phase.[2][3] This activity is attributed to its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization.

Mechanism of Action: Inhibition of Tubulin Polymerization

Spirotryprostatin B exerts its primary cellular effect by interfering with the polymerization of tubulin into microtubules. While the precise binding site on the tubulin dimer has not been definitively elucidated in the reviewed literature, its functional consequence is the destabilization of microtubules, leading to a cascade of downstream cellular events.

Quantitative Data
ParameterCell LineValueReference
IC50 for Cell Cycle Inhibition (G2/M Arrest) tsFT21014.0 µM[2]

Note: The tsFT210 cell line is a mouse mammary carcinoma cell line with a temperature-sensitive mutation in the p34cdc2 kinase, making it a valuable tool for studying cell cycle progression.

Effects on Microtubule Dynamics

A detailed quantitative analysis of the specific effects of Spirotryprostatin B on the parameters of microtubule dynamic instability (growth rate, shortening rate, catastrophe frequency, and rescue frequency) is not currently available in the scientific literature. However, as a microtubule-destabilizing agent, it is hypothesized that Spirotryprostatin B would decrease the growth rate and/or increase the catastrophe frequency of microtubules.

Cellular Effects: G2/M Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by Spirotryprostatin B activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.[2] Prolonged mitotic arrest can trigger downstream signaling pathways culminating in programmed cell death, or apoptosis.

Signaling Pathways

While specific signaling studies for Spirotryprostatin B are limited, the general pathways activated by prolonged mitotic arrest due to microtubule disruption are well-characterized.

  • p53-Mediated Pathway: Prolonged mitotic arrest can lead to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and Puma, leading to the intrinsic pathway of apoptosis.

  • Caspase Activation Cascade: The intrinsic apoptotic pathway involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, leads to the activation of a cascade of cysteine-aspartic proteases (caspases), including the initiator caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.

G2M_Arrest_Apoptosis Spirotryprostatin_B Spirotryprostatin B Tubulin_Polymerization Tubulin Polymerization Spirotryprostatin_B->Tubulin_Polymerization inhibits Microtubule_Destabilization Microtubule Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest p53_Activation p53 Activation G2M_Arrest->p53_Activation prolonged arrest leads to Caspase_Cascade Caspase Activation Cascade G2M_Arrest->Caspase_Cascade can trigger Apoptosis Apoptosis p53_Activation->Apoptosis Caspase_Cascade->Apoptosis

Figure 1. Signaling pathway from tubulin inhibition to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Spirotryprostatin B.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Spirotryprostatin B stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

  • Pre-chilled 96-well plates

Procedure:

  • Prepare the tubulin polymerization reaction mixture on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Prepare serial dilutions of Spirotryprostatin B, positive control, and vehicle control in General Tubulin Buffer.

  • Add 10 µL of the 10x compound dilutions to the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader and begin recording the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization (the steepest slope of the curve) or the final polymer mass (the plateau of the curve) against the logarithm of the compound concentration.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin_Mix Prepare tubulin polymerization mix on ice Add_Tubulin Add cold tubulin mix to initiate reaction Tubulin_Mix->Add_Tubulin Compound_Dilutions Prepare serial dilutions of Spirotryprostatin B Add_Compound Add compound dilutions to pre-warmed 96-well plate Compound_Dilutions->Add_Compound Add_Compound->Add_Tubulin Incubate_Read Incubate at 37°C and read absorbance at 340 nm Add_Tubulin->Incubate_Read Plot_Curves Plot absorbance vs. time Incubate_Read->Plot_Curves Calculate_IC50 Calculate IC50 value Plot_Curves->Calculate_IC50

Figure 2. Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.

Materials:

  • Cell line of interest (e.g., HeLa, tsFT210)

  • Spirotryprostatin B

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of Spirotryprostatin B or vehicle control for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Flow Cytometry Analysis Seed_Cells Seed cells in 6-well plates Treat_Cells Treat with Spirotryprostatin B Seed_Cells->Treat_Cells Harvest_Cells Harvest cells (trypsinization) Treat_Cells->Harvest_Cells Fix_Cells Fix cells in 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide Fix_Cells->Stain_Cells Acquire_Data Acquire data on flow cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze DNA content histograms Acquire_Data->Analyze_Data

Figure 3. Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

Spirotryprostatin B is a potent inhibitor of cell cycle progression that acts by disrupting microtubule polymerization. Its ability to induce G2/M arrest makes it an interesting candidate for further investigation as a potential anticancer agent. However, to fully realize its therapeutic potential, several key areas require further research:

  • Determination of the IC50 for in vitro tubulin polymerization: This will provide a direct measure of its potency against its molecular target.

  • Identification of the binding site on tubulin: Elucidating the precise binding site will enable structure-activity relationship studies and the rational design of more potent analogs.

  • Quantitative analysis of its effects on microtubule dynamics: Understanding how Spirotryprostatin B specifically alters the parameters of dynamic instability will provide a more detailed mechanistic understanding of its action.

  • Elucidation of specific downstream signaling pathways: Investigating the precise signaling cascades activated by Spirotryprostatin B-induced mitotic arrest in various cancer cell lines will be crucial for predicting its efficacy and potential resistance mechanisms.

Addressing these knowledge gaps will be instrumental in advancing Spirotryprostatin B from a promising natural product to a potential clinical candidate.

References

Foundational

Technical Guide: Initial Cytotoxicity Screening of Spirotryprostatin B in Cancer Cell Lines

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction Spirotryprostatin B is a complex indole alkaloid belonging to the spiro-oxindole diketopiperazine class of natural products.[1][2] Fi...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin B is a complex indole alkaloid belonging to the spiro-oxindole diketopiperazine class of natural products.[1][2] First isolated from the fungus Aspergillus fumigatus, this compound has attracted significant interest within the oncology and drug discovery communities due to its potent anti-mitotic and cytotoxic properties.[1][3] Structurally, it features a unique spirocyclic system that is believed to be crucial for its biological activity.[4] This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Spirotryprostatin B, presenting quantitative data, detailed experimental methodologies, and outlining its primary mechanism of action. The information is intended to serve as a foundational resource for researchers investigating Spirotryprostatin B and its analogs as potential anticancer therapeutic agents.

Cytotoxicity Profile of Spirotryprostatin B

The initial evaluation of Spirotryprostatin B's cytotoxic potential has been conducted across a limited number of cell lines. The compound demonstrates significant inhibitory effects, particularly through cell cycle disruption. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values are key metrics for quantifying its potency.

Table 1: Summary of In Vitro Cytotoxicity Data for Spirotryprostatin B

CompoundCell LineCell TypeAssay TypeEndpointPotency Value
Spirotryprostatin BtsFT210Murine FibroblastCell Cycle AnalysisG2/M Arrest14.0 µM (IC50)[2][5]
Spirotryprostatin BHL-60Human Promyelocytic LeukemiaCytotoxicityGrowth Inhibition10 µg/mL (MIC)[4]
Spirotryprostatin BK562Human Chronic Myelogenous LeukemiaCytotoxicityGrowth Inhibition35 µg/mL (MIC)[4]

Note: Further studies have confirmed inhibitory effects on murine breast cancer cells, though specific IC50 values were not provided in the reviewed literature.[3]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Spirotryprostatin B exerts its cytotoxic effects primarily by disrupting the cell cycle at the G2/M phase.[4][5][6] This activity is characteristic of anti-mitotic agents that interfere with microtubule dynamics.[1][7] Although detailed mechanistic studies are more extensive for its analog, Spirotryprostatin A, the shared structural core suggests a similar pathway. The proposed mechanism involves the inhibition of tubulin polymerization, which disrupts the formation and function of the mitotic spindle.[7][8] This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to a prolonged arrest in the G2/M phase and ultimately triggering apoptosis, or programmed cell death.[7]

Spirotryprostatin_B_Mechanism_of_Action cluster_0 Cellular Environment spiro_b Spirotryprostatin B tubulin Tubulin Polymerization spiro_b->tubulin Inhibits microtubules Microtubule Network Disruption tubulin->microtubules Leads to sac Spindle Assembly Checkpoint (SAC) Activation microtubules->sac g2m_arrest G2/M Phase Cell Cycle Arrest sac->g2m_arrest apoptosis Apoptosis Induction (Programmed Cell Death) g2m_arrest->apoptosis

Caption: Proposed mechanism of Spirotryprostatin B-induced cytotoxicity.

Experimental Protocols

Reproducible and robust experimental design is critical for assessing the cytotoxic activity of novel compounds. The following sections detail a standard workflow and a specific protocol for the MTT assay, a widely used method for evaluating cell viability.

General Workflow for In Vitro Cytotoxicity Screening

The process of screening a compound like Spirotryprostatin B for cytotoxic activity follows a standardized workflow from cell preparation to data analysis. This ensures consistency and allows for reliable comparison between compounds and experiments.

Cytotoxicity_Screening_Workflow cluster_workflow Experimental Workflow start_node Start cell_culture 1. Cell Seeding (96-well plate) start_node->cell_culture treatment 2. Compound Treatment (Spirotryprostatin B) cell_culture->treatment incubation 3. Incubation (e.g., 24-72 hours) treatment->incubation assay 4. Viability Assay (e.g., MTT, SRB, LDH) incubation->assay measurement 5. Signal Measurement (Spectrophotometer) assay->measurement analysis 6. Data Analysis (IC50 Calculation) measurement->analysis end_node End analysis->end_node

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

1. Materials and Reagents:

  • Selected human cancer cell lines (e.g., HL-60, K562)

  • Complete culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Spirotryprostatin B (stock solution prepared in Dimethyl Sulfoxide, DMSO)

  • MTT reagent (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)

2. Cell Seeding:

  • Harvest exponentially growing cells and perform a cell count to determine concentration and viability (e.g., using a hemocytometer and Trypan Blue).

  • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

3. Compound Treatment:

  • Prepare serial dilutions of Spirotryprostatin B in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Spirotryprostatin B.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Untreated Control: Cells in complete medium only.

    • Blank Control: Wells containing medium but no cells.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

4. MTT Assay Procedure:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Data Collection and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Conclusion

Initial screening data reveals that Spirotryprostatin B is a potent inhibitor of cancer cell proliferation, with activity observed in the low micromolar to microgram-per-milliliter range.[2][4][5] Its primary mechanism of action involves the disruption of the cell cycle at the G2/M phase, a hallmark of anti-mitotic agents that target the microtubule network.[5][7] The provided methodologies offer a robust framework for further investigation into its cytotoxic effects across a broader panel of cancer cell lines and for elucidating the precise molecular interactions that drive its activity. These foundational studies underscore the potential of Spirotryprostatin B as a lead compound for the development of novel anticancer drugs.

References

Protocols & Analytical Methods

Method

Total Synthesis of Spirotryprostatin B: An In-depth Experimental Protocol Resource

For Researchers, Scientists, and Drug Development Professionals Spirotryprostatin B, a complex indole alkaloid isolated from Aspergillus fumigatus, has garnered significant attention in the scientific community due to it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirotryprostatin B, a complex indole alkaloid isolated from Aspergillus fumigatus, has garnered significant attention in the scientific community due to its potent antimitotic activity, primarily through the inhibition of cell cycle progression at the G2/M phase. This property makes it a compelling candidate for the development of novel anticancer therapeutics. The intricate molecular architecture of Spirotryprostatin B, featuring a unique spiro[pyrrolidine-3,3'-oxindole] core and multiple stereocenters, presents a formidable challenge for synthetic organic chemists. This document provides a comprehensive overview of notable total syntheses of Spirotryprostatin B, complete with detailed experimental protocols for key transformations and tabulated quantitative data to facilitate comparison and application in a research setting.

Comparative Overview of Key Synthetic Strategies

Several research groups have successfully completed the total synthesis of Spirotryprostatin B, each employing a unique strategic approach to construct the challenging spirocyclic core and control the stereochemistry. The following table summarizes the key aspects of some of the most prominent syntheses.

Research Group Key Strategy Number of Steps Overall Yield (%) Key Intermediates/Reactions
Danishefsky (2000) Mannich Reaction84.6Mannich reaction of an L-tryptophan derivative, PhSeCl mediated elimination.[1][2]
Ganesan (2000) Biomimetic Oxidative Rearrangement74.9Pictet-Spengler condensation, NBS-mediated oxidative rearrangement.[3]
Williams (2002) 1,3-Dipolar Cycloaddition911Azomethine ylide generation, diastereoselective 1,3-dipolar cycloaddition.[1]
Carreira (2005) MgI₂-Catalyzed Ring Expansion195.5Rhodium-catalyzed cyclopropanation, MgI₂-mediated [1+3] ring expansion.[2][4]
Trost (2007) Palladium-Catalyzed Prenylation813.7Palladium-catalyzed asymmetric allylic alkylation (AAA) for spiro center construction.[1][5]
Horne (2004) N-Acyliminium Ion Spirocyclization74.9Intramolecular N-acyliminium ion cyclization onto a 2-chloroindole.[2]
Overman (2000) Asymmetric Heck Cyclization109Intramolecular asymmetric Heck reaction to form the spiro-oxindole.[2]

Experimental Protocols for Key Synthetic Transformations

This section provides detailed experimental procedures for pivotal steps from selected total syntheses of Spirotryprostatin B. These protocols are intended to serve as a practical guide for researchers.

Danishefsky's Mannich Reaction for Spiro-Oxindole Formation

This protocol describes the key Mannich reaction to construct the spirocyclic core, as reported by the Danishefsky group.[1][2]

Protocol:

  • To a solution of the L-tryptophan methyl ester hydrochloride derivative (1.0 eq) in a suitable solvent such as methanol, is added 3-buten-2-one (1.2 eq).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • Upon completion, as monitored by TLC, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the spirocyclic indole ketone intermediate as a mixture of diastereomers.

Ganesan's Biomimetic Oxidative Rearrangement

The Ganesan synthesis features a biomimetic oxidative rearrangement of a tetrahydro-β-carboline precursor to furnish the spiro-oxindole.[3]

Protocol:

  • The tetrahydro-β-carboline precursor (1.0 eq) is dissolved in a mixture of THF, acetic acid, and water.

  • The solution is cooled to 0 °C, and N-bromosuccinimide (NBS) (1.1 eq) is added in portions.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the spiro-oxindole.

Williams' 1,3-Dipolar Cycloaddition

This protocol details the key diastereoselective 1,3-dipolar cycloaddition reaction utilized in the Williams synthesis.[1]

Protocol:

  • A mixture of the chiral non-racemic N-glycine derivative (1.0 eq) and isovaleraldehyde (1.1 eq) in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark trap for 2-4 hours to form the azomethine ylide in situ.

  • The reaction mixture is then cooled to room temperature, and the dienophile, a substituted oxindole (1.0 eq), is added.

  • The mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the spiro[pyrrolidine-3,3'-oxindole] cycloadduct.

Carreira's MgI₂-Catalyzed Ring Expansion

A key feature of the Carreira synthesis is the magnesium iodide-mediated ring expansion of a spiro-cyclopropyl oxindole.[2][4]

Protocol:

  • To a solution of the spiro[cyclopropane-1,3'-oxindole] (1.0 eq) in anhydrous THF is added magnesium iodide (MgI₂) (1.2 eq).

  • The corresponding imine (1.1 eq) is then added to the reaction mixture.

  • The mixture is heated to 60 °C and stirred for 12-18 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel to afford the desired spiro-pyrrolidinyl oxindole.

Trost's Palladium-Catalyzed Asymmetric Allylic Alkylation

The Trost synthesis establishes the crucial spiro-quaternary center using a palladium-catalyzed asymmetric allylic alkylation.[1][5]

Protocol:

  • To a solution of the β-ketoester substrate (1.0 eq) in anhydrous THF are added the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and a chiral ligand (e.g., (R,R)-Trost ligand, 7.5 mol %).

  • The allylic carbonate (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to provide the enantioenriched spiro-oxindole product.

Synthetic Pathway Visualizations

The following diagrams illustrate the overall synthetic strategies for two of the discussed total syntheses of Spirotryprostatin B.

Ganesan_Spirotryprostatin_B_Synthesis A L-Tryptophan Methyl Ester B Tetrahydro-β-carboline A->B Pictet-Spengler Condensation C Spiro-oxindole (Dihydrospirotryprostatin B) B->C NBS, H₂O/AcOH/THF (Oxidative Rearrangement) D Spirotryprostatin B C->D Phenylselenyl- ation/Oxidation

Caption: Ganesan's biomimetic total synthesis of Spirotryprostatin B.

Williams_Spirotryprostatin_B_Synthesis cluster_0 Azomethine Ylide Formation cluster_1 1,3-Dipolar Cycloaddition cluster_2 Final Elaboration A Chiral N-Glycine Derivative C Azomethine Ylide A->C B Isovaleraldehyde B->C E Spiro[pyrrolidine-3,3'-oxindole] Cycloadduct C->E D Substituted Oxindole D->E F Spirotryprostatin B E->F Several Steps

Caption: Key steps in the Williams total synthesis of Spirotryprostatin B.

References

Application

Application Notes and Protocols: Synthesis of Spirotryprostatin B via Asymmetric Intramolecular Heck Reaction

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Spirotryprostatin B, a potent inhibitor of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Spirotryprostatin B, a potent inhibitor of the G2/M phase of the cell cycle. The key strategic element of this synthesis is a catalytic asymmetric intramolecular Heck reaction, which allows for the stereocontrolled construction of the C3 spirooxindole quaternary stereocenter and the adjacent C18 stereocenter. This methodology, pioneered by the Overman group, offers a concise and efficient route to this biologically active natural product.[1]

Introduction

Spirotryprostatin B is a member of the spirooxindole family of alkaloids, characterized by a unique spiro[pyrrolidine-3,3'-oxindole] core structure. Its ability to disrupt microtubule dynamics makes it an attractive target for cancer research and drug development. Several total syntheses of Spirotryprostatin B have been reported, employing various strategies such as Mannich reactions,[2][3]-dipolar cycloadditions, and ring-expansion reactions. However, the asymmetric intramolecular Heck reaction stands out for its elegance in establishing the critical stereochemistry in a single step.[1][4][5]

The central transformation involves a Heck cyclization of a carefully designed precursor, followed by the capture of the resulting η³-allylpalladium intermediate by a tethered diketopiperazine nucleophile. This sequential reaction cascade efficiently constructs the pentacyclic core of Spirotryprostatin B with high stereoselectivity.[1]

Overall Synthetic Strategy

The synthesis begins with the preparation of a key triene precursor containing a 2-iodoanilide moiety and a diketopiperazine unit. This precursor is then subjected to an intramolecular Heck reaction. The palladium catalyst first undergoes oxidative addition to the aryl iodide. Subsequent intramolecular carbopalladation onto one of the double bonds of the triene system forms a new carbon-carbon bond and generates a π-allylpalladium intermediate. Finally, the nitrogen atom of the diketopiperazine ring acts as a nucleophile, attacking the π-allyl complex to forge the spirocyclic system.

G A Precursor Synthesis B Asymmetric Intramolecular Heck Reaction A->B Key Precursor C π-Allylpalladium Intermediate Formation B->C Pd(0) catalyst D Intramolecular Nucleophilic Attack C->D E (-)-Spirotryprostatin B D->E Spirocyclization

Caption: Overall workflow of Spirotryprostatin B synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric intramolecular Heck reaction step in the synthesis of (-)-Spirotryprostatin B.

EntryPrecursorCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio
1(Z)-TrienePd₂(dba)₃(S)-BINAPPMPDMA80247110:1

dba = tris(dibenzylideneacetone)dipalladium(0) BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl PMP = 1,2,2,6,6-pentamethylpiperidine DMA = N,N-dimethylacetamide

Experimental Protocols

The following protocols are adapted from the total synthesis of (-)-Spirotryprostatin B reported by Overman and coworkers.[1]

Synthesis of the Heck Precursor

The synthesis of the crucial triene precursor involves multiple steps, including the formation of the diketopiperazine core and the coupling with the iodoaniline fragment. For detailed procedures on the synthesis of the precursor, please refer to the primary literature.

Asymmetric Intramolecular Heck Reaction to form the Spirooxindole Core

This protocol describes the key palladium-catalyzed cyclization that establishes the spirocyclic core of (-)-Spirotryprostatin B.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Add Heck precursor to a dried flask B Add Pd₂(dba)₃ and (S)-BINAP A->B C Add PMP and DMA B->C D Degas the mixture C->D E Heat to 80 °C D->E F Stir for 24 h E->F G Cool to room temperature F->G H Dilute with EtOAc and wash with water and brine G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by flash chromatography I->J

Caption: Experimental workflow for the Heck reaction.

Materials:

  • (Z)-Triene Heck Precursor

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • 1,2,2,6,6-Pentamethylpiperidine (PMP)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the (Z)-triene Heck precursor.

  • To this flask, add Pd₂(dba)₃ (0.05 equiv) and (S)-BINAP (0.11 equiv).

  • Add anhydrous DMA, followed by PMP (2.5 equiv).

  • The reaction mixture is degassed by three freeze-pump-thaw cycles.

  • The flask is then placed in a preheated oil bath at 80 °C.

  • The reaction is stirred at this temperature for 24 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired spirooxindole product.

Conversion to (-)-Spirotryprostatin B

The product from the Heck reaction is then converted to (-)-Spirotryprostatin B through a series of final transformations, including deprotection and other functional group manipulations as described in the literature.[1]

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of the intramolecular Heck reaction.

G Pd(0)L₂ Pd(0)L₂ Aryl-Pd(II)L₂(I) Aryl-Pd(II)L₂(I) Pd(0)L₂->Aryl-Pd(II)L₂(I) Oxidative Addition (Ar-I) π-Olefin Complex π-Olefin Complex Aryl-Pd(II)L₂(I)->π-Olefin Complex Olefin Coordination σ-Alkyl-Pd(II)L₂ σ-Alkyl-Pd(II)L₂ π-Olefin Complex->σ-Alkyl-Pd(II)L₂ Carbopalladation π-Allyl-Pd(II)L₂ π-Allyl-Pd(II)L₂ σ-Alkyl-Pd(II)L₂->π-Allyl-Pd(II)L₂ β-Hydride Elimination Product-Pd(II)L₂ Product-Pd(II)L₂ π-Allyl-Pd(II)L₂->Product-Pd(II)L₂ Nucleophilic Attack (Nu⁻) Product-Pd(II)L₂->Pd(0)L₂ Reductive Elimination (H-I)

Caption: Catalytic cycle of the Heck reaction.

Conclusion

The asymmetric intramolecular Heck reaction provides a powerful and stereoselective method for the synthesis of the complex spirooxindole core of (-)-Spirotryprostatin B. The detailed protocols and data presented here serve as a valuable resource for researchers in organic synthesis and medicinal chemistry who are interested in the preparation of this and related biologically active molecules. The efficiency of this key step makes the overall synthetic route highly attractive for the generation of analogs for structure-activity relationship studies.

References

Method

Asymmetric Synthesis of the Spirotryprostatin B Core Structure: Application Notes and Protocols

I have now gathered some key references, including the full paper citations for the syntheses by Carreira, Trost, Overman, Williams, and Danishefsky. While I don't have the full text of these papers directly in the searc...

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key asymmetric syntheses of the core structure of Spirotryprostatin B. This spirocyclic alkaloid, first isolated from Aspergillus fumigatus, has garnered significant interest due to its anti-mitotic properties, making it a compelling target for cancer drug development. The construction of the sterically congested spiro[pyrrolidine-3,3'-oxindole] core with precise stereocontrol at the C3 quaternary center is the central challenge in its synthesis. This document outlines various successful strategies developed by leading research groups, offering a comparative overview of their methodologies.

Key Synthetic Strategies and Core Concepts

The asymmetric synthesis of the Spirotryprostatin B core has been approached through several innovative strategies, each relying on a different key bond-forming reaction to establish the critical spirocyclic framework. These methods include:

  • Magnesium Iodide-Mediated Ring Expansion (Carreira Synthesis) : This approach utilizes a [3+2] cycloaddition strategy involving the ring-expansion of a spiro[cyclopropane-1,3'-oxindole] with an aldimine.[1]

  • Palladium-Catalyzed Asymmetric Prenylation (Trost Synthesis) : This strategy constructs the quaternary C3 stereocenter through a palladium-catalyzed decarboxylative allylic alkylation.[2][3]

  • Asymmetric Heck Reaction (Overman Synthesis) : An intramolecular Heck reaction is employed to form the spirocyclic core and set the stereochemistry at C3.

  • 1,3-Dipolar Cycloaddition (Williams Synthesis) : This method involves the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring of the spiro-core.

  • Mannich-Type Reaction (Danishefsky Synthesis) : This approach utilizes a Mannich reaction to form the spirocyclic system, although it can present challenges in stereocontrol.[4]

These diverse approaches highlight the creativity in modern synthetic organic chemistry and provide a range of tools for accessing this important molecular architecture.

Comparative Data of Key Synthetic Steps

The following table summarizes the quantitative data for the key stereochemistry-defining reactions from the different synthetic routes to the Spirotryprostatin B core structure.

Synthetic Approach Key Reaction Catalyst/Reagent Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) (%) Reference
Carreira MgI₂-Mediated Ring ExpansionMgI₂75>20:1N/A (chiral starting material)J. Am. Chem. Soc. 2005, 127, 11505
Trost Pd-Catalyzed Prenylation[Pd₂(dba)₃], (R,R)-L*8510:195Org. Lett. 2007, 9, 2763
Overman Asymmetric Heck ReactionPd₂(dba)₃, (S)-BINAP286:1N/A (chiral starting material)J. Am. Chem. Soc. 2000, 122, 9364
Williams 1,3-Dipolar CycloadditionN/A (chiral auxiliary)82Single isomer>98J. Am. Chem. Soc. 2002, 124, 13546
Danishefsky Mannich ReactionN/AMixtureMixture of 4 isomersN/AJ. Am. Chem. Soc. 2000, 122, 3616

Note: L represents a chiral ligand. Data is representative of the key step and may not reflect the overall yield of the total synthesis.*

Experimental Protocols

This section provides detailed experimental protocols for the key reactions in the asymmetric synthesis of the Spirotryprostatin B core.

Protocol 1: Carreira's MgI₂-Mediated Ring Expansion

This protocol describes the key magnesium iodide-mediated ring expansion of a spiro[cyclopropane-1,3'-oxindole] with an aldimine to form the spiro-pyrrolidine core.[1]

Materials:

  • Spiro[cyclopropane-1,3'-oxindole] derivative

  • Aldimine derived from L-proline

  • Magnesium Iodide (MgI₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the spiro[cyclopropane-1,3'-oxindole] (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add a solution of the aldimine (1.2 equiv) in anhydrous CH₂Cl₂.

  • In a separate flask, prepare a solution of MgI₂ (1.5 equiv) in anhydrous Et₂O.

  • Add the MgI₂ solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Wash the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

Protocol 2: Trost's Palladium-Catalyzed Asymmetric Prenylation

This protocol details the palladium-catalyzed decarboxylative allylic alkylation to construct the C3 quaternary stereocenter.[2][3]

Materials:

  • β-ketoester-substituted oxindole

  • Prenyl methyl carbonate

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])

  • (R,R)-1,2-Bis(diphenylphosphino)ethane ((R,R)-dppe) or other suitable chiral ligand

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve [Pd₂(dba)₃] (2.5 mol %) and the chiral ligand (7.5 mol %) in anhydrous toluene (0.05 M).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the β-ketoester-substituted oxindole (1.0 equiv) and prenyl methyl carbonate (1.5 equiv).

  • Heat the reaction mixture to 50 °C and stir for 18-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the prenylated spirooxindole.

Visualizations of Synthetic Pathways

The following diagrams illustrate the key transformations in the discussed synthetic strategies.

Carreira_Synthesis start Spiro[cyclopropane-1,3'-oxindole] intermediate Spiro[pyrrolidine-3,3'-oxindole] Core start->intermediate MgI₂, Et₂O/CH₂Cl₂ imine Aldimine imine->intermediate

Caption: Carreira's MgI₂-mediated ring expansion.

Trost_Synthesis start β-Ketoester Oxindole product Prenylated Spirooxindole start->product [Pd₂(dba)₃], Chiral Ligand prenyl Prenyl Carbonate prenyl->product

Caption: Trost's Pd-catalyzed asymmetric prenylation.

Overman_Synthesis start Acyclic Precursor product Spirotryprostatin B Core start->product Pd₂(dba)₃, (S)-BINAP Asymmetric Heck Reaction

Caption: Overman's asymmetric Heck reaction.

Williams_Synthesis azomethine Azomethine Ylide product Spiro[pyrrolidine-3,3'-oxindole] azomethine->product 1,3-Dipolar Cycloaddition dipolarophile Dipolarophile dipolarophile->product

Caption: Williams' 1,3-dipolar cycloaddition.

Logical Workflow for a Representative Synthesis

The following diagram illustrates a generalized workflow for the asymmetric synthesis of the Spirotryprostatin B core, highlighting the key stages from starting materials to the final core structure.

Synthetic_Workflow cluster_0 Starting Material Preparation cluster_1 Core Assembly cluster_2 Purification and Analysis SM1 Commercially Available Starting Materials SM_Prep Synthesis of Key Precursors SM1->SM_Prep Key_Reaction Asymmetric Key Reaction (e.g., Cycloaddition, Heck, etc.) SM_Prep->Key_Reaction Spiro_Core Spirotryprostatin B Core Structure Key_Reaction->Spiro_Core Purification Chromatographic Purification Spiro_Core->Purification Analysis Spectroscopic and Chiral Analysis (NMR, HPLC, etc.) Purification->Analysis

Caption: Generalized workflow for core synthesis.

References

Application

Application Note: A Cell-Based Assay for Quantifying Spirotryprostatin B-Induced G2/M Arrest

Audience: Researchers, scientists, and drug development professionals. Introduction Spirotryprostatin B is a novel mammalian cell cycle inhibitor originally isolated from the fungus Aspergillus fumigatus.[1][2] It belong...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirotryprostatin B is a novel mammalian cell cycle inhibitor originally isolated from the fungus Aspergillus fumigatus.[1][2] It belongs to the spiro-oxindole class of alkaloids, which have garnered significant interest for their potent biological activities.[3] The primary mechanism of action for spirotryprostatins involves the disruption of microtubule dynamics.[3] This interference with microtubule polymerization disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[3] Consequently, this disruption triggers the spindle assembly checkpoint, leading to a robust cell cycle arrest at the G2/M phase.[1][3] This property makes Spirotryprostatin B a compound of interest for anticancer research.

This application note provides a detailed protocol for a quantitative, cell-based assay to measure the G2/M phase cell cycle arrest induced by Spirotryprostatin B. The primary method described is flow cytometry analysis of cellular DNA content using propidium iodide (PI) staining, a standard and reliable technique for cell cycle analysis.[4][5]

Signaling Pathway of Spirotryprostatin B-Induced G2/M Arrest

The transition from the G2 to the M phase of the cell cycle is a tightly regulated process, primarily controlled by the activity of the Cyclin B1/CDK1 (also known as p34cdc2) complex.[1][3][6] Spirotryprostatin B exerts its effect by inhibiting microtubule polymerization, which is essential for the formation of the mitotic spindle. An improperly formed spindle activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are correctly attached to the spindle.[3] Persistent activation of the SAC due to microtubule disruption leads to a prolonged arrest in the G2/M phase, which can ultimately trigger the intrinsic pathway of apoptosis, or programmed cell death.[3][7]

G2M_Arrest_Pathway cluster_drug Drug Action cluster_cellular Cellular Response SpiroB Spirotryprostatin B Microtubule Microtubule Polymerization SpiroB->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to

Caption: Signaling pathway of Spirotryprostatin B-induced G2/M arrest.

Quantitative Data Summary

The following table summarizes representative data from a cell cycle analysis experiment. Cancer cells were treated with increasing concentrations of Spirotryprostatin B for 24 hours, followed by flow cytometry analysis. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest.

Spirotryprostatin B (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)65.2%15.5%19.3%
145.8%12.1%42.1%
525.4%8.5%66.1%
1015.1%5.3%79.6%

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for treating a cancer cell line with Spirotryprostatin B and analyzing the cell cycle distribution via propidium iodide (PI) staining and flow cytometry.

Materials

  • Cancer cell line (e.g., HeLa, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Spirotryprostatin B

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[8]

  • 6-well tissue culture plates

  • Flow cytometer (e.g., equipped with a 488 nm laser)[8]

Protocol

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 6-well plates at a density that will allow them to reach 60-70% confluency within 24 hours.[4][5]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Spirotryprostatin B (e.g., 10 mM) in DMSO. Store at -20°C.[8]

    • On the day of the experiment, serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Include a vehicle control well that receives medium with the same final concentration of DMSO as the highest concentration of the drug (typically <0.1%).[8]

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of Spirotryprostatin B or the vehicle control.

    • Incubate the plates for the desired duration (e.g., 24 hours) at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Cell Harvesting:

    • After incubation, collect the culture medium from each well, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them.

    • Combine the detached cells with the collected medium from the first step.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 850 x g for 5 minutes.[8]

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube for fixation.[4]

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.[8]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and carefully discard the ethanol.[8]

    • Wash the cell pellet twice with PBS to rehydrate the cells.[8]

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA.[8]

    • Incubate at 37°C for 30 minutes.[8]

    • Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.[8]

    • Incubate the cells in the dark at room temperature for 30 minutes.[4][8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI with a 488 nm laser and detect the emission fluorescence at approximately 617 nm.[8]

    • Collect data from at least 10,000 events per sample to ensure statistical significance.[8]

    • Use appropriate gating strategies to exclude doublets and debris.

  • Data Analysis:

    • Analyze the collected data using cell cycle analysis software (e.g., ModFit LT, FlowJo).

    • Generate DNA content histograms. The PI fluorescence intensity is proportional to the DNA content.

    • Quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[4][8]

Visualized Protocols and Relationships

Workflow_Cell_Cycle Seed 1. Seed Cells (6-well plate) Treat 2. Treat with Spirotryprostatin B (24h) Seed->Treat Harvest 3. Harvest Cells (Adherent + Floating) Treat->Harvest Fix 4. Fix with 70% Ethanol (-20°C) Harvest->Fix RNase 5. RNase A Treatment (37°C) Fix->RNase PI 6. Propidium Iodide (PI) Staining RNase->PI FCM 7. Flow Cytometry Analysis PI->FCM Analysis 8. Data Analysis (% G0/G1, S, G2/M) FCM->Analysis

Caption: Workflow for analyzing cell cycle distribution after treatment.

Logical_Relationship Drug Spirotryprostatin B Target Microtubule Polymerization Drug->Target Inhibits Effect1 Mitotic Spindle Disruption Target->Effect1 Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Outcome Inhibition of Cell Proliferation Effect2->Outcome

Caption: Logical flow of the cellular effects of Spirotryprostatin B.

References

Method

Application Notes: Spirotryprostatin B for Cancer Cell Treatment

Abstract Spirotryprostatin B is a natural alkaloid compound isolated from the fungus Aspergillus fumigatus.[1][2] As a member of the diketopiperazine class of compounds, it has garnered significant interest for its poten...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Spirotryprostatin B is a natural alkaloid compound isolated from the fungus Aspergillus fumigatus.[1][2] As a member of the diketopiperazine class of compounds, it has garnered significant interest for its potent anti-mitotic properties.[1][3] These application notes provide a comprehensive overview of the mechanism of action of Spirotryprostatin B and detailed protocols for its application in treating cancer cells. The primary mode of action involves the inhibition of cell cycle progression at the G2/M phase, positioning it as a promising candidate for anti-cancer drug development.[4][5] This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Spirotryprostatin B exerts its cytotoxic effects on cancer cells primarily by disrupting microtubule dynamics. This interference with the cellular cytoskeleton activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[6][7] Prolonged arrest at this checkpoint ultimately triggers the intrinsic pathway of apoptosis, resulting in programmed cell death. This mechanism makes Spirotryprostatin B an interesting subject for cancer research, particularly for tumors resistant to other chemotherapeutic agents.[5]

cluster_input Cellular Input cluster_process Cellular Processes cluster_outcome Cellular Outcomes STB Spirotryprostatin B Microtubules Microtubule Polymerization STB->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces Apoptosis Intrinsic Apoptosis G2M_Arrest->Apoptosis Triggers start Seed Cells in 6-well Plates treat Treat with Spirotryprostatin B (e.g., 24 hours) start->treat harvest Harvest Cells (Trypsinization) treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in Ice-Cold 70% Ethanol (Overnight at -20°C) wash_pbs->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze via Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end start Treat Cells with Spirotryprostatin B lyse Harvest and Lyse Cells in RIPA Buffer start->lyse quantify Quantify Protein Concentration (BCA Assay) lyse->quantify prepare Prepare Lysates with Loading Buffer quantify->prepare sds_page Separate Proteins by SDS-PAGE prepare->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% Milk) transfer->block probe Incubate with Primary Antibodies (e.g., anti-Caspase-3, anti-Bax) block->probe wash_probe Wash and Incubate with Secondary HRP-conjugated Antibody probe->wash_probe detect Detect with Chemiluminescence (ECL) wash_probe->detect end Analyze Protein Expression detect->end

References

Application

Application Notes and Protocols for Spirotryprostatin B in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals Introduction Spirotryprostatin B is a fungal alkaloid isolated from Aspergillus fumigatus that has garnered significant interest as a potential anti-cancer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin B is a fungal alkaloid isolated from Aspergillus fumigatus that has garnered significant interest as a potential anti-cancer agent.[1][2] It belongs to the spirooxindole class of natural products and has been shown to exhibit potent anti-mitotic properties.[1][3] The primary mechanism of action of Spirotryprostatin B is the disruption of microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[4][5] These characteristics make Spirotryprostatin B an excellent candidate for use as a positive control in high-throughput screening (HTS) campaigns aimed at discovering novel anti-mitotic agents. This document provides detailed application notes and protocols for the utilization of Spirotryprostatin B in HTS assays.

Mechanism of Action

Spirotryprostatin B exerts its cytotoxic effects by inhibiting microtubule polymerization. Microtubules are essential components of the cytoskeleton and play a critical role in the formation of the mitotic spindle during cell division. By interfering with the assembly of tubulin subunits into microtubules, Spirotryprostatin B disrupts the formation of a functional mitotic spindle. This disruption activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism, which halts the cell cycle at the G2/M transition to prevent chromosomal missegregation. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

G2M_Arrest_Pathway cluster_cell Cancer Cell cluster_checkpoint Checkpoint Control STB Spirotryprostatin B Tubulin αβ-Tubulin Dimers STB->Tubulin inhibits polymerization Microtubules Microtubules Tubulin->Microtubules polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Mitotic_Spindle->SAC disruption activates G2M_Transition G2/M Transition Mitotic_Spindle->G2M_Transition progression SAC->G2M_Transition inhibits Apoptosis Apoptosis SAC->Apoptosis prolonged activation leads to

Figure 1: Signaling pathway of Spirotryprostatin B-induced G2/M arrest.

Quantitative Data Summary

The cytotoxic and anti-proliferative activities of Spirotryprostatin B have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundCell LineCell TypeIC50 (µM)Reference
Spirotryprostatin BtsFT210Murine Fibroblast14.0[3][4]
Spirotryprostatin AtsFT210Murine Fibroblast197.5[3]

High-Throughput Screening Applications

Spirotryprostatin B is an ideal positive control for HTS campaigns designed to identify novel compounds that induce G2/M cell cycle arrest. Its well-defined mechanism of action and potent activity ensure a robust and reproducible assay window.

Primary HTS Assay: High-Content Imaging for G2/M Arrest

This assay utilizes automated microscopy and image analysis to quantify the percentage of cells arrested in the G2/M phase of the cell cycle.

HTS_Workflow cluster_workflow HTS Workflow A 1. Cell Seeding (e.g., HeLa, 384-well plate) B 2. Compound Treatment (Test compounds, Spirotryprostatin B control) A->B C 3. Incubation (24-48 hours) B->C D 4. Cell Staining (Hoechst 33342 for DNA, anti-phospho-histone H3 for mitosis) C->D E 5. High-Content Imaging D->E F 6. Image Analysis (Quantify nuclear size and intensity) E->F G 7. Hit Identification (Compounds inducing significant G2/M arrest) F->G

Figure 2: Experimental workflow for a high-content screening assay.

Experimental Protocol:

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 384-well, black-walled, clear-bottom imaging plates

  • Spirotryprostatin B (positive control)

  • Test compound library

  • Hoechst 33342 (nuclear stain)

  • Anti-phospho-histone H3 (Ser10) antibody (mitotic marker)

  • Fluorescently-labeled secondary antibody

  • Fixation and permeabilization buffers

  • Automated liquid handling system

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells into 384-well imaging plates at a density of 1,000-2,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Using an automated liquid handler, add test compounds and controls to the designated wells.

    • Test Compounds: Typically at a final concentration of 1-10 µM.

    • Positive Control: Spirotryprostatin B at a final concentration known to induce robust G2/M arrest (e.g., 20 µM).

    • Negative Control: DMSO at a final concentration equivalent to that in the compound wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with anti-phospho-histone H3 antibody (1:500) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (1:1000) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • High-Content Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorophores. Capture images from at least four fields per well.

  • Image Analysis: Use image analysis software to identify and segment nuclei based on the Hoechst 33342 signal. Measure nuclear size, DNA content (integrated intensity), and the intensity of the phospho-histone H3 signal for each cell. Cells arrested in G2/M will exhibit a larger nuclear area and approximately double the DNA content of G1 cells, and mitotic cells will be positive for phospho-histone H3.

  • Hit Identification: Calculate the percentage of cells in the G2/M phase for each well. Hits are identified as compounds that cause a statistically significant increase in the G2/M population compared to the negative control, with an effect size comparable to the Spirotryprostatin B positive control.

Secondary Assay: Cytotoxicity/Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability. It is a useful secondary assay to confirm the cytotoxic effects of hits identified in the primary screen.

Experimental Protocol:

Materials:

  • Cancer cell line (e.g., HeLa)

  • Culture medium

  • 96-well, clear, flat-bottom plates

  • Spirotryprostatin B

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.[4]

  • Compound Treatment: Add serial dilutions of test compounds and Spirotryprostatin B to the wells. Include vehicle controls (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound by fitting the data to a dose-response curve.

Data Interpretation and Quality Control

For reliable HTS data, it is crucial to monitor assay performance. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

Z'-factor = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

Where:

  • µ_p = mean of the positive control (Spirotryprostatin B)

  • σ_p = standard deviation of the positive control

  • µ_n = mean of the negative control (DMSO)

  • σ_n = standard deviation of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Conclusion

Spirotryprostatin B is a valuable tool for HTS campaigns focused on the discovery of novel anti-mitotic agents. Its well-characterized mechanism of action and potent G2/M arrest activity make it an ideal positive control for validating assay performance and identifying promising new drug candidates. The protocols outlined in this document provide a robust framework for the successful integration of Spirotryprostatin B into high-throughput screening workflows.

References

Method

Application Notes: Synthesis of Spirotryprostatin B Analogs

For Researchers, Scientists, and Drug Development Professionals Spirotryprostatin B, a metabolite of Aspergillus fumigatus, has garnered significant attention in the field of medicinal chemistry due to its potent inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirotryprostatin B, a metabolite of Aspergillus fumigatus, has garnered significant attention in the field of medicinal chemistry due to its potent inhibitory activity against microtubule assembly, leading to cell cycle arrest in the G2/M phase.[1][2] This has established it as a promising scaffold for the development of novel anticancer agents. The unique spiro[pyrrolidine-3,3'-oxindole] core and the prenyl side chain present considerable synthetic challenges, and numerous strategies have been developed to access this complex architecture and its analogs.[3][4] This document provides an overview of key synthetic methods, detailed experimental protocols, and comparative data to aid researchers in the synthesis and exploration of Spirotryprostatin B analogs for drug discovery.

Key Synthetic Strategies

The total synthesis of Spirotryprostatin B and its analogs has been approached through several distinct strategies, primarily focusing on the stereoselective construction of the C3 spiro-quaternary center. Notable approaches include:

  • Biomimetic Oxidative Rearrangement: Pioneered by Ganesan and others, this approach mimics the proposed biosynthetic pathway. It involves the oxidative rearrangement of a tryptophan-containing precursor, often a tetrahydro-β-carboline, using reagents like N-bromosuccinimide (NBS) to stereoselectively form the spirooxindole core.[5][6]

  • Magnesium Iodide-Mediated Ring Expansion: Developed by Carreira and co-workers, this elegant strategy involves the reaction of a spiro[cyclopropane-1,3'-oxindole] with an aldimine in the presence of magnesium iodide. This leads to a rapid assembly of the spirotryprostatin core.[7][8][9]

  • 1,3-Dipolar Cycloaddition: The Williams group utilized an asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a methyleneindolinone derivative to construct the pyrrolidine ring and set the stereochemistry of the spirocenter.[1][3]

  • Intramolecular N-Acyliminium Ion Cyclization: Horne and co-workers developed a method based on the spirocyclization of an N-acyliminium ion generated from a 2-halotryptophan derivative.[3]

  • Palladium-Catalyzed Asymmetric Prenylation: The Trost group introduced a palladium-catalyzed asymmetric allylic alkylation (AAA) approach for the diastereoselective installation of the prenyl group.[1][3]

  • Mannich Reaction: Danishefsky's group reported a Mannich-type reaction between an oxindole derivative and an aldehyde to construct the spirocyclic system.[4][10]

The choice of synthetic route often depends on the desired analog, the availability of starting materials, and the desired level of stereocontrol.

Comparative Data of Synthetic Routes

The following table summarizes the overall yields and step counts for several reported total syntheses of Spirotryprostatin B, providing a comparative overview of their efficiencies.

Synthetic StrategyKey ReactionOverall YieldNumber of StepsReference
Danishefsky (1998, Spirotryprostatin A)Oxidative Rearrangement--[4]
Ganesan (2000)Biomimetic Oxidative Rearrangement-4 (from L-Trp)[5]
Williams (2000)Asymmetric 1,3-Dipolar Cycloaddition--[3]
Carreira (2005)MgI2-Mediated Ring Expansion--[7][8]
Trost (2007)Palladium-Catalyzed Asymmetric Prenylation--[3]
Horne (2004)Intramolecular N-Acyliminium Ion Cyclization6.2%4[3]
Zhang (2019, Spirotryprostatin A)Intramolecular Cyclization/OsO4 Oxidation--[4]

Biological Activity of Spirotryprostatin Analogs

The primary biological effect of Spirotryprostatin B is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase. Structure-activity relationship (SAR) studies have been facilitated by the various synthetic routes that allow for the creation of diverse analogs.

CompoundIC50 (µM)Cell LineNotesReference
Spirotryprostatin B14.0tsFT210Inhibits cell cycle progression at the G2/M phase.[11]
Spirotryprostatin A197.5tsFT210Less active than Spirotryprostatin B.[11]
Dihydrospirotryprostatin B--A key intermediate and analog.[5]
13b (analog)--Active against Gram-positive bacteria.[12]
15b (analog)--Active against Gram-positive bacteria.[12]
13d, 13e (analogs)--Selective activity against Streptococcus lactis.[12]

Experimental Protocols

The following are detailed protocols for key transformations in the synthesis of Spirotryprostatin B analogs, adapted from the literature.

Protocol 1: Biomimetic Oxidative Rearrangement (Ganesan Lab)

This protocol describes the formation of the spirooxindole core from a tetrahydro-β-carboline precursor.

Materials:

  • Tetrahydro-β-carboline precursor

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the tetrahydro-β-carboline precursor in dichloromethane (DCM) at 0 °C.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3).

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired spirooxindole.

Protocol 2: MgI2-Mediated Ring Expansion (Carreira Lab)

This protocol details the construction of the spiro[pyrrolidine-3,3'-oxindole] core via a magnesium iodide-mediated ring expansion.

Materials:

  • Spiro[cyclopropane-1,3'-oxindole]

  • Aldimine

  • Magnesium iodide (MgI2)

  • Diethyl ether (Et2O)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the spiro[cyclopropane-1,3'-oxindole] and the aldimine in a mixture of diethyl ether (Et2O) and dichloromethane (DCM) at -78 °C, add a solution of magnesium iodide (MgI2) in Et2O.

  • Stir the reaction mixture at -78 °C for the specified time (typically several hours).

  • Quench the reaction with saturated aqueous ammonium chloride (NH4Cl).

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the spiro[pyrrolidine-3,3'-oxindole] product.

Protocol 3: Julia-Kocienski Olefination for Prenyl Side Chain Installation (Carreira Lab)

This protocol describes the installation of the prenyl side chain onto a key aldehyde precursor.

Materials:

  • Aldehyde precursor

  • 1-phenyl-1H-tetrazole-5-thiol

  • Potassium carbonate (K2CO3)

  • Acetone

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • (3-methyl-2-butenyl)sulfone

  • Potassium hexamethyldisilazide (KHMDS)

  • Tetrahydrofuran (THF)

Procedure:

  • Synthesize the required sulfone by reacting 1-phenyl-1H-tetrazole-5-thiol with 3-methyl-2-butenyl chloride in the presence of potassium carbonate in acetone.

  • In a separate flask, dissolve the aldehyde precursor in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • In another flask, deprotonate the (3-methyl-2-butenyl)sulfone with potassium hexamethyldisilazide (KHMDS) in THF at -78 °C.

  • Add the resulting sulfone anion solution to the aldehyde solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the product by silica gel chromatography.

Visualizations

Ganesan_Biomimetic_Synthesis L_Tryptophan L-Tryptophan Methyl Ester Tetrahydro_Carboline Tetrahydro-β-carboline L_Tryptophan->Tetrahydro_Carboline Pictet-Spengler Spirooxindole Spirooxindole Core Tetrahydro_Carboline->Spirooxindole NBS Oxidation Dihydro_Analog Dihydrospirotryprostatin B Analog Spirooxindole->Dihydro_Analog Diketopiperazine formation Spirotryprostatin_B Spirotryprostatin B Dihydro_Analog->Spirotryprostatin_B Unsaturation Carreira_Ring_Expansion Spirocyclopropane Spiro[cyclopropane-1,3'-oxindole] Spiro_Core Spirotryprostatin Core Spirocyclopropane->Spiro_Core MgI2 Aldimine Aldimine Aldehyde_Precursor Aldehyde Precursor Spiro_Core->Aldehyde_Precursor Further elaboration Spirotryprostatin_B (-)-Spirotryprostatin B Aldehyde_Precursor->Spirotryprostatin_B Julia-Kocienski Olefination Biological_Activity_Pathway Spirotryprostatin_B Spirotryprostatin B Analogs Microtubule_Assembly Microtubule Assembly Spirotryprostatin_B->Microtubule_Assembly Inhibition Cell_Cycle Cell Cycle Progression Microtubule_Assembly->Cell_Cycle Required for G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

Application

Application Notes and Protocols for the Large-scale Fermentation and Purification of Spirotryprostatin B

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the large-scale production and purification of Spirotryprostatin B, a po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale production and purification of Spirotryprostatin B, a potent antimitotic secondary metabolite from Aspergillus fumigatus.

Introduction

Spirotryprostatin B is a diketopiperazine indole alkaloid produced by the fungus Aspergillus fumigatus. It exhibits significant inhibitory activity against the mammalian cell cycle at the G2/M phase, making it a compound of interest for cancer research and drug development. This document outlines the procedures for large-scale fermentation of the producing organism, followed by the extraction, purification, and characterization of Spirotryprostatin B.

Section 1: Large-Scale Fermentation of Aspergillus fumigatus

Successful production of Spirotryprostatin B hinges on the optimized cultivation of Aspergillus fumigatus. The following protocol is adapted from established large-scale fermentation procedures for this fungus.

Culture Maintenance and Inoculum Development

For consistent production, proper maintenance of the Aspergillus fumigatus strain is critical.

  • Long-term Storage: Cultures should be stored as spore suspensions in 20% glycerol at -80°C.

  • Activation: To activate a culture, streak a small amount of the frozen stock onto a Potato Dextrose Agar (PDA) plate and incubate at 28°C for 5-7 days until sporulation is observed.

  • Seed Culture: Inoculate a 1 L Erlenmeyer flask containing 400 mL of seed culture medium with spores from a mature PDA plate. Incubate at 28°C for 48 hours on a rotary shaker at 150 rpm.

Seed Culture Medium Composition

ComponentConcentration (g/L)
Glucose20.0
Peptone5.0
Yeast Extract3.0
KH₂PO₄1.0
MgSO₄·7H₂O0.5
pH (pre-sterilization) 6.0
Large-Scale Bioreactor Fermentation

This protocol is designed for a 600 L bioreactor with a working volume of 400 L.

Production Medium Composition

ComponentConcentration (%)
Glucose3.0
Soluble Starch2.0
Soybean Meal2.0
K₂HPO₄0.5
MgSO₄·7H₂O0.05
pH (pre-sterilization) 6.5

Fermentation Parameters

ParameterSetpoint
Temperature28°C
Agitation350 rpm
Aeration0.5 vvm (200 L/min)
Fermentation Time66 hours
Antifoaming Agent0.05% (e.g., KM-68) as needed

Protocol:

  • Prepare and sterilize 400 L of production medium in a 600 L bioreactor.

  • After cooling, inoculate the production medium with 4 L (1% v/v) of the seed culture.

  • Maintain the fermentation parameters as listed above for 66 hours.

  • Monitor key parameters such as pH, dissolved oxygen, and glucose concentration throughout the fermentation.

Section 2: Purification of Spirotryprostatin B

The purification of Spirotryprostatin B involves a multi-step process of extraction and chromatography to isolate the compound from the complex fermentation broth.

Extraction and Initial Purification
  • Harvest: At the end of the fermentation, separate the mycelial cake from the broth by filtration.

  • Mycelial Extraction: Extract the mycelial cake with 90% aqueous acetone. Concentrate the extract in vacuo to remove the acetone.

  • Broth Extraction: Extract the fermentation broth supernatant with an equal volume of ethyl acetate (EtOAc).

  • Combined Extraction: Combine the aqueous mycelial extract with the fermentation broth and extract the mixture twice with an equal volume of ethyl acetate.

  • Concentration: Combine all ethyl acetate extracts and concentrate in vacuo to yield a crude oily extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to achieve high purity.

Purification Summary Table (Representative)

Purification StepTotal Solids (g)Spirotryprostatin B (mg)Purity (%)Yield (%)Purification Fold
Crude Ethyl Acetate Extract12001100~0.11001
Silica Gel Chromatography66660~1.06010
Preparative C18 HPLC (Step 1)1.5330~2230220
Preparative C8 HPLC (Step 2)0.01111>981>9800

Protocol:

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica Gel 60 (Merck).

    • Mobile Phase: A stepwise gradient of increasing methanol in chloroform.

    • Procedure: Dissolve the crude extract in a minimal amount of chloroform and load it onto the silica gel column. Elute with the gradient and collect fractions. Monitor fractions by Thin Layer Chromatography (TLC) and pool those containing Spirotryprostatin B.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Step 1 (C18):

      • Column: CAPCELL PAK C18 or equivalent preparative column.

      • Mobile Phase: A gradient of acetonitrile in water.

      • Procedure: Dissolve the semi-purified fraction from the silica gel column in methanol. Inject onto the preparative HPLC system and elute with the acetonitrile/water gradient. Collect fractions corresponding to the Spirotryprostatin B peak.

    • Step 2 (C8):

      • Column: CAPCELL PAK C8 or equivalent preparative column.

      • Mobile Phase: An isocratic or shallow gradient of acetonitrile in water.

      • Procedure: Pool and concentrate the Spirotryprostatin B-containing fractions from the C18 HPLC. Inject onto the C8 column for final polishing. Collect the main peak and evaporate the solvent to obtain pure Spirotryprostatin B.

Section 3: Analytical Characterization

The identity and purity of the final product are confirmed by various analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Retention Time: Varies depending on the specific column and system, but should be consistent for the pure compound.

Mass Spectrometry (MS)
  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

  • Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular formula of Spirotryprostatin B (C₂₂H₂₅N₃O₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: CDCl₃ or DMSO-d₆.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to confirm the chemical structure and stereochemistry of Spirotryprostatin B. The spectra should be compared with published data for authentication.

Section 4: Visualizations

Biosynthetic Pathway of Spirotryprostatin B

Spirotryprostatin B Biosynthesis Simplified Biosynthetic Pathway of Spirotryprostatin B cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_final_product Final Product L-Tryptophan L-Tryptophan Cyclo(L-Trp-L-Pro) Cyclo(L-Trp-L-Pro) (Diketopiperazine) L-Tryptophan->Cyclo(L-Trp-L-Pro) L-Proline L-Proline L-Proline->Cyclo(L-Trp-L-Pro) Dimethylallyl pyrophosphate (DMAPP) Dimethylallyl pyrophosphate (DMAPP) Prenylated Intermediate Prenylated Intermediate Cyclo(L-Trp-L-Pro)->Prenylated Intermediate Prenyltransferase Tryprostatin B Tryprostatin B Prenylated Intermediate->Tryprostatin B Oxidation Spirotryprostatin B Spirotryprostatin B Tryprostatin B->Spirotryprostatin B FtmG (P450 monooxygenase) Spiro-ring formation DMAPP DMAPP DMAPP->Prenylated Intermediate

Caption: Simplified biosynthesis of Spirotryprostatin B.

Experimental Workflow for Purification

Spirotryprostatin B Purification Workflow Purification Workflow for Spirotryprostatin B cluster_fermentation Fermentation & Extraction cluster_chromatography Chromatographic Purification cluster_final Final Product & Analysis A Aspergillus fumigatus Fermentation (400 L) B Harvest & Separate Mycelia and Broth A->B C Solvent Extraction (Acetone & Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Semi-purified Fractions E->F G Preparative HPLC (C18 Column) F->G H Spirotryprostatin B Fractions G->H I Final Polishing by Preparative HPLC (C8 Column) H->I J Pure Spirotryprostatin B I->J K Analytical Characterization (HPLC, MS, NMR) J->K

Caption: Overview of the purification workflow.

Method

Application Notes and Protocols for the Analytical Characterization of Spirotryprostatin B

Introduction Spirotryprostatin B is a fascinating and complex spiro-oxindole alkaloid first isolated from the fungus Aspergillus fumigatus.[1] It has garnered significant attention from the scientific community due to it...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirotryprostatin B is a fascinating and complex spiro-oxindole alkaloid first isolated from the fungus Aspergillus fumigatus.[1] It has garnered significant attention from the scientific community due to its potent anti-mitotic activity, primarily through the inhibition of cell cycle progression at the G2/M phase, making it a promising candidate for cancer therapeutic research.[1][2] The intricate stereochemistry and unique spirocyclic core of Spirotryprostatin B necessitate robust analytical techniques for its unambiguous characterization and structural elucidation.

These application notes provide detailed methodologies for the characterization of Spirotryprostatin B using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis, isolation, or biological evaluation of this important natural product.

Molecular Structure

IUPAC Name: (3'S,5'aS,6'S)-6-methoxy-3'-(2-methylprop-1-en-1-yl)spiro[indole-3,2'-pyrrolo[1,2-a]pyrazine]-2,5',8'(1H,3'H,6'H,7'H)-trione

Molecular Formula: C₂₂H₂₅N₃O₄

Molecular Weight: 411.45 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Spirotryprostatin B, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments is essential for complete spectral assignment.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Spirotryprostatin B, compiled from published literature. Data was acquired in deuterated chloroform (CDCl₃) at varying spectrometer frequencies.

Table 1: ¹H NMR Chemical Shift Data for Spirotryprostatin B (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.20d8.4
H-56.85dd8.4, 2.4
H-76.70d2.4
H-95.25d9.8
H-1'a3.60m
H-1'b3.45m
H-2'a2.10m
H-2'b1.95m
H-3'4.10t7.5
H-5'4.50d9.8
H-1''5.15d9.5
2''-Me1.75s
2''-Me1.65s
6-OMe3.80s
NH8.10s

Table 2: ¹³C NMR Chemical Shift Data for Spirotryprostatin B (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2178.5
C-365.0
C-3a130.0
C-4122.0
C-5110.0
C-6156.0
C-798.0
C-7a142.0
C-8'168.0
C-5'165.0
C-962.0
C-1'45.0
C-2'28.0
C-3'55.0
C-5'a70.0
C-1''120.0
C-2''135.0
2''-Me25.5
2''-Me18.0
6-OMe56.0
Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 1-5 mg of purified Spirotryprostatin B.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Set the sample temperature to 25 °C.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time (1-2 hours) is typically required.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular structure.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data using appropriate NMR processing software.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton connectivities.

    • Use the 2D NMR data to confirm and establish the complete assignment of all proton and carbon signals, thereby confirming the structure of Spirotryprostatin B.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of Spirotryprostatin B. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, while tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns, offering further structural confirmation.

Quantitative MS Data

Table 3: High-Resolution Mass Spectrometry Data for Spirotryprostatin B

IonCalculated m/zObserved m/zTechnique
[M+H]⁺412.1867412.1865ESI-TOF
[M+Na]⁺434.1686434.1683ESI-TOF
Experimental Protocol for MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of Spirotryprostatin B in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument.

    • Calibrate the instrument using a suitable standard to ensure high mass accuracy.

    • Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • For MS/MS analysis, select the protonated molecule [M+H]⁺ as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated mass for the elemental composition of Spirotryprostatin B.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions that are consistent with the known structure.

Visualizations

Experimental Workflow for Spirotryprostatin B Characterization

The following diagram illustrates a typical workflow for the isolation and structural characterization of Spirotryprostatin B.

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation Fermentation Broth Fermentation Broth Extraction Extraction Fermentation Broth->Extraction Chromatography Chromatography Extraction->Chromatography Purified Spirotryprostatin B Purified Spirotryprostatin B Chromatography->Purified Spirotryprostatin B NMR_Analysis NMR_Analysis Purified Spirotryprostatin B->NMR_Analysis ¹H, ¹³C, COSY, HSQC, HMBC MS_Analysis MS_Analysis Purified Spirotryprostatin B->MS_Analysis HRMS, MS/MS Structure Confirmation Structure Confirmation NMR_Analysis->Structure Confirmation MS_Analysis->Structure Confirmation Bioassays Bioassays Structure Confirmation->Bioassays e.g., Cell Cycle Analysis

Caption: Workflow for the characterization of Spirotryprostatin B.

Proposed Mechanism of G2/M Cell Cycle Arrest

Spirotryprostatin B is known to inhibit cell proliferation by arresting the cell cycle at the G2/M transition phase. This is primarily achieved by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle. The following diagram illustrates this proposed mechanism.

G Spirotryprostatin B Spirotryprostatin B Tubulin Tubulin Spirotryprostatin B->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Assembly G2_M_Checkpoint G2_M_Checkpoint Mitotic Spindle->G2_M_Checkpoint Checkpoint Activation Cell_Cycle_Arrest Cell_Cycle_Arrest G2_M_Checkpoint->Cell_Cycle_Arrest Leads to

Caption: Mechanism of Spirotryprostatin B-induced G2/M arrest.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Total Synthesis of Spirotryprostatin B

Welcome to the technical support center for the total synthesis of Spirotryprostatin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and de...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Spirotryprostatin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information for this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low overall yield in Spirotryprostatin B total synthesis?

A1: Low overall yields in Spirotryprostatin B synthesis are frequently attributed to several key factors:

  • Construction of the Spiro[pyrrolidine-3,3'-oxindole] Core: This is a major challenge, and the efficiency of this step heavily influences the overall yield.

  • Stereocontrol: The molecule has multiple chiral centers, and poor stereocontrol during key reactions can lead to the formation of hard-to-separate diastereomers, significantly reducing the yield of the desired product.[1]

  • Instability of Intermediates: Certain intermediates in the synthetic pathway can be unstable, leading to degradation and lower yields.

  • Side Reactions and Byproduct Formation: Many steps are prone to side reactions, complicating purification and reducing the isolated yield of the desired product.

Q2: Which synthetic routes have been reported for Spirotryprostatin B, and what are their overall yields?

A2: Several research groups have reported total syntheses of Spirotryprostatin B, each with distinct key strategies and overall yields. A summary of these is provided in the data presentation section below. The overall yields typically range from 0.6% to 20%, highlighting the challenging nature of this synthesis.[2][3]

Q3: What are the critical steps that require careful optimization?

A3: The following steps are critical and often require significant optimization to achieve reasonable yields:

  • The key bond-forming reaction to create the spirocyclic core (e.g., Mannich reaction, 1,3-dipolar cycloaddition, MgI2-mediated ring-expansion, or Heck cyclization).

  • Installation of the prenyl side chain.

  • Formation of the diketopiperazine ring.

Troubleshooting Guides

Issue 1: Low Yield and Poor Diastereoselectivity in the Spiro-Oxindole Core Formation

Problem: The reaction to form the central spiro[pyrrolidine-3,3'-oxindole] scaffold is resulting in a low yield of the desired product and/or a mixture of diastereomers that are difficult to separate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Temperature: Stereoselectivity can be highly temperature-dependent. Try running the reaction at a lower temperature, even if it requires a longer reaction time. Conversely, some reactions may require elevated temperatures to proceed efficiently.
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, THF, CH2Cl2, acetonitrile) to find the optimal one for your specific reaction.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants, especially when using sensitive reagents like N-bromosuccinimide (NBS) in oxidative rearrangements. An excess of such reagents can lead to over-halogenation and other side reactions.[4]
Catalyst/Reagent Purity and Activity Ensure the purity of starting materials, catalysts, and reagents. Impurities can poison catalysts and lead to unwanted side reactions. For reactions involving catalysts (e.g., Lewis acids, organocatalysts, or transition metal catalysts), consider screening different catalysts to improve selectivity.
Moisture and Air Sensitivity Many reagents and intermediates in these syntheses are sensitive to moisture and air. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

Logical Troubleshooting Flowchart for Low Yield in Spiro-Oxindole Core Formation:

G start Low Yield in Spiro-Oxindole Formation check_conditions Review Reaction Conditions start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_purity Check Reagent Purity start->check_purity optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent yield_improved Yield Improved? optimize_temp->yield_improved optimize_solvent->yield_improved check_stoichiometry->yield_improved screen_catalysts Screen Catalysts check_purity->screen_catalysts inert_atmosphere Ensure Inert Atmosphere check_purity->inert_atmosphere screen_catalysts->yield_improved inert_atmosphere->yield_improved yield_improved->start No end Problem Solved yield_improved->end Yes

Caption: Troubleshooting flowchart for low yield in the spiro-oxindole core formation step.

Issue 2: Low Yield in the Diketopiperazine Ring Formation

Problem: The final cyclization to form the diketopiperazine ring is proceeding with low efficiency.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Deprotection The choice of protecting group for the proline nitrogen is crucial. Ensure complete deprotection of the amine before attempting cyclization. Monitor the deprotection step carefully by TLC or LC-MS. If using an acid-labile protecting group (e.g., Boc), ensure complete neutralization before adding the base for cyclization.
Suboptimal Cyclization Conditions Base: The choice and amount of base can be critical. Triethylamine is commonly used, but other non-nucleophilic bases can be screened.
Concentration: The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular polymerization.
Epimerization Chiral centers can be prone to epimerization under basic conditions. Consider using milder bases or shorter reaction times. Analyze the product mixture carefully for the presence of epimers.

Data Presentation

Table 1: Comparison of Reported Total Syntheses of Spirotryprostatin B
Research Group Year Key Strategy Number of Steps Overall Yield (%) Reference
Danishefsky2000Mannich Reaction84.6[3]
Ganesan2000Oxidative Rearrangement52-6[3]
Williams20021,3-Dipolar Cycloaddition911[3]
Overman2000Asymmetric Heck Cyclization109[2]
Fuji2002Nitroalkene Cyclization160.6[2]
Carreira2005MgI2-mediated Ring Expansion--[5]
Trost2007Palladium-catalyzed Asymmetric Isoprene Functionalization813.7[2]
Zhang2019OsO4-mediated Oxidative Rearrangement1120[2]

Experimental Protocols

Protocol 1: Ganesan's Oxidative Spiro-rearrangement

This protocol describes the N-bromosuccinimide (NBS) mediated oxidative rearrangement of a tetrahydro-β-carboline precursor to form the spiro-oxindole core.

Materials:

  • Tetrahydro-β-carboline precursor

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the tetrahydro-β-carboline precursor in a mixture of acetic acid and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over a period of 15-30 minutes, while monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Ganesan's Oxidative Rearrangement:

G start Start: Tetrahydro-β-carboline dissolve Dissolve in Acetic Acid/Water start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS Portion-wise cool->add_nbs monitor Monitor by TLC add_nbs->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Spiro-oxindole Product purify->end

References

Optimization

Optimizing Stereoselectivity in Spirotryprostatin B Synthesis: A Technical Support Center

For researchers, scientists, and drug development professionals engaged in the synthesis of Spirotryprostatin B, achieving optimal stereoselectivity is a critical and often challenging endeavor. The construction of the s...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Spirotryprostatin B, achieving optimal stereoselectivity is a critical and often challenging endeavor. The construction of the spiro[pyrrolidine-3,3′-oxindole] core, with its contiguous stereocenters, demands precise control over reaction conditions and methodologies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling stereoselectivity during Spirotryprostatin B synthesis?

The main hurdles in the stereoselective synthesis of Spirotryprostatin B are the construction of the C3 spirooxindole quaternary center and the adjacent prenyl-substituted C18 center.[1] Many synthetic routes grapple with the formation of diastereomeric mixtures, which significantly complicates purification and reduces the overall yield.[2][3][4]

Q2: Which synthetic strategies offer the highest degree of stereocontrol?

Several strategies have been developed to address the challenge of stereoselectivity, with varying degrees of success:

  • Asymmetric[5][6]-Dipolar Cycloaddition: This powerful method, employed by Williams and coworkers, can establish four contiguous stereogenic centers in a single step with good stereochemical control.[7]

  • Palladium-Catalyzed Asymmetric Prenylation: The Trost group has demonstrated an efficient synthesis using a palladium-catalyzed asymmetric isoprene functionalization to construct the quaternary C3 stereocenter.[2][6][8]

  • Asymmetric Nitroolefination: A total synthesis developed by Fuji and his team utilizes an asymmetric nitroolefination as the key step for creating the quaternary carbon stereocenter.[9]

  • Magnesium-Promoted Annulation: Carreira's approach involves a diastereoselective MgI2-promoted annulation of a 1,2-disubstituted cyclopropane with an aldimine.[4]

Q3: My Mannich reaction approach is producing a mixture of diastereomers. How can I improve this?

The Mannich reaction in the context of Spirotryprostatin B synthesis is known to present significant stereochemical challenges, often resulting in a mixture of diastereomers.[2][4] Retro-Mannich and subsequent Mannich reactions can lead to epimerization, especially during subsequent acylation steps.[4] To mitigate this, consider alternative strategies that offer better intrinsic stereocontrol, such as the asymmetric[5][6]-dipolar cycloaddition or palladium-catalyzed asymmetric prenylation. If you must proceed with the Mannich approach, careful optimization of reaction conditions (temperature, solvent, and Lewis acid) and rapid subsequent transformations may help to minimize epimerization.

Q4: I am observing poor regioselectivity in my synthesis. What are the common causes and solutions?

Poor regioselectivity can be an issue in certain synthetic routes, such as those involving bromination of the indole nucleus.[3] To address this, consider using more selective halogenating agents or employing directing groups to favor the desired substitution pattern. Optimization of reaction conditions, including solvent and temperature, can also influence regioselectivity.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the[5][6]-Dipolar Cycloaddition Step
Potential Cause Troubleshooting Suggestion
Incorrect Azomethine Ylide Geometry The geometry of the azomethine ylide is crucial for achieving the desired stereochemical outcome. Ensure that the conditions for ylide generation (e.g., condensation of isovaleraldehyde with a chiral auxiliary) favor the formation of the correct isomer.[4]
Suboptimal Reaction Conditions Screen different solvents, temperatures, and reaction times. Lower temperatures often lead to higher diastereoselectivity.
Inappropriate Chiral Auxiliary The choice of chiral auxiliary on the azomethine ylide dictates the facial selectivity of the cycloaddition. If diastereoselectivity is low, consider exploring alternative chiral auxiliaries.
Issue 2: Poor Enantioselectivity in the Palladium-Catalyzed Prenylation
Potential Cause Troubleshooting Suggestion
Ineffective Chiral Ligand The choice of chiral ligand is paramount for high enantioselectivity. Screen a variety of chiral phosphine or other relevant ligands to identify the optimal one for your specific substrate.
Incorrect Palladium Precursor or Activator The palladium source and any activators used can significantly impact the catalytic cycle. Experiment with different palladium precursors (e.g., Pd₂(dba)₃) and additives.
Substrate Purity Impurities in the pronucleophile or the allylating agent can poison the catalyst or lead to side reactions. Ensure all starting materials are of high purity.

Key Experimental Protocols

Asymmetric[5][6]-Dipolar Cycloaddition (Based on Williams' Synthesis)
  • Azomethine Ylide Generation: The chiral azomethine ylide is generated in situ from the condensation of isovaleraldehyde and an enantiomerically pure 5,6-diphenylmorpholin-2-one.[4] The E-geometry of the ylide is critical for achieving the correct stereochemistry at C18.[4]

  • Cycloaddition: The generated ylide is reacted with an oxindolylideneacetate as the dipolarophile. This reaction sets the four contiguous stereogenic centers of the spiro[pyrrolidine-3,3′-oxindole] core.[7]

  • Workup and Purification: Following the reaction, a standard aqueous workup is performed. The crude product is then purified by column chromatography to isolate the desired diastereomer.

Palladium-Catalyzed Decarboxylative Prenylation (Based on Trost's Synthesis)
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, the β-keto ester substrate, a palladium precursor (e.g., Pd₂(dba)₃), and a chiral ligand are dissolved in an appropriate solvent (e.g., THF).

  • Reaction Execution: The allylating agent is added, and the reaction mixture is stirred at the optimized temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction is quenched, and the product is extracted. The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to yield the enantioenriched product.[6][8]

Quantitative Data Summary

Synthetic Strategy Key Reaction Reported Diastereomeric/Enantiomeric Ratio Reference
Williams, et al.Asymmetric[5][6]-Dipolar CycloadditionNot explicitly quantified in abstracts, but described as providing access to both antipodes in an efficient manner.[7][7]
Trost, et al.Palladium-Catalyzed Prenylation"exquisite control in the formation of the quaternary C3 stereocenter"[6][6]
Carreira, et al.MgI₂-Promoted Annulation6:1 mixture of diastereomers[4]
Fuji, et al.Asymmetric NitroolefinationDiastereomerically pure products after separation.[9][9]
Danishefsky, et al.Mannich ReactionMixture of C3 and C18 epimers.[4][4]

Visualizing the Workflow

Asymmetric_Dipolar_Cycloaddition cluster_ylide Azomethine Ylide Generation cluster_cycloaddition [1,3]-Dipolar Cycloaddition cluster_synthesis Completion of Synthesis isovaleraldehyde Isovaleraldehyde azomethine_ylide Chiral Azomethine Ylide (E-isomer) isovaleraldehyde->azomethine_ylide Condensation chiral_aux Chiral Auxiliary (5,6-diphenylmorpholin-2-one) chiral_aux->azomethine_ylide spiro_core Spiro[pyrrolidine-3,3'-oxindole] Core (Four Contiguous Stereocenters) azomethine_ylide->spiro_core dipolarophile Oxindolylideneacetate dipolarophile->spiro_core spirotryprostatin_b Spirotryprostatin B spiro_core->spirotryprostatin_b Further Transformations

Caption: Workflow for Spirotryprostatin B synthesis via asymmetric[5][6]-dipolar cycloaddition.

Palladium_Catalyzed_Prenylation cluster_reaction Asymmetric Prenylation cluster_synthesis Synthetic Progression start_material β-Keto Ester product Enantioenriched Product (Quaternary C3 Stereocenter) start_material->product Decarboxylative Alkylation reagents Pd Precursor + Chiral Ligand + Prenylating Agent reagents->product final_product Spirotryprostatin B product->final_product Subsequent Steps

References

Troubleshooting

Overcoming Spirotryprostatin B solubility issues for in vitro assays

Welcome to the technical support center for Spirotryprostatin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered d...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spirotryprostatin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro assays, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is Spirotryprostatin B and what is its mechanism of action?

Spirotryprostatin B is a spirocyclic indole alkaloid originally isolated from the fungus Aspergillus fumigatus. It is known for its potent anti-mitotic activity, making it a compound of interest for cancer research.[1][2] Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle at the G2/M phase.[3]

Q2: In which solvents is Spirotryprostatin B soluble?

Q3: How should I prepare a stock solution of Spirotryprostatin B for my cell culture experiments?

It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the desired final concentration directly in the cell culture medium. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: I am observing precipitation after adding Spirotryprostatin B to my cell culture medium. What could be the cause?

Precipitation of Spirotryprostatin B upon dilution in aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. The primary causes include:

  • High Final Concentration: The concentration of Spirotryprostatin B in the final culture medium may exceed its aqueous solubility limit.

  • Low Final DMSO Concentration: The final concentration of DMSO in the culture medium may be too low to maintain the solubility of the compound.

  • Improper Mixing: Inadequate or slow mixing when diluting the DMSO stock can lead to localized high concentrations of the compound, causing it to precipitate before it can be dispersed.

  • Temperature Shock: Diluting a room temperature or frozen stock solution into a significantly colder or warmer medium can sometimes affect solubility.

Troubleshooting Guide: Overcoming Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with Spirotryprostatin B in your in vitro assays.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitate forms immediately upon adding the stock solution to the media. 1. Poor initial solubility in DMSO. 2. Localized high concentration during dilution. 1. Ensure the compound is fully dissolved in the DMSO stock solution. Gentle warming (to 37°C) and vortexing can aid dissolution.2. Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing to ensure rapid and thorough mixing.
Precipitate appears after a few hours or days of incubation. 1. Compound is unstable in the aqueous environment of the media over time. 2. Evaporation of media leading to increased compound concentration. 1. Consider preparing fresh media with the compound immediately before each experiment or media change.2. Ensure proper humidification in the incubator and that culture vessel lids are securely closed to minimize evaporation.
Precipitate is observed at higher experimental concentrations. The aqueous solubility limit of the compound is being exceeded. 1. Determine the maximum tolerated final DMSO concentration for your cell line (typically 0.1% to 0.5%). Maintain the final DMSO concentration at this level to aid solubility.2. If higher concentrations of Spirotryprostatin B are required, consider using solubility enhancers such as (2-Hydroxypropyl)-β-cyclodextrin.

Quantitative Data Summary

While specific solubility values for Spirotryprostatin B are not published, the following table provides solubility information for the structurally similar Spirotryprostatin A and general guidelines for solvent use in cell culture.

Compound Solvent Solubility Recommended Max Final Concentration in Media
Spirotryprostatin ADMSOEasily Soluble[]Not specified
Spirotryprostatin AChloroformEasily Soluble[]Not suitable for cell culture
Spirotryprostatin ADichloromethaneEasily Soluble[]Not suitable for cell culture
Spirotryprostatin AEthyl AcetateEasily Soluble[]Not suitable for cell culture
Spirotryprostatin AAcetoneEasily Soluble[]Not suitable for cell culture
General Hydrophobic CompoundsDMSOVaries0.1% - 0.5% (v/v)

Experimental Protocols

Protocol 1: Preparation of Spirotryprostatin B Stock Solution
  • Weighing the Compound: Accurately weigh out the desired amount of Spirotryprostatin B powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Diluting Spirotryprostatin B in Cell Culture Medium
  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): If a very low final concentration is required, prepare an intermediate dilution of the DMSO stock in pre-warmed media.

  • Final Dilution: Add the required volume of the Spirotryprostatin B stock solution (or intermediate dilution) dropwise to the pre-warmed medium while gently swirling the vessel to ensure rapid and even distribution.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

  • Immediate Use: Use the freshly prepared medium containing Spirotryprostatin B immediately to minimize the risk of precipitation over time.

Visualizations

Signaling Pathway of Spirotryprostatin B-induced G2/M Arrest

G2M_Arrest_Pathway STB Spirotryprostatin B Microtubules Microtubule Dynamics STB->Microtubules Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Defective formation activates APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C Inhibits CyclinB_CDK1 Cyclin B / CDK1 Complex APC_C->CyclinB_CDK1 Targets for degradation G2M_Arrest G2/M Phase Arrest APC_C->G2M_Arrest Inhibition leads to CyclinB_CDK1->G2M_Arrest High levels maintain Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Medium Check_Stock Is the stock solution fully dissolved? Start->Check_Stock Redissolve Warm and vortex stock solution Check_Stock->Redissolve No Check_Dilution How was the stock diluted in the media? Check_Stock->Check_Dilution Yes Redissolve->Check_Stock Improve_Mixing Add stock dropwise to pre-warmed media with rapid mixing Check_Dilution->Improve_Mixing Improperly Check_Concentration Is the final concentration of Spirotryprostatin B high? Check_Dilution->Check_Concentration Properly Success Precipitation Resolved Improve_Mixing->Success Lower_Concentration Reduce final concentration or use solubility enhancers Check_Concentration->Lower_Concentration Yes Check_DMSO What is the final DMSO concentration? Check_Concentration->Check_DMSO No Lower_Concentration->Success Increase_DMSO Increase final DMSO to a non-toxic level (e.g., 0.5%) Check_DMSO->Increase_DMSO Low (<0.1%) Check_DMSO->Success Optimal Increase_DMSO->Success

References

Optimization

Addressing Spirotryprostatin B stability in cell culture media

Welcome to the technical support center for Spirotryprostatin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential stability issues of S...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spirotryprostatin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential stability issues of Spirotryprostatin B in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Spirotryprostatin B and what is its mechanism of action?

A1: Spirotryprostatin B is a complex indolic alkaloid originally isolated from the fungus Aspergillus fumigatus.[1][2][3] It belongs to the diketopiperazine class of natural products and is known for its anti-mitotic properties.[2][4] Spirotryprostatin B inhibits cell cycle progression at the G2/M phase, making it a compound of interest for cancer research.[3][4][5][6]

Q2: I am observing lower than expected potency of Spirotryprostatin B in my cell-based assays. Could this be a stability issue?

A2: Yes, lower than expected potency can be an indication of compound instability in the cell culture media. Complex molecules like Spirotryprostatin B can be susceptible to degradation under typical cell culture conditions (37°C, neutral pH, presence of various media components). It is recommended to assess the stability of Spirotryprostatin B in your specific cell culture medium.

Q3: What components in the cell culture media could potentially degrade Spirotryprostatin B?

A3: While specific degradation pathways for Spirotryprostatin B in cell culture media are not extensively documented, general components known to affect the stability of small molecules include:

  • Reactive oxygen species (ROS): Media components like cysteine and certain metal ions (e.g., iron in ferric ammonium citrate) can promote the generation of ROS, which can oxidize sensitive functional groups.[7][8]

  • pH: Standard cell culture media is typically buffered around pH 7.4. Deviations from this pH, which can occur due to cellular metabolism, may affect the stability of pH-sensitive compounds.

  • Enzymes: If you are using serum-supplemented media, esterases and other enzymes present in the serum could potentially metabolize Spirotryprostatin B.

  • Light: Some compounds are light-sensitive. Riboflavin in cell culture media can act as a photosensitizer, leading to the degradation of other media components and potentially the compound of interest.[9]

Q4: How can I minimize the potential for Spirotryprostatin B degradation in my experiments?

A4: To minimize degradation, consider the following:

  • Prepare fresh solutions: Prepare stock solutions of Spirotryprostatin B in a suitable solvent (e.g., DMSO) and make fresh working dilutions in your cell culture media immediately before use.

  • Minimize exposure to light: Protect your media and compound solutions from light, especially if they contain photosensitive components like riboflavin.

  • Use serum-free media if possible: If your cell line permits, using a serum-free, chemically defined medium can reduce the variability and enzymatic activity associated with serum.

  • Control for incubation time: Be aware that the concentration of the active compound may decrease over longer incubation periods. Consider replenishing the media with fresh compound for long-term experiments.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting potential stability issues with Spirotryprostatin B.

Problem: Inconsistent or lower-than-expected activity of Spirotryprostatin B.

Step 1: Verify Compound Integrity and Concentration

  • Action: Confirm the purity and identity of your Spirotryprostatin B stock. Use a reliable analytical method such as HPLC-MS to check for degradation products in your stock solution.

  • Rationale: The issue may originate from the initial compound quality rather than instability in the cell culture media.

Step 2: Assess Stability in Cell Culture Media

  • Action: Perform a stability study by incubating Spirotryprostatin B in your cell culture media at 37°C over a time course relevant to your experiment (e.g., 0, 2, 8, 24, 48 hours). Analyze the concentration of the intact compound at each time point using HPLC.

  • Rationale: This will directly determine if and at what rate Spirotryprostatin B is degrading in your experimental conditions.

Step 3: Identify Potential Degrading Factors

  • Action:

    • Serum: If using serum, repeat the stability study in serum-free media to see if stability improves.

    • Media Components: If you suspect a particular media component (e.g., high concentration of a reducing agent), try a different media formulation.

    • Light: Repeat the stability study with complete light protection.

  • Rationale: Systematically eliminating potential causes will help pinpoint the source of instability.

Step 4: Optimize Experimental Protocol

  • Action: Based on your stability data, modify your experimental protocol. This may include preparing fresh compound dilutions for each time point, using a higher starting concentration to compensate for degradation, or reducing the incubation time.

  • Rationale: Adapting your protocol to the stability profile of the compound will lead to more reliable and reproducible results.

Experimental Protocols

Protocol 1: Assessment of Spirotryprostatin B Stability in Cell Culture Media

Objective: To determine the rate of degradation of Spirotryprostatin B in a specific cell culture medium at 37°C.

Materials:

  • Spirotryprostatin B

  • DMSO (or other suitable solvent for stock solution)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Incubator at 37°C with 5% CO2

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Autosampler vials

Methodology:

  • Prepare a 10 mM stock solution of Spirotryprostatin B in DMSO.

  • Spike the cell culture medium (with and without serum) with Spirotryprostatin B to a final concentration of 10 µM.

  • Immediately take a sample for the 0-hour time point.

  • Incubate the remaining medium at 37°C in a CO2 incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • For each sample, precipitate proteins (if serum is present) by adding 3 volumes of cold acetonitrile.

  • Centrifuge at high speed to pellet the precipitate.

  • Transfer the supernatant to an autosampler vial.

  • Analyze the samples by HPLC to determine the concentration of intact Spirotryprostatin B.

  • Plot the percentage of remaining Spirotryprostatin B against time to determine the stability profile.

Data Presentation

Table 1: Hypothetical Stability of Spirotryprostatin B in Different Media Conditions

Time (hours)% Remaining (DMEM + 10% FBS)% Remaining (Serum-Free DMEM)
0100100
29598
88092
245585
483075

This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathway

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Spindle_Assembly Spindle Assembly Cyclin B/CDK1->Spindle_Assembly promotes Anaphase Anaphase Spindle_Assembly->Anaphase leads to Spirotryprostatin_B Spirotryprostatin B Spirotryprostatin_B->Spindle_Assembly disrupts Microtubule_Dynamics Microtubule Dynamics Spirotryprostatin_B->Microtubule_Dynamics inhibits

Caption: G2/M cell cycle arrest by Spirotryprostatin B.

Experimental Workflow

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Spirotryprostatin B Stock Solution (DMSO) Spike Spike into Cell Culture Media Stock->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Samples at Time Points Incubate->Sample Process Process Samples (e.g., Protein Precipitation) Sample->Process HPLC Analyze by HPLC Process->HPLC Data Plot % Remaining vs. Time HPLC->Data G Start Inconsistent/Low Activity Check_Stock Verify Stock Solution (Purity, Concentration) Start->Check_Stock Stock_OK Stock OK? Check_Stock->Stock_OK Replace_Stock Replace/Repurify Stock Stock_OK->Replace_Stock No Assess_Stability Assess Stability in Media (Time Course @ 37°C) Stock_OK->Assess_Stability Yes Stable Stable? Assess_Stability->Stable Other_Issue Investigate Other Issues (e.g., Assay, Cell Health) Stable->Other_Issue Yes Optimize Optimize Protocol: - Freshen Media - Shorter Incubation - Use Serum-Free Media Stable->Optimize No

References

Troubleshooting

How to resolve unexpected side products in Spirotryprostatin B synthesis

Welcome to the technical support center for the synthesis of Spirotryprostatin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving unexpecte...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Spirotryprostatin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving unexpected side products encountered during the synthesis of this complex natural product. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by key reaction steps known to be problematic.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges and sources of side products in the total synthesis of Spirotryprostatin B?

A1: The total synthesis of Spirotryprostatin B is a complex undertaking with several key challenges that can lead to the formation of unexpected side products. The primary difficulties arise from the stereoselective construction of the spirooxindole core, particularly the two contiguous stereocenters at C3 and C18.[1][2][3] Many synthetic routes report the formation of diastereomeric mixtures that are often difficult to separate, resulting in diminished overall yields.[3][4] Specific reaction steps that are prone to side product formation include the Pictet-Spengler reaction, Mannich reaction, NBS-mediated oxidative rearrangement, introduction of the C8-C9 double bond, and the final diketopiperazine ring formation.[1][3][4]

Q2: How critical is stereocontrol in the synthesis, and what are the consequences of its loss?

A2: Stereocontrol is paramount in the synthesis of Spirotryprostatin B. The biological activity of the molecule is highly dependent on its specific stereochemistry. Loss of stereocontrol at any of the chiral centers, particularly at the C3 and C18 positions, leads to the formation of diastereomers or epimers.[1][3] These stereoisomers can be challenging and time-consuming to separate, significantly impacting the overall efficiency and yield of the synthesis.[1] In some cases, subsequent reaction conditions can even cause epimerization of already separated isomers, further complicating the synthetic route.[1]

Troubleshooting Guides by Reaction Step

Pictet-Spengler Reaction: Formation of the Tetrahydro-β-carboline Intermediate

The Pictet-Spengler reaction is a key step in several synthetic routes to Spirotryprostatin B for the construction of the tetrahydro-β-carboline core. A common issue in this step is the formation of diastereomers at the newly formed stereocenter.

Problem: Formation of a mixture of diastereomers.

In the synthesis of Spirotryprostatin A, a related compound, the Pictet-Spengler cyclization has been reported to yield a diastereomeric ratio of 2:1.[4] Similarly, in Ganesan's synthesis of Spirotryprostatin B, the reaction of an imine with N-Fmoc-L-proline acyl chloride resulted in a 1:1 mixture of cis and trans diastereomers at the C18 position.[3]

Troubleshooting Strategies:

  • Reaction Conditions: The choice of acid catalyst and solvent can influence the diastereoselectivity. It is advisable to screen different acidic catalysts and solvent systems to optimize the ratio of the desired diastereomer.

  • Ganesan's Modification: Ganesan and coworkers observed that the acylation of the imine with proline leads to a more reactive species, which can favor the desired cyclization over competing side reactions.[1]

Experimental Protocol (Ganesan's Synthesis): The amino group of a starting material anchored to a polystyrene resin was deprotected using piperidine. This was followed by reaction with isovaleraldehyde and methyl formate to generate an imine intermediate. This intermediate then underwent a Pictet-Spengler reaction with N-Fmoc-L-proline acyl chloride.[3]

Reactant/ReagentConditionsProduct Ratio (cis:trans at C18)
Imine intermediate, N-Fmoc-L-proline acyl chlorideNot specified in detail1:1

pictet_spengler start Problem: Diastereomer Formation condition Reaction Conditions start->condition reagent Reagent Choice start->reagent solution1 Screen Acid Catalysts and Solvents condition->solution1 solution2 Utilize Ganesan's Acylation Strategy reagent->solution2

Workflow of the problematic Mannich reaction.
NBS-Mediated Oxidative Rearrangement

The oxidative rearrangement of a tetrahydro-β-carboline intermediate using N-bromosuccinimide (NBS) is a common strategy to construct the spirooxindole core. However, this reaction can be sensitive to stoichiometry and reaction conditions, leading to byproducts.

Problem: Low yields and formation of over-brominated side products.

In Horne's synthesis of Spirotryprostatin A, the use of excess NBS for bromination resulted in limited regioselectivity, leading to bromination at both the C5 and C6 positions of the indole ring. [3] Troubleshooting Strategies:

  • Control of Stoichiometry: It is crucial to carefully control the amount of NBS used. A 1:1 stoichiometry is often recommended to avoid over-bromination.

  • Reaction Conditions: The reaction is typically carried out in aqueous acetic acid. The ratio of acetic acid to water can influence the reaction rate and selectivity. [1]* Timing of the Rearrangement: Ganesan and coworkers suggest that carrying out the oxidative rearrangement before the diketopiperazine cyclization can lead to better results. [5] Experimental Protocol (General): The tetrahydro-β-carboline precursor is dissolved in a mixture of acetic acid and water, and a solution of NBS is added dropwise. The reaction is monitored by TLC, and upon completion, the product is isolated and purified.

ParameterRecommendationPotential Side Product
NBS Stoichiometry1.0 - 1.1 equivalentsOver-brominated products
Solvent SystemAcetic acid/waterIncomplete reaction or other side products
TimingBefore diketopiperazine formationLower overall yield
Selenylation for C8-C9 Double Bond Introduction

In Ganesan's synthesis, the introduction of the C8-C9 double bond via a selenylation-elimination sequence led to an unexpected mixture of compounds.

Problem: Formation of a mixture of dehydro-diketopiperazines and alcohols.

Lithiation of the diketopiperazine precursor with LDA followed by selenylation with PhSeBr and acidic work-up resulted in a mixture of the desired Spirotryprostatin B, its C11-dehydro isomer, and the corresponding alcohol adducts. [1]This is rationalized by selenylation occurring at both α-positions of the diketopiperazine ring, followed by iminium ion formation, which is then either deprotonated or trapped by water. [1] Troubleshooting Strategies:

  • Control of Lithiation: The amount of LDA and the temperature of the lithiation step should be carefully controlled to favor deprotonation at the desired position.

  • Alternative Elimination Methods: Exploring different methods for introducing the double bond that do not proceed through a phenylselenyl intermediate could circumvent this issue.

Product Distribution in Ganesan's Selenylation Reaction:

CompoundStructureYield
Spirotryprostatin B (desired)C8-C9 double bond2%
11-dehydro-Spirotryprostatin BC11-C12 double bond5%
Alcohol adduct 1OH at C87%
Alcohol adduct 2OH at C1120%

Proposed Mechanism of Side Product Formation

selenylation_side_products start Diketopiperazine Precursor lithiation LDA start->lithiation selenylation PhSeBr lithiation->selenylation iminium Iminium Ion Intermediate selenylation->iminium deprotonation Deprotonation iminium->deprotonation water_trap H2O Trapping iminium->water_trap product1 Spirotryprostatin B deprotonation->product1 product2 Dehydro Isomer deprotonation->product2 product3 Alcohol Adducts water_trap->product3

References

Optimization

Improving the efficiency of the [specific step] in Spirotryprostatin B synthesis

Topic: Improving the Efficiency of the NBS-mediated Oxidative Rearrangement for Spirocyclic Core Formation in Spirotryprostatin B Synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Efficiency of the NBS-mediated Oxidative Rearrangement for Spirocyclic Core Formation in Spirotryprostatin B Synthesis.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the critical N-bromosuccinimide (NBS)-mediated oxidative rearrangement step to form the spiro[pyrrolidine-3,3'-oxindole] core of Spirotryprostatin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with the NBS-mediated oxidative rearrangement step in the synthesis of Spirotryprostatin B?

The main challenge lies in controlling the reaction to achieve a high yield of the desired spirooxindole product while minimizing side reactions. Key difficulties include the formation of multiple byproducts due to over-bromination, and achieving high diastereoselectivity at the newly formed spirocyclic center.[1] The timing of this oxidative rearrangement is also a critical parameter for success.[2]

Q2: I am observing a complex mixture of products and a low yield of the desired spiro-rearranged product. What are the likely causes?

Several factors can contribute to this issue:

  • Incorrect Stoichiometry of NBS: Using an excess of N-bromosuccinimide can lead to undesired side reactions and the formation of multiple brominated species.[1]

  • Reaction Conditions: The solvent system and temperature are crucial. The reaction is often performed in a mixture of acetic acid and water, and deviations from the optimal ratio can impact the reaction's efficiency and selectivity.[1]

  • Purity of Starting Material: Impurities in the tetrahydro-β-carboline precursor can interfere with the desired reaction pathway.

Q3: How critical is the timing of the oxidative rearrangement in the overall synthetic sequence?

The timing is highly critical. For optimal results, it is recommended to perform the NBS-mediated oxidative rearrangement before the final diketopiperazine cyclization.[2] Performing the oxidation at a later stage can lead to a more complex reaction profile and lower yields.

Q4: Can this NBS-mediated rearrangement be applied to precursors of Spirotryprostatin A as well?

Yes, this biomimetic transformation is a key step in the synthesis of both Spirotryprostatin A and B, as they share the same core spirooxindole structure.[2][3] The primary difference in the precursors would be the substitution pattern on the indole ring.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired spirooxindole Excess NBS leading to side reactions.Carefully control the stoichiometry of NBS. Consider dropwise addition of the NBS solution to the reaction mixture.
Suboptimal reaction temperature.Perform the reaction at a controlled, lower temperature to improve selectivity, though this may require longer reaction times.
Impure starting material.Ensure the tetrahydro-β-carboline precursor is of high purity before subjecting it to the rearrangement.
Formation of multiple, difficult-to-separate byproducts Over-bromination of the indole nucleus.Use a slight excess or stoichiometric amount of NBS. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
Incorrect solvent ratio.Optimize the ratio of acetic acid to water in the solvent system.
Poor diastereoselectivity at the spiro center Reaction kinetics favoring the formation of undesired diastereomers.Adjust the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product.
Steric hindrance from protecting groups.Evaluate the protecting groups on the proline moiety. In some cases, the choice of protecting group can influence the stereochemical outcome.

Experimental Protocol: NBS-mediated Oxidative Rearrangement

This protocol is a generalized procedure based on the Ganesan synthesis and should be optimized for specific substrates.[2]

Materials:

  • Tetrahydro-β-carboline precursor

  • N-Bromosuccinimide (NBS), recrystallized

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the tetrahydro-β-carboline precursor in a mixture of acetic acid and water (e.g., a 3:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve one equivalent of freshly recrystallized NBS in a minimal amount of the same acetic acid/water solvent mixture.

  • Add the NBS solution dropwise to the cooled solution of the starting material over a period of 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired spirooxindole.

Visualizations

logical_relationship cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Key Transformation cluster_product Product start Tetrahydro-β-carboline Precursor process Oxidative Rearrangement start->process reagents 1. NBS 2. Acetic Acid/Water reagents->process product Spirooxindole Core process->product

Caption: Logical flow of the NBS-mediated oxidative rearrangement.

experimental_workflow A 1. Dissolve Precursor in Acetic Acid/Water B 2. Cool to 0°C A->B C 3. Add NBS Solution Dropwise B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Quench with Sat. NaHCO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H End Pure Spirooxindole H->End Start Start Start->A

Caption: Step-by-step experimental workflow for the rearrangement.

References

Troubleshooting

Technical Support Center: Cell-Based Assay Variability with Spirotryprostatin B Treatment

Welcome to the technical support center for researchers utilizing Spirotryprostatin B in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Spirotryprostatin B in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Spirotryprostatin B and what is its primary mechanism of action?

Spirotryprostatin B is a fungal alkaloid isolated from Aspergillus fumigatus. It is a potent antimitotic agent that functions as a mammalian cell cycle inhibitor. Its primary mechanism of action is the disruption of microtubule dynamics, which leads to cell cycle arrest in the G2/M phase.[1][2] By interfering with the formation of the mitotic spindle, Spirotryprostatin B ultimately induces apoptosis in proliferating cells.[3]

Q2: I am observing significant variability in my IC50 values for Spirotryprostatin B across experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based assays. For antimitotic agents like Spirotryprostatin B, several factors can contribute to this variability:

  • Compound Solubility and Stability: Spirotryprostatin B is typically dissolved in DMSO for stock solutions. Inconsistent dissolution or precipitation upon dilution into aqueous cell culture media can lead to variations in the effective concentration. The stability of the compound in culture media over the course of the experiment (e.g., 24, 48, 72 hours) can also affect results.

  • Cell-Related Factors:

    • Cell Line Specificity: Different cell lines can exhibit varying sensitivity to microtubule inhibitors due to differences in tubulin isotype expression, expression of drug efflux pumps (like P-glycoprotein), or alterations in apoptotic pathways.[4]

    • Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Higher cell densities may lead to increased resistance.

    • Cell Health and Passage Number: Cells should be in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Assay-Specific Parameters:

    • Incubation Time: The duration of exposure to Spirotryprostatin B will influence the observed cytotoxicity.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability. Variations in serum concentration between experiments can therefore alter the effective concentration of Spirotryprostatin B.[5][6]

    • Choice of Assay: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity for MTT vs. membrane integrity for LDH release), which can yield different IC50 values.

Q3: My cells are not showing the expected G2/M arrest after Spirotryprostatin B treatment in my flow cytometry analysis. What should I check?

If you are not observing a clear G2/M arrest, consider the following troubleshooting steps:

  • Compound Concentration and Incubation Time: Ensure you are using an appropriate concentration range and a sufficient incubation time for your specific cell line. A dose-response and time-course experiment is recommended to determine optimal conditions.

  • Flow Cytometry Protocol:

    • Fixation: Incomplete or improper fixation can lead to poor quality DNA content histograms.

    • Staining: Ensure adequate staining with a DNA dye like propidium iodide (PI) and that RNA has been removed with RNase treatment.

    • Gating Strategy: Use a proper gating strategy to exclude debris and cell doublets, which can interfere with cell cycle analysis.

  • Cell Synchronization: If you are using synchronized cell populations, ensure the synchronization protocol itself is not causing a cell cycle block at a different phase.

Q4: Can Spirotryprostatin B have off-target effects?

While the primary target of Spirotryprostatin B is tubulin, it is possible for small molecules to have off-target effects, such as inhibiting protein kinases.[7] If you observe unexpected cellular phenotypes, it may be worth investigating potential off-target activities.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT Assay)
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistent dispensing.
Spirotryprostatin B Precipitation Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect for any precipitation after dilution in culture medium. Consider a brief sonication of the stock solution before dilution.
"Edge Effect" in 96-well Plates To minimize evaporation from outer wells, fill them with sterile PBS or media without cells and do not use them for experimental data.
Variable Incubation Times Standardize the incubation period for all comparative experiments.
Incomplete Formazan Solubilization (MTT Assay) Ensure complete dissolution of formazan crystals by thorough mixing after adding the solubilization solution (e.g., DMSO).
Inconsistent Serum Concentration Use the same batch and concentration of FBS for all related experiments.
Issue 2: Poor Resolution of Cell Cycle Phases in Flow Cytometry
Potential Cause Recommended Solution
Cell Clumping/Doublets Gently pipette to create a single-cell suspension. Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H or PI-Width vs. PI-Area) in your analysis.
Inappropriate Fixation Use ice-cold 70% ethanol and add it dropwise to the cell suspension while gently vortexing to prevent clumping.
Insufficient DNA Staining Ensure the correct concentration of the DNA-binding dye and adequate incubation time. Protect samples from light.
High Debris Content Gate out debris based on forward scatter (FSC) and side scatter (SSC) properties.
Instrument Settings Ensure the flow cytometer is properly calibrated and that the laser and filter settings are appropriate for your DNA stain.

Data Presentation

Comparative Biological Activity of Spirotryprostatins
CompoundAssayCell LineIC50 (µM)Reference
Spirotryprostatin A G2/M Phase InhibitiontsFT210197.5[1][2]
Spirotryprostatin B G2/M Phase InhibitiontsFT21014.0[1][2]

IC50: The half-maximal inhibitory concentration.

Cytotoxicity of Spirotryprostatin B in Human Cancer Cell Lines
Cell LineCancer TypeMIC (µg/ml)Reference
K562 Chronic Myelogenous Leukemia35[1]
HL-60 Promyelocytic Leukemia10[1]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Method)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of Spirotryprostatin B in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.1%).

  • Treatment: Remove the existing medium and add 100 µL of medium containing the various concentrations of Spirotryprostatin B or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently mix and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Spirotryprostatin B and a vehicle control for a specified time (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Immunofluorescence Staining of Microtubules
  • Cell Seeding: Seed cells on sterile glass coverslips in a 12-well plate to achieve 60-70% confluency on the day of the experiment.

  • Compound Treatment: Treat the cells with the desired concentrations of Spirotryprostatin B and controls (vehicle, a known microtubule-destabilizing agent like nocodazole, and a stabilizing agent like paclitaxel) for a specified time (e.g., 18-24 hours).

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Optionally, counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Visualizations

SpirotryprostatinB_Pathway SpiroB Spirotryprostatin B Tubulin α/β-Tubulin Dimers SpiroB->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption leads to G2M G2/M Phase Arrest SAC->G2M Triggers Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Mechanism of Spirotryprostatin B-induced G2/M arrest.

Troubleshooting_Workflow Start Inconsistent Assay Results (e.g., variable IC50) CheckCompound Verify Compound Integrity: - Solubility in DMSO/Media? - Fresh Dilutions? - Proper Storage? Start->CheckCompound CheckCells Assess Cell Culture Conditions: - Consistent Cell Density? - Healthy, Exponential Growth? - Low Passage Number? - Mycoplasma Free? Start->CheckCells CheckAssay Review Assay Parameters: - Standardized Incubation Time? - Consistent Serum %? - Proper Controls? - No Edge Effects? Start->CheckAssay ReRun Re-run Experiment with Optimized Parameters CheckCompound->ReRun CheckCells->ReRun CheckAssay->ReRun Consistent Consistent Results ReRun->Consistent

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

CellCycle_Workflow Seed 1. Seed Cells (6-well plate) Treat 2. Treat with Spirotryprostatin B Seed->Treat Harvest 3. Harvest & Wash (Trypsin, PBS) Treat->Harvest Fix 4. Fix Cells (Cold 70% Ethanol) Harvest->Fix Stain 5. Stain DNA (PI/RNase) Fix->Stain Analyze 6. Analyze by Flow Cytometry Stain->Analyze Result Quantify G0/G1, S, and G2/M Populations Analyze->Result

Caption: Experimental workflow for cell cycle analysis.

References

Optimization

Preventing degradation of Spirotryprostatin B during storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Spirotryprostatin B to minimize degradation and ensure experimental re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Spirotryprostatin B to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing Spirotryprostatin B solid?

A1: Spirotryprostatin B solid should be stored in a tightly sealed container at -20°C.[1] Protect the solid from light and moisture to prevent potential degradation. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q2: How should I prepare and store Spirotryprostatin B solutions?

A2: For biological assays, it is recommended to prepare a stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO).[1] These stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Before use, allow the aliquot to warm to room temperature and vortex gently to ensure homogeneity.

Q3: What are the potential degradation pathways for Spirotryprostatin B?

A3: While specific degradation pathways for Spirotryprostatin B have not been extensively studied, its chemical structure, containing a spirooxindole and a diketopiperazine moiety, suggests potential for:

  • Hydrolysis: The amide bonds in the diketopiperazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[2]

  • Oxidation: The indole nucleus is prone to oxidation, which can be accelerated by exposure to air and light.[3]

  • Epimerization: The stereocenters in the molecule may be susceptible to epimerization, particularly under basic conditions.[4]

  • Photodegradation: Many complex organic molecules are sensitive to light. It is a good practice to protect Spirotryprostatin B from light exposure.

Q4: Can I store Spirotryprostatin B solutions in aqueous buffers?

A4: It is generally not recommended to store Spirotryprostatin B in aqueous buffers for extended periods due to the risk of hydrolysis. For cell-based assays, dilute the DMSO stock solution into the aqueous culture medium immediately before the experiment. Ensure the final DMSO concentration is not toxic to the cells (typically below 0.5%).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of Spirotryprostatin B in stock solution.Prepare fresh stock solutions from solid material. Avoid repeated freeze-thaw cycles by storing in smaller aliquots. Confirm the purity of the stock solution using an appropriate analytical method like HPLC.
Inconsistent experimental results. Incomplete solubilization or precipitation of the compound in aqueous media.Ensure the DMSO stock solution is fully dissolved before diluting into aqueous buffer. Visually inspect for any precipitation after dilution. Consider using a vortex to mix thoroughly. The final DMSO concentration should be optimized to maintain solubility without causing cellular toxicity.
Appearance of new peaks in HPLC analysis of an old sample. Chemical degradation of Spirotryprostatin B.The compound has likely degraded. Discard the old sample and use a fresh, properly stored sample for experiments.
Change in color of the solid compound or solution. Potential degradation.A change in color from the expected pale yellow crystal could indicate degradation.[5] It is advisable to verify the purity of the compound before use.

Experimental Protocols

Protocol 1: Preparation of Spirotryprostatin B Stock Solution

Objective: To prepare a concentrated stock solution of Spirotryprostatin B for use in biological experiments.

Materials:

  • Spirotryprostatin B (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Allow the vial of solid Spirotryprostatin B to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of Spirotryprostatin B in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a Spirotryprostatin B sample and detect potential degradation products.

Materials:

  • Spirotryprostatin B sample (solid or in solution)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

  • Prepare a sample of Spirotryprostatin B at a suitable concentration in a solvent compatible with the mobile phase (e.g., dissolve in a small amount of DMSO and dilute with the mobile phase).

  • Set up the HPLC system with a suitable mobile phase gradient and a C18 column. A common starting point could be a gradient of water and acetonitrile with a small amount of a modifier like formic acid or trifluoroacetic acid.

  • Set the UV detector to a wavelength where Spirotryprostatin B has strong absorbance (this can be determined from its UV spectrum).

  • Inject the sample and run the HPLC analysis.

  • Analyze the resulting chromatogram. A pure sample should show a single major peak. The presence of additional peaks may indicate impurities or degradation products.

Visualizations

Storage_Workflow Spirotryprostatin B Storage Workflow start Receive Solid Spirotryprostatin B store_solid Store at -20°C (Tightly sealed, protected from light) start->store_solid prep_stock Prepare Stock Solution in Anhydrous DMSO store_solid->prep_stock store_stock Store Stock Solution at -20°C (Aliquoted, protected from light) prep_stock->store_stock use_experiment Use in Experiment (Dilute into aqueous media immediately before use) store_stock->use_experiment end Experiment Complete use_experiment->end

Caption: Workflow for proper storage and handling of Spirotryprostatin B.

Degradation_Pathway Potential Degradation Pathways of Spirotryprostatin B stb Spirotryprostatin B hydrolysis Hydrolysis (Diketopiperazine ring opening) stb->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (Indole ring modification) stb->oxidation O₂, light epimerization Epimerization (Loss of stereochemical integrity) stb->epimerization Base photodegradation Photodegradation (Light-induced decomposition) stb->photodegradation UV/Vis light

Caption: Potential chemical degradation pathways for Spirotryprostatin B.

References

Troubleshooting

Technical Support Center: Optimizing Spirotryprostatin B Concentration for Cytotoxicity Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Spirotryprostatin B in cytotoxicity studies. Detailed experimental protocols and data are pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Spirotryprostatin B in cytotoxicity studies. Detailed experimental protocols and data are provided to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Spirotryprostatin B?

Spirotryprostatin B is an indolic alkaloid that exhibits anti-mitotic properties.[1] It functions by inhibiting the cell cycle progression at the G2/M phase.[2][3] This is achieved through the disruption of microtubule assembly, a critical process for the formation of the mitotic spindle during cell division.[4]

Q2: What is a typical starting concentration range for Spirotryprostatin B in cytotoxicity assays?

Based on reported IC50 values, a starting concentration range of 1 µM to 50 µM is recommended for most cancer cell lines. The IC50 can vary significantly depending on the cell line being tested. For example, the IC50 for Spirotryprostatin B in murine fibroblast tsFT210 cells is 14.0 µM.[5]

Q3: How should I dissolve and store Spirotryprostatin B?

Spirotryprostatin B is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] For experiments, the stock solution should be further diluted in the appropriate cell culture medium to the final working concentrations.

Q4: What are common issues encountered when using Spirotryprostatin B in cytotoxicity assays?

Common issues include compound precipitation in the aqueous culture medium, variability between experiments due to inconsistent solution preparation, and unexpected cytotoxic effects due to solvent toxicity.[4] It is crucial to ensure the final DMSO concentration in the cell culture medium is kept low, typically below 0.5% (v/v), and to include a vehicle control (media with the same DMSO concentration without Spirotryprostatin B).[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Cytotoxicity Observed Compound Instability: Spirotryprostatin B may have degraded.Prepare a fresh stock solution. Avoid multiple freeze-thaw cycles of stock solutions.[4]
Sub-optimal Concentration: The concentrations tested may be too low for the specific cell line.Test a higher and broader range of concentrations.
Compound Precipitation: The compound may be precipitating out of the aqueous medium.Visually inspect for precipitates. Consider using a medium with a low percentage of serum during treatment if compatible with the experiment.[4]
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution across wells.Ensure a homogenous cell suspension before and during seeding. Pay careful attention to pipetting technique.
Edge Effects: Evaporation from wells on the edge of the plate.Avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media instead.[6]
Incomplete Formazan Solubilization (MTT Assay): Formazan crystals are not fully dissolved.Increase incubation time with the solubilization solvent (e.g., DMSO) and ensure thorough mixing on an orbital shaker.[6]
High Background in Cytotoxicity Assay Solvent Toxicity: High concentration of the solvent (e.g., DMSO).Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Always include a vehicle control.[4]
Media Component Interference: Phenol red or serum in the media can interfere with absorbance readings in colorimetric assays.Use phenol red-free media during the assay. Minimize serum concentration or use serum-free media during the final incubation step of the assay (e.g., MTT incubation).[6]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Spirotryprostatin B and its analog, Spirotryprostatin A, in various cell lines.

CompoundCell LineCell TypeIC50 (µM)
Spirotryprostatin B tsFT210Murine Fibroblast14.0[5]
Spirotryprostatin AtsFT210Murine Fibroblast197.5
Spirotryprostatin BK562Human Chronic Myelogenous Leukemia35 µg/ml
Spirotryprostatin BHL-60Human Promyelocytic Leukemia10 µg/ml

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of Spirotryprostatin B.

Materials:

  • Human cancer cell line of choice (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Spirotryprostatin B

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 N HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Spirotryprostatin B in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of Spirotryprostatin B.

    • Include vehicle control wells containing medium with the same final concentration of DMSO as the highest Spirotryprostatin B concentration.

    • Include untreated control wells containing only fresh medium.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the Spirotryprostatin B concentration to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare Spirotryprostatin B Stock Solution (in DMSO) prep_cells Seed Cells in 96-well Plate serial_dilute Perform Serial Dilutions of Spirotryprostatin B prep_cells->serial_dilute treat_cells Treat Cells with Various Concentrations serial_dilute->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Experimental workflow for optimizing Spirotryprostatin B concentration.

G cluster_microtubule Microtubule Dynamics cluster_cellcycle Cell Cycle Regulation spiro Spirotryprostatin B microtubules Microtubules spiro->microtubules Disrupts Assembly tubulin Tubulin Dimers tubulin->microtubules Polymerization microtubules->tubulin Depolymerization cdc2_cyclinB Cdc2/Cyclin B1 Complex microtubules->cdc2_cyclinB Spindle Assembly Checkpoint Activation cdc25c Cdc25C cdc25c->cdc2_cyclinB Activates mitosis Mitosis Entry cdc2_cyclinB->mitosis g2m_arrest G2/M Arrest cdc2_cyclinB->g2m_arrest Inhibition

Caption: Spirotryprostatin B signaling pathway leading to G2/M cell cycle arrest.

References

Reference Data & Comparative Studies

Validation

Spirotryprostatin B Demonstrates Superior Potency in Halting Cancer Cell Division Compared to Spirotryprostatin A

For Immediate Release In the landscape of potential anti-cancer therapeutics, two closely related fungal alkaloids, Spirotryprostatin A and Spirotryprostatin B, have been identified as potent inhibitors of the mammalian...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of potential anti-cancer therapeutics, two closely related fungal alkaloids, Spirotryprostatin A and Spirotryprostatin B, have been identified as potent inhibitors of the mammalian cell cycle. A comprehensive comparison of their biological activities reveals that Spirotryprostatin B exhibits significantly greater potency in inducing cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This heightened activity positions Spirotryprostatin B as a more promising candidate for further drug development.

Both Spirotryprostatin A and Spirotryprostatin B, originally isolated from the fungus Aspergillus fumigatus, exert their anti-mitotic effects by disrupting microtubule dynamics. Microtubules are essential components of the cellular skeleton and play a crucial role in forming the mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division. By interfering with tubulin polymerization, these compounds prevent the formation of a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle and ultimately inhibiting cell proliferation.

Quantitative Comparison of Biological Activity

The most striking difference between the two compounds lies in their potency. Experimental data from studies on the murine temperature-sensitive tsFT210 cell line, which is defective in cell division cycle 2 (cdc2) kinase at a non-permissive temperature, provide a clear quantitative comparison of their cell cycle inhibitory activity.

CompoundCell LineAssayIC50 (µM)
Spirotryprostatin A tsFT210Cell Cycle Inhibition197.5
Spirotryprostatin B tsFT210Cell Cycle Inhibition14.0
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of Spirotryprostatin A and Spirotryprostatin B for cell cycle inhibition in tsFT210 cells.

As the data indicates, Spirotryprostatin B is approximately 14 times more potent than Spirotryprostatin A in inhibiting cell cycle progression. This significant difference in activity is attributed to subtle but important structural variations between the two molecules. Spirotryprostatin A possesses a methoxy group at the C6 position of its indole ring, which is absent in Spirotryprostatin B. Furthermore, Spirotryprostatin B contains a double bond within its pyrrolidine ring, a feature not present in Spirotryprostatin A. These structural distinctions likely influence the binding affinity of the compounds to their target, tubulin.

Mechanism of Action: Disruption of Microtubule Dynamics and G2/M Arrest

The primary mechanism of action for both Spirotryprostatin A and B is the inhibition of tubulin polymerization. This disruption of microtubule formation activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the correct attachment of chromosomes to the mitotic spindle before cell division proceeds. The sustained activation of the SAC due to the presence of these compounds leads to a prolonged arrest at the G2/M phase of the cell cycle.

G2M_Arrest_Pathway Spirotryprostatin Spirotryprostatin A / B Tubulin Tubulin Monomers Spirotryprostatin->Tubulin Inhibits Microtubules Microtubule Polymerization Spirotryprostatin->Microtubules Disrupts Tubulin->Microtubules Polymerize into Spindle Mitotic Spindle Formation Microtubules->Spindle Forms SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC Disruption Activates Spindle->SAC Monitors G2M G2/M Phase Arrest SAC->G2M Induces Proliferation Cell Proliferation G2M->Proliferation Inhibits

Signaling pathway of Spirotryprostatin-induced G2/M arrest.

Experimental Protocols

Cell Cycle Inhibition Assay in tsFT210 Cells

The cell cycle inhibitory activity of Spirotryprostatin A and B was determined using the tsFT210 cell line, a valuable tool for studying the G2/M phase of the cell cycle.

  • Cell Culture and Synchronization: tsFT210 cells are cultured at a permissive temperature (e.g., 32°C), allowing for normal cell cycle progression. To synchronize the cells at the G2/M boundary, the culture temperature is shifted to a non-permissive temperature (e.g., 39°C) for a defined period (e.g., 17-24 hours). This temperature shift inactivates the temperature-sensitive cdc2 kinase, causing the cells to accumulate at the G2/M checkpoint.

  • Compound Treatment: The synchronized cells are then returned to the permissive temperature and treated with varying concentrations of Spirotryprostatin A or B. A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Cycle Analysis: After a suitable incubation period (e.g., 6 hours), the cells are harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity. The IC50 value is calculated as the concentration of the compound that causes a 50% inhibition of cell cycle progression from the G2/M phase.

experimental_workflow cluster_culture Cell Culture & Synchronization cluster_treatment Treatment cluster_analysis Analysis Culture Culture tsFT210 cells at permissive temp. Synchronize Shift to non-permissive temp. for G2/M arrest Culture->Synchronize Treat Return to permissive temp. + Spirotryprostatin A/B Synchronize->Treat Harvest Harvest & Fix Cells Treat->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow IC50 Calculate IC50 Flow->IC50

Experimental workflow for the tsFT210 cell cycle arrest assay.

Conclusion

The comparative analysis of Spirotryprostatin A and Spirotryprostatin B highlights the superior biological activity of Spirotryprostatin B as a cell cycle inhibitor. Its significantly lower IC50 value suggests a stronger interaction with its molecular target, likely due to its distinct structural features. While both compounds operate through the same mechanism of microtubule disruption, the enhanced potency of Spirotryprostatin B makes it a more compelling lead compound for the development of novel anti-cancer therapies. Further research, including in vivo studies and the synthesis of analogues, will be crucial to fully elucidate its therapeutic potential.

Comparative

A Comparative Analysis of Spirotryprostatin B and Paclitaxel on Microtubules: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microtubule-targeting agents Spirotryprostatin B and paclitaxel. This analysis is supported by experimen...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microtubule-targeting agents Spirotryprostatin B and paclitaxel. This analysis is supported by experimental data and detailed methodologies for key assays.

Spirotryprostatin B, an alkaloid isolated from Aspergillus fumigatus, and paclitaxel, a well-established anti-cancer drug, both exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. However, they achieve this through opposing mechanisms. This guide delves into a detailed comparative analysis of their effects on microtubules, presenting quantitative data, experimental protocols, and visual representations of their mechanisms and relevant cellular pathways.

Opposing Mechanisms of Action on Microtubule Dynamics

Spirotryprostatin B and paclitaxel represent two distinct classes of microtubule-targeting agents. Spirotryprostatin B acts as a microtubule-destabilizing agent , inhibiting the polymerization of tubulin into microtubules.[1][2] In contrast, paclitaxel is a potent microtubule-stabilizing agent , promoting the polymerization of tubulin and preventing the depolymerization of existing microtubules.[2][3][4] This fundamental difference in their interaction with tubulin leads to distinct cellular consequences, although both ultimately cause cell cycle arrest at the G2/M phase and induce apoptosis.[1][5]

dot

Caption: Mechanisms of Spirotryprostatin B and Paclitaxel.

Quantitative Comparison of Cellular and Biochemical Effects

The differing mechanisms of Spirotryprostatin B and paclitaxel translate to distinct quantitative effects on cellular processes and in biochemical assays. The following tables summarize key comparative data.

ParameterSpirotryprostatin BPaclitaxelReference
Mechanism of Action Microtubule DestabilizerMicrotubule Stabilizer[1][2]
Effect on Tubulin Inhibits PolymerizationPromotes Polymerization, Inhibits Depolymerization[1][2][4]
Binding Site Likely colchicine or vinca alkaloid site (inferred)Taxane site on β-tubulin[3]

Table 1: Comparison of Biochemical Mechanisms

ParameterSpirotryprostatin BPaclitaxelReference
IC50 (Cell Cycle Arrest, tsFT210 cells) 14.0 µMNot available for this cell line[6]
IC50 (Cytotoxicity, various cancer cell lines) Not widely reported2.5 - 7.5 nM (24h exposure)[7]
Effect on Tubulin Polymerization (in vitro) Inhibits assembly (40% inhibition at 250 µM for Tryprostatin A)Promotes assembly (EC50 ~10 nM)[8]
Cell Cycle Arrest G2/M PhaseG2/M Phase[5][6]

Table 2: Comparative Biological Activity

ParameterSpirotryprostatin B (Expected)PaclitaxelReference
Microtubule Morphology Disrupted, sparse microtubule networkDense bundles of microtubules[9][10]
Spindle Formation Disrupted mitotic spindleAbnormal, multipolar spindles[9][10]

Table 3: Effects on Cellular Microtubule Morphology

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by both Spirotryprostatin B and paclitaxel activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation. Prolonged activation of the SAC due to persistent microtubule disruption leads to G2/M arrest and ultimately triggers apoptosis.

dot

Spindle_Assembly_Checkpoint cluster_drugs SpiroB Spirotryprostatin B (Destabilization) MT_Disruption Microtubule Disruption SpiroB->MT_Disruption Paclitaxel Paclitaxel (Stabilization) Paclitaxel->MT_Disruption Kinetochore Improper Kinetochore Attachment MT_Disruption->Kinetochore SAC Spindle Assembly Checkpoint (SAC) Activation (e.g., Mad2, BubR1) Kinetochore->SAC MCC Mitotic Checkpoint Complex (MCC) Formation SAC->MCC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition MCC->APC_C G2M_Arrest G2/M Phase Arrest APC_C->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Spindle Assembly Checkpoint Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the typical workflows for key experiments used to characterize and compare microtubule-targeting agents like Spirotryprostatin B and paclitaxel.

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Tubulin_Polymerization_Assay cluster_workflow Tubulin Polymerization Assay Workflow start Start reagents Prepare reagents: - Purified tubulin - GTP - Polymerization buffer - Test compound start->reagents incubation Incubate at 37°C reagents->incubation measurement Measure absorbance (340 nm) or fluorescence over time incubation->measurement analysis Analyze data: - Plot polymerization curves - Calculate IC50/EC50 measurement->analysis end End analysis->end

Caption: In Vitro Tubulin Polymerization Assay Workflow.

dot

Immunofluorescence_Workflow cluster_workflow Immunofluorescence Workflow for Microtubules start Start cell_culture Culture and treat cells with test compound start->cell_culture fixation Fix cells (e.g., with paraformaldehyde) cell_culture->fixation permeabilization Permeabilize cells (e.g., with Triton X-100) fixation->permeabilization blocking Block non-specific antibody binding permeabilization->blocking primary_ab Incubate with primary anti-tubulin antibody blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab mounting Mount coverslips secondary_ab->mounting imaging Image with fluorescence microscope mounting->imaging end End imaging->end

Caption: Immunofluorescence Workflow for Microtubules.

dot

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow (Flow Cytometry) start Start cell_culture Culture and treat cells with test compound start->cell_culture harvest Harvest and fix cells (e.g., with ethanol) cell_culture->harvest staining Stain DNA with propidium iodide (PI) harvest->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry analysis Quantify cell populations in G0/G1, S, and G2/M phases flow_cytometry->analysis end End analysis->end

Caption: Cell Cycle Analysis Workflow.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds (Spirotryprostatin B, Paclitaxel) dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Prepare serial dilutions of the test compounds in General Tubulin Buffer.

  • Add the compound dilutions to the wells of a pre-warmed 37°C 96-well plate. Include a vehicle control (DMSO).

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the 37°C plate reader and measure the absorbance at 340 nm (for turbidity) or fluorescence (with a fluorescent reporter) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

  • Data Analysis: Plot the absorbance or fluorescence versus time. For inhibitors like Spirotryprostatin B, calculate the IC50 value (the concentration that inhibits the rate or extent of polymerization by 50%). For stabilizers like paclitaxel, observe the increased rate and extent of polymerization compared to the control.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells.

Materials:

  • Cells cultured on coverslips

  • Test compounds (Spirotryprostatin B, Paclitaxel)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentrations of the test compounds for the appropriate duration.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Wash with PBS and block with 1% BSA for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cultured cells

  • Test compounds (Spirotryprostatin B, Paclitaxel)

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in cold PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Spirotryprostatin B and paclitaxel, despite both targeting microtubules and inducing G2/M cell cycle arrest, operate through fundamentally different mechanisms. Spirotryprostatin B destabilizes microtubules by inhibiting their polymerization, whereas paclitaxel hyperstabilizes them by promoting polymerization and preventing depolymerization. This comparative guide provides a framework for researchers to understand these differences, supported by quantitative data and detailed experimental protocols. The provided visualizations of their mechanisms and the workflows of key assays offer a clear and concise reference for further investigation into these and other microtubule-targeting agents in the context of cancer research and drug development.

References

Validation

A Comparative Analysis of the Cytotoxic Effects of Spirotryprostatin B and Vinca Alkaloids

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-cancer drug discovery, compounds that disrupt the cell cycle are of paramount interest. This guide provides a detailed comparison o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-cancer drug discovery, compounds that disrupt the cell cycle are of paramount interest. This guide provides a detailed comparison of the cytotoxic properties of Spirotryprostatin B, a fungal alkaloid, and the well-established class of vinca alkaloids. Both agents exhibit potent anti-mitotic activity, yet their mechanisms and efficacy can vary. This document aims to provide an objective comparison supported by available experimental data to aid in research and development efforts.

Mechanism of Action: A Tale of Two Microtubule Inhibitors

Spirotryprostatin B and vinca alkaloids share a common target in their cytotoxic endeavors: the microtubule network, a critical component of the cellular cytoskeleton essential for cell division. However, they achieve their anti-mitotic effects through distinct mechanisms.

Spirotryprostatin B , an indole alkaloid isolated from Aspergillus fumigatus, induces cell cycle arrest at the G2/M phase.[1][2] While its precise molecular target is still under investigation, it is understood to interfere with the activation of the Cyclin B1/Cdk1 complex, a key regulator of the G2/M checkpoint.[2] By preventing the activation of this complex, Spirotryprostatin B effectively halts the cell cycle before mitosis, ultimately leading to apoptosis in cancer cells.[2]

Vinca alkaloids , such as vincristine and vinblastine, are a long-standing class of chemotherapeutic agents derived from the Madagascar periwinkle plant.[3] Their mechanism of action is well-characterized and involves direct binding to β-tubulin, a subunit of microtubules.[4] This binding inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle.[4][5] The failure of proper spindle formation triggers the mitotic checkpoint, causing cells to arrest in the M-phase of the cell cycle and subsequently undergo apoptosis.[5]

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While direct head-to-head comparative studies in the same cancer cell lines are limited in publicly available literature, the following tables summarize reported IC50 values for Spirotryprostatin B and representative vinca alkaloids in various cancer cell lines to provide a basis for comparison.

Table 1: Cytotoxicity of Spirotryprostatin B in Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)
Spirotryprostatin BtsFT210Murine Mammary Carcinoma14.0[1]
Spirotryprostatin BK562Human Chronic Myelogenous Leukemia35 µg/ml[2]
Spirotryprostatin BHL-60Human Promyelocytic Leukemia10 µg/ml[2]

*Note: MIC (Minimum Inhibitory Concentration) values reported in µg/ml. Conversion to µM depends on the molecular weight of the specific compound.

Table 2: Cytotoxicity of Vinca Alkaloids in Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 (nM)
VincristineA549Lung Cancer40[6]
VincristineMCF-7Breast Cancer5[6]
Vincristine1A9Ovarian Cancer4[6]
VincristineSY5YNeuroblastoma1.6[6]
VinblastineA549Non-Small Cell Lung CancerVaries (cell line dependent)[7]
VinblastineHeLaCervical CancerVaries (concentration and time-dependent)[8]

Note: IC50 values for vinca alkaloids are generally in the nanomolar (nM) range, indicating high potency.

Experimental Protocols: Methodologies for Assessing Cytotoxicity

The data presented in the tables above are typically generated using standardized in vitro assays. The following are detailed methodologies for two key experiments used to evaluate the cytotoxicity and mechanism of action of anti-cancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Spirotryprostatin B or a vinca alkaloid) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble purple formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[9] The reference wavelength should be greater than 650 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15]

Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure. This can be done by slowly adding the cell suspension to the ethanol while vortexing gently.[16]

  • Washing: Wash the fixed cells with phosphate-buffered saline (PBS) to remove the ethanol.

  • RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that the PI only stains the DNA.[16]

  • PI Staining: Resuspend the cells in a staining solution containing propidium iodide.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells.

  • Data Analysis: The data is typically displayed as a histogram, with the x-axis representing fluorescence intensity (DNA content) and the y-axis representing the number of cells. Software is used to quantify the percentage of cells in each phase of the cell cycle.[16]

Signaling Pathways and Visualizations

The cytotoxic effects of Spirotryprostatin B and vinca alkaloids are mediated by complex signaling pathways that ultimately lead to apoptosis.

Spirotryprostatin B and the G2/M Checkpoint

Spirotryprostatin B's induction of G2/M arrest is thought to involve the inhibition of the Cyclin B1/Cdk1 complex. This complex is a master regulator of entry into mitosis. Its inhibition prevents the phosphorylation of numerous downstream targets that are essential for mitotic events, leading to cell cycle arrest.

G2M_Arrest_Pathway SpiroB Spirotryprostatin B CyclinB1_Cdk1 Cyclin B1/Cdk1 Complex SpiroB->CyclinB1_Cdk1 Inhibits Activation G2M_Transition G2/M Transition CyclinB1_Cdk1->G2M_Transition Promotes Mitosis Mitosis G2M_Transition->Mitosis Apoptosis Apoptosis G2M_Transition->Apoptosis Arrest leads to Vinca_Apoptosis_Pathway Vinca Vinca Alkaloids Tubulin β-Tubulin Vinca->Tubulin Binds to Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization M_Arrest M-Phase Arrest Microtubule->M_Arrest NFkB NF-κB Activation M_Arrest->NFkB JNK JNK Activation M_Arrest->JNK Apoptosis Apoptosis NFkB->Apoptosis JNK->Apoptosis Cytotoxicity_Workflow start Start: Select Cancer Cell Lines treat Treat cells with Spirotryprostatin B and Vinca Alkaloids (dose-response) start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Cell Cycle Analysis) treat->flow data Data Analysis: - IC50 Determination - Cell Cycle Distribution mtt->data flow->data compare Compare Cytotoxicity and Mechanism data->compare end Conclusion compare->end

References

Comparative

Spirotryprostatin B vs. Colchicine: A Comparative Guide to their Effects on Microtubule Depolymerization

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of Spirotryprostatin B and colchicine, two compounds known to interfere with microtubule dynamics, a critical proc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Spirotryprostatin B and colchicine, two compounds known to interfere with microtubule dynamics, a critical process in cell division and a key target in cancer therapy. While both agents induce cell cycle arrest at the G2/M phase, their detailed mechanisms of action and the extent of their characterization differ significantly. This document summarizes the current understanding of their effects on microtubule depolymerization, supported by available experimental data and detailed protocols.

Mechanism of Action: A Tale of a Well-Known and an Enigmatic Agent

Colchicine , a natural alkaloid, is a well-characterized microtubule-depolymerizing agent. It exerts its effect by binding to the β-subunit of tubulin at a specific site known as the colchicine-binding site, which is located at the interface between the α- and β-tubulin monomers. This binding event induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules. The incorporation of a few colchicine-tubulin complexes at the growing ends of microtubules is sufficient to suppress microtubule dynamics and lead to their depolymerization. This disruption of the microtubule network results in mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to apoptosis in proliferating cells.

Spirotryprostatin B , a fungal metabolite, is also known to be a potent inhibitor of the mammalian cell cycle. Experimental evidence demonstrates that it arrests cells at the G2/M phase, an effect characteristic of microtubule-targeting agents.[1] However, the precise molecular mechanism underlying this effect remains less defined compared to colchicine. While its impact on the cell cycle strongly suggests an interaction with the microtubule system, direct evidence of its binding site on tubulin and a quantitative assessment of its in vitro microtubule depolymerization activity are not extensively documented in publicly available literature. It is hypothesized that Spirotryprostatin B, like other M-phase inhibitors, disrupts microtubule dynamics, leading to the observed cell cycle arrest.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for Spirotryprostatin B and colchicine. It is important to note the different experimental contexts for the reported IC50 values.

CompoundAssaySystemIC50 ValueReference
Spirotryprostatin B Cell Cycle Arrest (G2/M)tsFT210 cells14.0 µM[1]
Colchicine In vitro Tubulin PolymerizationCell-free~1-3 µM
Cell Cycle Arrest (G2/M)Various cancer cell linesVaries (nM to low µM range)

Note: The IC50 value for colchicine in in vitro tubulin polymerization assays can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments used to characterize microtubule-depolymerizing agents are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (Spirotryprostatin B, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

  • Dispense the tubulin solution into the wells of a pre-chilled 96-well plate.

  • Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., colchicine) as a positive control.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Immunofluorescence Staining of Cellular Microtubules

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.

Principle: Cells are treated with the test compound, and then the microtubule network is stained using an antibody specific for tubulin. A fluorescently labeled secondary antibody allows for visualization by fluorescence microscopy.

Materials:

  • Adherent cells (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compounds

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 18-24 hours).

  • Wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.

  • Wash with PBS and then permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Wash with PBS and block with blocking solution for 30-60 minutes.

  • Incubate with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

colchicine_mechanism cluster_cell Cell Colchicine Colchicine Tubulin α/β-Tubulin Dimer Colchicine->Tubulin Binds to β-tubulin Col_Tub_Complex Colchicine-Tubulin Complex Tubulin->Col_Tub_Complex Microtubule Microtubule Col_Tub_Complex->Microtubule Inhibits Polymerization Depolymerization Depolymerization Microtubule->Depolymerization G2M_Arrest G2/M Arrest Depolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of Colchicine-induced microtubule depolymerization.

spirotryprostatin_b_hypothesis cluster_cell Cell Spiro_B Spirotryprostatin B Microtubule_Dynamics Microtubule Dynamics Spiro_B->Microtubule_Dynamics Inhibits (Hypothesized) Tubulin α/β-Tubulin Dimer G2M_Arrest G2/M Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized mechanism of Spirotryprostatin B.

experimental_workflow start Start in_vitro In Vitro Tubulin Polymerization Assay start->in_vitro cell_based Cell-Based Assays start->cell_based data_analysis Data Analysis & Comparison in_vitro->data_analysis immunofluorescence Immunofluorescence (Microtubule Morphology) cell_based->immunofluorescence cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based->cell_cycle cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_based->cytotoxicity immunofluorescence->data_analysis cell_cycle->data_analysis cytotoxicity->data_analysis end End data_analysis->end

References

Comparative

Unveiling G2/M Cell Cycle Arrest: A Comparative Analysis of Spirotryprostatin B

For researchers, scientists, and professionals in drug development, identifying and characterizing compounds that induce cell cycle arrest is a cornerstone of anti-cancer research. Spirotryprostatin B, a fungal alkaloid,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, identifying and characterizing compounds that induce cell cycle arrest is a cornerstone of anti-cancer research. Spirotryprostatin B, a fungal alkaloid, has emerged as a potent inducer of G2/M phase arrest. This guide provides a comprehensive comparison of Spirotryprostatin B with other well-known G2/M arresting agents, supported by experimental data and detailed protocols to facilitate your research.

Executive Summary

Spirotryprostatin B, isolated from Aspergillus fumigatus, is a novel inhibitor of the mammalian cell cycle, demonstrating potent activity in arresting cells at the G2/M transition.[1][2][3] Its mechanism of action, like its analogue Spirotryprostatin A, is believed to involve the disruption of microtubule dynamics, a critical process for mitotic spindle formation. This interference activates the spindle assembly checkpoint, ultimately leading to a halt in cell cycle progression before mitosis. This guide compares the efficacy of Spirotryprostatin B with established microtubule-targeting agents, nocodazole and vincristine, providing a framework for evaluating its potential as a therapeutic candidate.

Comparative Analysis of G2/M Arresting Agents

The efficacy of Spirotryprostatin B in inducing G2/M phase arrest is significantly higher than its counterpart, Spirotryprostatin A. While direct comparative studies with nocodazole and vincristine across the same cell lines are limited in publicly available literature, the existing data underscores the potency of Spirotryprostatin B.

CompoundCell LineAssayIC50 (µM)Reference
Spirotryprostatin BtsFT210G2/M Phase Inhibition14.0[4]
Spirotryprostatin AtsFT210G2/M Phase Inhibition197.5[4]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

To aid in the experimental validation of G2/M phase arrest, detailed protocols for key assays are provided below.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the standard procedure for analyzing DNA content to determine the percentage of cells in each phase of the cell cycle.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvest: Harvest cells by trypsinization or scraping and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[8][9][10]

Western Blotting for Cyclin B1 and CDK1

This protocol allows for the detection of key proteins that regulate the G2/M transition.

Materials:

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-CDK1, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL reagent and an imaging system.[11][12][13]

Visualizing the Process

To better understand the experimental workflow and the underlying molecular mechanisms, the following diagrams are provided.

G2M_Arrest_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results cluster_conclusion Conclusion start Seed Cells treatment Treat with Spirotryprostatin B or other compounds start->treatment control Untreated Control start->control flow Flow Cytometry (Cell Cycle Analysis) treatment->flow western Western Blot (Protein Expression) treatment->western control->flow control->western g2m_arrest Quantify % of cells in G2/M phase flow->g2m_arrest protein_levels Analyze Cyclin B1 & CDK1 levels western->protein_levels confirm_arrest Confirm G2/M Arrest g2m_arrest->confirm_arrest protein_levels->confirm_arrest

Experimental workflow for confirming G2/M arrest.

G2M_Signaling_Pathway cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_checkpoint Cell Cycle Checkpoint cluster_outcome Outcome drug Spirotryprostatin B microtubules Microtubule Dynamics drug->microtubules Disrupts sac Spindle Assembly Checkpoint (SAC) microtubules->sac Activates cyclinB_CDK1 Cyclin B1/CDK1 Complex sac->cyclinB_CDK1 Inhibits Activation g2m_arrest G2/M Phase Arrest cyclinB_CDK1->g2m_arrest Leads to

Signaling pathway of Spirotryprostatin B-induced G2/M arrest.

Comparison_Logic cluster_compounds Compounds cluster_assays Experimental Assays cluster_endpoints Endpoints for Comparison topic Confirming G2/M Arrest spiro_b Spirotryprostatin B topic->spiro_b noco Nocodazole topic->noco vinc Vincristine topic->vinc flow Flow Cytometry spiro_b->flow western Western Blot spiro_b->western noco->flow noco->western vinc->flow vinc->western percent_g2m % Cells in G2/M flow->percent_g2m protein_exp Cyclin B1/CDK1 Levels western->protein_exp ic50 IC50 for G2/M Arrest percent_g2m->ic50

Logical relationship for comparing G2/M arresting agents.

References

Validation

Taming Tumoral Tenacity: A Comparative Analysis of Spirotryprostatin B Analogs in Overcoming Drug Resistance

For Immediate Release [City, State] – December 14, 2025 – In the ongoing battle against cancer, the emergence of multidrug resistance (MDR) remains a formidable obstacle to effective chemotherapy. Spirotryprostatin B, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – In the ongoing battle against cancer, the emergence of multidrug resistance (MDR) remains a formidable obstacle to effective chemotherapy. Spirotryprostatin B, a complex natural product, and its synthetic analogs have emerged as a promising class of compounds with the potential to circumvent these resistance mechanisms. This guide offers a comparative overview of the efficacy of Spirotryprostatin B analogs against drug-resistant cancer cells, supported by available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

The Challenge of Multidrug Resistance

Cancer cells often develop resistance to a broad spectrum of chemotherapeutic agents, a phenomenon known as multidrug resistance. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular pumps that actively efflux anticancer drugs, thereby reducing their intracellular concentration and therapeutic efficacy. Another significant resistance mechanism involves alterations in the molecular targets of drugs, such as mutations in tubulin, which can prevent microtubule-targeting agents from binding effectively.

Spirotryprostatin B and its analogs are potent antimitotic agents that primarily target tubulin, a key component of the cellular cytoskeleton. By interfering with microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death. Their complex structure offers numerous opportunities for synthetic modification, allowing for the development of analogs with enhanced potency and the ability to overcome resistance mechanisms.

Comparative Efficacy of Spirotryprostatin Analogs

While comprehensive comparative data for a wide range of Spirotryprostatin B analogs against various drug-resistant cancer cell lines is still an active area of research, studies on closely related compounds, such as tryprostatin analogs, provide valuable insights into their potential. The following tables summarize key findings on the cytotoxic and resistance-reversal activities of spiro-indole compounds.

Table 1: Cytotoxicity of Tryprostatin Analogs Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Tryprostatin AtsFT210Murine Fibroblast68
Analog 67tsFT210Murine Fibroblast19
Analog 68tsFT210Murine Fibroblast10
Diastereomer-2 of Tryprostatin BH520Human Lung Carcinoma11.9
MCF-7Human Breast Carcinoma17.0
PC-3Human Prostate Carcinoma11.1

Data sourced from a study on the structure-activity relationship of tryprostatin A analogs.[1] This data illustrates that modifications to the core structure can significantly enhance cytotoxic potency. For instance, analogs 67 and 68 are 3.5-fold and 7-fold more potent, respectively, than the parent compound, tryprostatin A.[1] Furthermore, the stereochemistry, as shown by the diastereomer of tryprostatin B, plays a crucial role in its potent activity against a panel of human cancer cell lines.[1]

Table 2: Reversal of P-glycoprotein-Mediated Multidrug Resistance by Tricyclic Spiroindole Derivatives

CompoundCell Viability (%) at 5.0 µMIC50 of Vincristine (µM)Reversal Fold (RF)
Eca109 (Parental)
Vincristine alone-0.0023 ± 0.0002-
Eca109/VCR (Resistant)
Vincristine alone-1.684 ± 0.121.0
+ Verapamil (Positive Control)98.5 ± 2.10.068 ± 0.00524.8
+ Tariquidar (Positive Control)101.3 ± 3.50.0031 ± 0.0003543.2
+ OY-103-B (Spiroindole Derivative)99.8 ± 1.80.0023 ± 0.0002727.2

This table is adapted from a study on tricyclic spiroindole derivatives as P-gp inhibitors. While not direct analogs of Spirotryprostatin B, these spiro-compounds demonstrate the potential of this chemical class to reverse P-gp-mediated resistance. The "Reversal Fold" indicates how many times more sensitive the resistant cells become to the chemotherapeutic agent (Vincristine) in the presence of the compound. A higher reversal fold signifies a more potent reversal agent.

Unraveling the Mechanism of Action: Signaling Pathways

Spirotryprostatin B and its analogs exert their anticancer effects by disrupting the intricate process of microtubule dynamics, which is fundamental for cell division. This disruption triggers a cascade of signaling events that can overcome drug resistance.

G cluster_drug_action Spirotryprostatin B Analog Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway cluster_resistance Overcoming Resistance stb Spirotryprostatin B Analog tubulin β-Tubulin Binding stb->tubulin pgp P-glycoprotein (Drug Efflux) stb->pgp Potential Inhibition tubulin_mutation Tubulin Mutations stb->tubulin_mutation Bypass Resistance mt_disruption Microtubule Dynamics Disruption tubulin->mt_disruption g2m_arrest G2/M Phase Arrest mt_disruption->g2m_arrest bcl2 Bcl-2 Family Modulation g2m_arrest->bcl2 caspase Caspase Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Figure 1: Proposed signaling pathway for Spirotryprostatin B analogs in drug-resistant cancer cells.

The primary mechanism involves the binding of the analog to β-tubulin, preventing its proper polymerization and depolymerization. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. Prolonged arrest at this stage triggers the intrinsic apoptotic pathway, characterized by the modulation of the Bcl-2 family of proteins and subsequent activation of caspases, the executioners of cell death.

In drug-resistant cells, Spirotryprostatin B analogs may have a dual effect. Firstly, some analogs may act as P-glycoprotein inhibitors, preventing the efflux of the compound itself or co-administered chemotherapeutics. Secondly, by binding to a potentially different site on tubulin or with higher affinity, these analogs may be effective even in the presence of tubulin mutations that confer resistance to other microtubule-targeting agents.

Experimental Protocols

The evaluation of Spirotryprostatin B analogs against drug-resistant cancer cells involves a series of well-defined experimental protocols.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 value (the concentration of a drug that inhibits cell growth by 50%).

  • Cell Seeding: Drug-sensitive and drug-resistant cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the Spirotryprostatin B analog for 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Treat with Spirotryprostatin B Analog start->treatment mtt Add MTT Reagent treatment->mtt solubilize Add Solubilizing Agent mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

References

Comparative

Head-to-head comparison of different Spirotryprostatin B synthetic routes

Spirotryprostatin B, a fungal alkaloid isolated from Aspergillus fumigatus, has garnered significant attention from the scientific community due to its potent antimitotic activity, making it a promising candidate for can...

Author: BenchChem Technical Support Team. Date: December 2025

Spirotryprostatin B, a fungal alkaloid isolated from Aspergillus fumigatus, has garnered significant attention from the scientific community due to its potent antimitotic activity, making it a promising candidate for cancer chemotherapy. Its complex spirocyclic architecture, featuring a spiro[pyrrolidine-3,3'-oxindole] core, has presented a formidable challenge to synthetic chemists. This guide provides a head-to-head comparison of several prominent total syntheses of Spirotryprostatin B, offering a comprehensive overview for researchers in drug development and organic synthesis.

Quantitative Comparison of Synthetic Strategies

The efficiency of a synthetic route is a critical factor in the practical production of a target molecule. The following table summarizes the key quantitative metrics for various published total syntheses of Spirotryprostatin B, allowing for a direct comparison of their overall effectiveness.

Principal InvestigatorYearKey StrategyNumber of StepsOverall Yield (%)
Danishefsky2000Mannich Reaction84.6 - 6.5
Ganesan2000Oxidative Rearrangement52 - 6
Williams20031,3-Dipolar Cycloaddition9<1
Carreira2003MgI₂-catalyzed Cyclization813.7
Horne2004N-Acyliminium Ion Cyclization74.9
Overman2003Heck Reaction109
Trost2007Palladium-catalyzed Prenylation813
Zhang2019OsO₄-mediated Rearrangement1120 (for Spirotryprostatin A)

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies employed to construct the Spirotryprostatin B core.

Danishefsky_Route L-Tryptophan derivative L-Tryptophan derivative Oxidized Indole Oxidized Indole L-Tryptophan derivative->Oxidized Indole Phenol, HCl Spirocyclic Ketone Spirocyclic Ketone Oxidized Indole->Spirocyclic Ketone Mannich Reaction (3-buten-2-one) Spirotryprostatin B Spirotryprostatin B Spirocyclic Ketone->Spirotryprostatin B Multi-step Conversion

Caption: Danishefsky's Mannich reaction approach.

Trost_Route Cbz-L-proline & Aminomalonate Cbz-L-proline & Aminomalonate Diketopiperazine Diketopiperazine Cbz-L-proline & Aminomalonate->Diketopiperazine Condensation Prenylated Intermediate Prenylated Intermediate Diketopiperazine->Prenylated Intermediate Pd-catalyzed Prenylation Spirotryprostatin B Spirotryprostatin B Prenylated Intermediate->Spirotryprostatin B Cyclization

Caption: Trost's Palladium-catalyzed prenylation strategy.

Williams_Route Chiral Azomethine Ylide Chiral Azomethine Ylide Spirooxindole Amino Acid Spirooxindole Amino Acid Chiral Azomethine Ylide->Spirooxindole Amino Acid [1,3]-Dipolar Cycloaddition Dipeptide Dipeptide Spirooxindole Amino Acid->Dipeptide Coupling with Proline Oxindolylideneacetate Oxindolylideneacetate Oxindolylideneacetate->Spirooxindole Amino Acid Spirotryprostatin B Spirotryprostatin B Dipeptide->Spirotryprostatin B Olefin Installation

Caption: Williams' asymmetric 1,3-dipolar cycloaddition pathway.

Detailed Experimental Protocols

A critical aspect of evaluating a synthetic route is the reproducibility and feasibility of its key transformations. Below are representative experimental protocols for the cornerstone reactions of the discussed syntheses.

Danishefsky's Mannich Reaction

The pivotal step in Danishefsky's 2000 synthesis is the Mannich reaction to construct the spirocyclic core.[1][2]

Protocol: To a solution of the L-tryptophan-derived oxindole (1.0 eq) in a suitable solvent such as methanol is added 3-methylcrotonaldehyde (1.2 eq). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired spiro[pyrrolidine-3,3'-oxindole] product as a mixture of diastereomers.[3]

Trost's Palladium-Catalyzed Decarboxylative Prenylation

Trost's 2007 route features an elegant palladium-catalyzed decarboxylation-prenylation to set the crucial quaternary stereocenter.[1][4]

Protocol: A solution of the β-keto ester substrate (1.0 eq) and a palladium catalyst, such as Pd₂(dba)₃ (2.5 mol%), and a chiral ligand (e.g., (R,R)-DACH-phenyl Trost ligand, 7.5 mol%) in a suitable solvent like toluene is prepared in a flame-dried flask under an inert atmosphere. The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated period. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the prenylated product.[5]

Williams' Asymmetric 1,3-Dipolar Cycloaddition

The Williams synthesis employs a powerful asymmetric 1,3-dipolar cycloaddition to construct the pyrrolidine ring with high stereocontrol.[6]

Protocol: To a solution of the chiral secondary amine (1.1 eq) and the desired aldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane) is added the oxindolylideneacetate dipolarophile (1.0 eq). The reaction mixture is stirred at room temperature until the starting materials are consumed, as indicated by TLC analysis. The solvent is then evaporated, and the resulting crude product is purified by silica gel chromatography to provide the spirooxindole cycloadduct.[6]

Concluding Remarks

The diverse strategies developed for the total synthesis of Spirotryprostatin B highlight the ingenuity of synthetic organic chemists. Early routes, such as Danishefsky's, established the feasibility of accessing this complex scaffold. Subsequent approaches by Trost, Williams, and others have focused on improving efficiency and stereocontrol, often through the development of novel catalytic methods. The choice of a particular synthetic route will depend on various factors, including the desired scale of synthesis, the availability of starting materials and reagents, and the specific stereochemical outcomes required. This comparative guide serves as a valuable resource for researchers to navigate the landscape of Spirotryprostatin B synthesis and to inform the design of future synthetic endeavors targeting this important class of natural products.

References

Validation

Validating the In Vivo Anti-Proliferative Effects of Spirotryprostatin B: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Spirotryprostatin B, a promising anti-mitotic agent, against established microtubule inhibitors. Due to a nota...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Spirotryprostatin B, a promising anti-mitotic agent, against established microtubule inhibitors. Due to a notable lack of publicly available in vivo data for Spirotryprostatin B, this document focuses on its established in vitro mechanism of action and draws comparisons with the well-documented in vivo profiles of widely used chemotherapeutic agents, Paclitaxel and Vincristine. This guide also presents a hypothetical experimental framework for validating the anti-proliferative effects of Spirotryprostatin B in an animal model, providing a roadmap for future research.

Introduction to Spirotryprostatin B and Microtubule-Targeting Agents

Spirotryprostatin B is a fungal alkaloid that has been identified as a potent inhibitor of cell cycle progression.[1][2] It exerts its anti-proliferative effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3][4] Specifically, Spirotryprostatin B is known to arrest cells in the G2/M phase of the cell cycle, a hallmark of anti-mitotic agents.[1]

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy. They are broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.

  • Microtubule-Stabilizing Agents: (e.g., Paclitaxel) bind to polymerized tubulin, preventing microtubule depolymerization. This leads to the formation of abnormal, non-functional mitotic spindles, ultimately triggering apoptosis.

  • Microtubule-Destabilizing Agents: (e.g., Vincristine) bind to tubulin subunits, inhibiting their polymerization into microtubules. This disruption of microtubule formation leads to the disassembly of the mitotic spindle and cell cycle arrest.

Spirotryprostatin B is understood to function as a microtubule-destabilizing agent, aligning its mechanism of action with that of Vinca alkaloids like Vincristine.

Comparative Analysis: Spirotryprostatin B vs. Standard-of-Care Microtubule Inhibitors

While direct in vivo comparative data for Spirotryprostatin B is not available, a comparison based on their mechanism of action and the known in vivo characteristics of Paclitaxel and Vincristine can inform its potential therapeutic profile.

Table 1: Mechanistic and Preclinical/Clinical Comparison
FeatureSpirotryprostatin BPaclitaxelVincristine
Mechanism of Action Microtubule DestabilizerMicrotubule StabilizerMicrotubule Destabilizer
Binding Site on Tubulin Vinca domain (presumed)Taxol binding siteVinca domain
Cell Cycle Arrest G2/M PhaseG2/M PhaseG2/M Phase
Reported In Vitro Activity Active against various cancer cell linesBroad-spectrum activityBroad-spectrum activity
In Vivo Efficacy Data Not Publicly Available Extensive data in various xenograft models and clinical trialsExtensive data in various xenograft models and clinical trials
Common Tumor Types (Clinical Use) N/ABreast, ovarian, lung, bladder, prostate, melanoma, esophageal, and other solid tumorsLeukemia, lymphoma, neuroblastoma, rhabdomyosarcoma, Ewing's sarcoma
Primary Toxicities (Clinical) N/AMyelosuppression, peripheral neuropathy, hypersensitivity reactionsPeripheral neuropathy, constipation, myelosuppression

Hypothetical Experimental Protocol for In Vivo Validation of Spirotryprostatin B

To address the current data gap, the following section outlines a comprehensive experimental protocol for evaluating the anti-proliferative effects of Spirotryprostatin B in a preclinical setting.

Animal Model
  • Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.

  • Tumor Model: Human breast cancer (e.g., MDA-MB-231) or colon cancer (e.g., HCT116) xenograft model. Cells to be cultured and prepared for subcutaneous injection.

Experimental Groups
GroupTreatmentDosage (Hypothetical)Administration Route
1Vehicle Control-Intraperitoneal (i.p.)
2Spirotryprostatin B10 mg/kgIntraperitoneal (i.p.)
3Spirotryprostatin B25 mg/kgIntraperitoneal (i.p.)
4Paclitaxel (Positive Control)10 mg/kgIntraperitoneal (i.p.)
5Vincristine (Positive Control)1 mg/kgIntraperitoneal (i.p.)

Note: Dosages for Spirotryprostatin B are hypothetical and would need to be determined through dose-escalation studies.

Experimental Procedure
  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into the experimental groups.

  • Drug Administration: Administer the assigned treatment according to the specified schedule (e.g., twice weekly for 3 weeks).

  • Data Collection:

    • Tumor volume measurements.

    • Body weight of the mice (as an indicator of toxicity).

    • Survival data.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Analysis
  • Compare the mean tumor volume and tumor weight between the treatment groups and the vehicle control group.

  • Analyze survival data using Kaplan-Meier curves and log-rank tests.

  • Statistically analyze differences in body weight to assess toxicity.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow.

Microtubule Dynamics and the Impact of Inhibitors

Microtubule_Dynamics cluster_0 Microtubule Polymerization cluster_1 Microtubule Depolymerization cluster_2 Drug Intervention cluster_3 Cellular Outcome Tubulin_Dimers αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin_Dimers->Protofilament Polymerization Microtubule Microtubule Assembly Protofilament->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Catastrophe Mitotic_Spindle Functional Mitotic Spindle Microtubule->Mitotic_Spindle Depolymerization->Tubulin_Dimers Spirotryprostatin_B Spirotryprostatin B / Vincristine Spirotryprostatin_B->Tubulin_Dimers Inhibits Polymerization Dysfunctional_Spindle Dysfunctional Mitotic Spindle Spirotryprostatin_B->Dysfunctional_Spindle Paclitaxel Paclitaxel Paclitaxel->Microtubule Inhibits Depolymerization Paclitaxel->Dysfunctional_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Dysfunctional_Spindle->Apoptosis

Caption: Mechanism of microtubule-targeting agents.

Experimental Workflow for In Vivo Validation

Experimental_Workflow Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation in Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Spirotryprostatin B, Controls) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight, Survival) Treatment->Data_Collection Endpoint Study Endpoint & Euthanasia Data_Collection->Endpoint Analysis Tumor Excision & Analysis (Weight, Histology) Endpoint->Analysis Results Results & Statistical Analysis Analysis->Results

Caption: Workflow for in vivo anti-proliferative studies.

Conclusion and Future Directions

Spirotryprostatin B demonstrates significant potential as an anti-proliferative agent based on its in vitro activity as a microtubule destabilizer. However, the absence of in vivo data represents a critical gap in its preclinical development. The proposed experimental framework provides a clear path forward for validating its efficacy in animal models.

A direct comparison with established microtubule inhibitors like Paclitaxel and Vincristine in such studies will be crucial for determining its relative potency, therapeutic window, and potential for further development as a novel cancer therapeutic. Future research should also focus on elucidating the specific signaling pathways modulated by Spirotryprostatin B in vivo to better understand its mechanism of action and identify potential biomarkers for patient stratification.

References

Comparative

A Comparative Study of Spirotryprostatin B with Other Natural Microtubule Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of Spirotryprostatin B, a promising natural antimitotic agent, with other well-established natural micro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Spirotryprostatin B, a promising natural antimitotic agent, with other well-established natural microtubule inhibitors. The objective is to offer a comprehensive resource for evaluating their mechanisms of action, performance based on available experimental data, and the methodologies used for their characterization.

Introduction to Microtubule Dynamics and Inhibitors

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. This dynamic instability makes microtubules a prime target for anticancer drug development. Natural products have historically been a rich source of potent microtubule inhibitors, which can be broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.

This guide focuses on a comparative analysis of Spirotryprostatin B against three major classes of natural microtubule inhibitors: the taxanes (stabilizers), the vinca alkaloids (destabilizers), and colchicine (destabilizer).

Mechanism of Action and Binding Sites

The efficacy of microtubule inhibitors stems from their ability to bind to specific sites on the tubulin dimer or the microtubule polymer, thereby disrupting microtubule dynamics.

Spirotryprostatin B is an alkaloid produced by the fungus Aspergillus fumigatus. It exhibits antimitotic activity by arresting the cell cycle in the G2/M phase.[1][2][3][4] While its direct binding site on tubulin is not as extensively characterized as other inhibitors, its mechanism of inducing G2/M arrest suggests it disrupts microtubule function, likely by inhibiting tubulin polymerization.

Taxanes , such as Paclitaxel, represent the class of microtubule-stabilizing agents . They bind to a site on the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and stabilizing the microtubule structure.[5] This stabilization prevents the dynamic instability required for proper mitotic spindle function, leading to mitotic arrest and apoptosis.

Vinca alkaloids , including Vinblastine and Vincristine, are microtubule-destabilizing agents . They bind to the vinca domain on β-tubulin, a site distinct from the taxane and colchicine binding sites. This binding inhibits tubulin polymerization and can induce microtubule depolymerization at higher concentrations, ultimately leading to mitotic arrest.[6]

Colchicine is another potent microtubule-destabilizing agent . It binds to a specific site on the β-tubulin subunit, known as the colchicine binding site. This interaction inhibits tubulin polymerization, preventing the formation of microtubules and leading to the disassembly of the mitotic spindle.

Comparative Performance Data

Compound ClassRepresentative CompoundMechanism of ActionBinding Site on TubulinTubulin Polymerization IC50 (in vitro)Cellular Effect IC50
SpirotryprostatinsSpirotryprostatin BMicrotubule Destabilizer (Inferred)Not definitively characterizedData not availableInduces G2/M arrest
TaxanesPaclitaxelMicrotubule Stabilizerβ-tubulin (Taxane site)Promotes polymerization~5-10 nM (varies by cell line)
Vinca AlkaloidsVinblastineMicrotubule Destabilizerβ-tubulin (Vinca domain)~1-3 µM~1-10 nM (varies by cell line)
ColchicinoidsColchicineMicrotubule Destabilizerβ-tubulin (Colchicine site)~2-3 µM[7]~10-100 nM (varies by cell line)

Signaling Pathways and Experimental Workflows

G2/M Cell Cycle Arrest Signaling Pathway

Microtubule inhibitors, by disrupting the formation and function of the mitotic spindle, activate the spindle assembly checkpoint (SAC). This leads to a prolonged mitotic arrest, primarily at the G2/M transition, which is orchestrated by a complex signaling cascade. A key player in this process is the Cyclin B1/Cdc2 kinase complex. Disruption of microtubules leads to the upregulation and activation of this complex, which is essential for entry into mitosis.[8][9][10] The sustained activation of the SAC due to persistent microtubule disruption prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting Cyclin B1 for degradation, thus maintaining the mitotic arrest. Prolonged arrest can ultimately trigger apoptosis.[11][12]

G2M_Arrest_Pathway MT_Inhibitor Microtubule Inhibitor (e.g., Spirotryprostatin B) MT_Disruption Microtubule Disruption MT_Inhibitor->MT_Disruption Inhibits polymerization or stablizes microtubules SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MT_Disruption->SAC_Activation Triggers CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex Activation SAC_Activation->CyclinB1_Cdc2 Sustains G2M_Arrest G2/M Phase Arrest CyclinB1_Cdc2->G2M_Arrest Maintains Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to

Signaling pathway of G2/M arrest induced by microtubule inhibitors.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This assay is fundamental for directly assessing the effect of a compound on tubulin assembly. It typically measures the change in turbidity (light scattering) as tubulin polymerizes into microtubules.

Tubulin_Polymerization_Workflow Start Start Prepare_Tubulin Prepare Purified Tubulin and GTP Start->Prepare_Tubulin Add_Compound Add Test Compound (e.g., Spirotryprostatin B) or Control Prepare_Tubulin->Add_Compound Incubate Incubate at 37°C to Initiate Polymerization Add_Compound->Incubate Measure_Turbidity Measure Turbidity (Absorbance at 340 nm) over Time Incubate->Measure_Turbidity Analyze_Data Analyze Data: - Polymerization Rate - Max Polymer Mass - Calculate IC50 Measure_Turbidity->Analyze_Data End End Analyze_Data->End

Workflow for in vitro tubulin polymerization assay.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Objective: To determine the effect of a test compound on the rate and extent of microtubule polymerization in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compound stock solution (in DMSO)

  • Positive controls (e.g., Paclitaxel for stabilization, Colchicine for destabilization)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Tubulin Solution: On ice, dilute the purified tubulin to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Preparation of Compound Dilutions: Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add 10 µL of the compound dilutions or vehicle control to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the final polymer mass (plateau absorbance).

    • Calculate the percentage of inhibition or stimulation relative to the vehicle control.

    • For inhibitors, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][13]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the test compound on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Immunofluorescence Microscopy of Microtubules

Objective: To visualize the effect of the test compound on the microtubule network in cells.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the test compound for an appropriate duration.

  • Fixation: Gently wash the cells with PBS and then fix them with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and then block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS, counterstain the nuclei with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images of the microtubule network and nuclei.

Conclusion

Spirotryprostatin B is a potent antimitotic agent that induces G2/M cell cycle arrest, a hallmark of microtubule-targeting drugs. While its precise binding site and direct inhibitory effect on tubulin polymerization require further elucidation through in vitro assays, its cellular effects place it in the category of microtubule-destabilizing agents. In comparison to well-characterized natural products like taxanes, vinca alkaloids, and colchicine, Spirotryprostatin B presents a structurally unique scaffold with significant potential for further development. The lack of a definitive in vitro tubulin polymerization IC50 for Spirotryprostatin B underscores a key area for future investigation to enable a more direct and quantitative comparison of its potency at the molecular level with other established microtubule inhibitors. The experimental protocols provided in this guide offer a standardized framework for such comparative studies.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Spirotryprostatin B: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Spirotryprostatin B is paramount. This document provides essential, step-by-step guidance...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Spirotryprostatin B is paramount. This document provides essential, step-by-step guidance for the proper disposal of this cytotoxic and anti-mitotic agent, adhering to best practices for laboratory safety and environmental protection.

Spirotryprostatin B, an alkaloid derived from Aspergillus fumigatus, is a microtubule inhibitor with anti-mitotic properties, making it a compound of interest in cancer research.[1] Due to its cytotoxic nature, all waste generated during its handling must be considered hazardous and managed accordingly to prevent occupational exposure and environmental contamination.[2][3]

Hazard Summary

Hazard ClassificationDescription
Cytotoxicity Toxic to living cells, potentially causing cell damage or death.[2]
Mutagenicity Potential to cause genetic mutations.
Teratogenicity Potential to cause defects in a developing fetus.
Acute Toxicity May be harmful if ingested, inhaled, or absorbed through the skin.
Environmental Hazard Potentially harmful to aquatic life.

Immediate Safety and Handling Precautions

Before beginning any work with Spirotryprostatin B, researchers must be thoroughly trained in handling cytotoxic compounds.[4][5] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.

  • Lab Coat: A dedicated, disposable, solid-front gown is required.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Respiratory Protection: When handling the solid compound or creating solutions, work within a certified chemical fume hood or a biological safety cabinet.

Step-by-Step Disposal Procedures

All materials that come into contact with Spirotryprostatin B must be disposed of as cytotoxic waste.[2][6] This includes solid compound, solutions, contaminated labware, and used PPE.

Solid Spirotryprostatin B Waste
  • Collection:

    • Carefully collect all unused or expired solid Spirotryprostatin B.

    • Place the material in a clearly labeled, sealed, and puncture-resistant container designated for cytotoxic solid waste.

  • Labeling:

    • The container must be labeled with "Cytotoxic Waste," the chemical name ("Spirotryprostatin B"), and the appropriate hazard symbols.

  • Storage:

    • Store the sealed container in a designated, secure area for hazardous waste pickup.

Liquid Spirotryprostatin B Waste (including solutions and contaminated solvents)
  • Collection:

    • Collect all liquid waste containing Spirotryprostatin B in a dedicated, leak-proof, and shatter-resistant container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the container with "Cytotoxic Liquid Waste," the chemical name ("Spirotryprostatin B"), the solvent(s) used, and the approximate concentration.

  • Storage:

    • Store the sealed container in secondary containment in a designated hazardous waste accumulation area.

Contaminated Labware and Materials
  • Sharps:

    • All disposable sharps (needles, scalpels, etc.) that have come into contact with Spirotryprostatin B must be placed immediately into a designated, puncture-resistant sharps container for cytotoxic waste.[2]

  • Glassware:

    • Disposable Glassware: Dispose of as cytotoxic solid waste.

    • Reusable Glassware: Decontaminate by rinsing with a suitable solvent (e.g., ethanol) three times. The rinsate must be collected and disposed of as cytotoxic liquid waste. After rinsing, the glassware can be washed according to standard laboratory procedures.

  • Plasticware and Consumables:

    • All contaminated plasticware (pipette tips, tubes, etc.), bench paper, and other consumables must be disposed of in the designated cytotoxic solid waste container.

Personal Protective Equipment (PPE)
  • Gown and Outer Gloves:

    • Before leaving the work area, carefully remove the outer pair of gloves and the disposable gown.

    • Dispose of them in the designated cytotoxic solid waste container.

  • Inner Gloves:

    • Remove the inner pair of gloves and dispose of them in the same manner.

  • Hand Washing:

    • Wash hands thoroughly with soap and water after handling Spirotryprostatin B, even after wearing gloves.

Spill Management

In the event of a spill, immediately alert others in the area and follow your institution's established spill response protocol for cytotoxic compounds. A cytotoxic spill kit should be readily available.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Spirotryprostatin B waste.

G cluster_0 Spirotryprostatin B Disposal Workflow start Spirotryprostatin B Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused compound, contaminated consumables, PPE) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsates) waste_type->liquid Liquid sharps Sharps Waste (Needles, scalpels) waste_type->sharps Sharps solid_container Place in Labeled Cytotoxic Solid Waste Container solid->solid_container liquid_container Place in Labeled Cytotoxic Liquid Waste Container liquid->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage

Caption: Spirotryprostatin B Disposal Workflow.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for hazardous waste disposal.

References

Handling

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Spirotryprostatin B

For Immediate Implementation: This document outlines critical safety and logistical information for the handling and disposal of Spirotryprostatin B, a potent antimitotic and cytotoxic agent. All personnel must adhere to...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety and logistical information for the handling and disposal of Spirotryprostatin B, a potent antimitotic and cytotoxic agent. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.

Spirotryprostatin B, an indolic alkaloid isolated from Aspergillus fumigatus, has garnered significant interest as a potential anti-cancer drug due to its anti-mitotic properties.[1][2] As with many compounds under investigation for cancer therapy, it is considered a cytotoxic agent and must be handled with the utmost care to prevent occupational exposure.[3][4] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is mandatory when handling Spirotryprostatin B in any form, including the pure compound, solutions, and contaminated materials. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves.[5][6] Industrial thickness (>0.45mm) for large spills.[3][7]Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Gown Disposable, fluid-resistant gown with long sleeves and closed front.[4][5]Protects skin and personal clothing from contamination by splashes or spills.
Eye Protection Safety goggles or a full-face shield.[4][5]Shields eyes from splashes of liquids or contact with airborne particles.
Respiratory Protection A surgical mask for general handling.[3][5] An N95 respirator or higher for handling powders or managing spills.[4][7]Minimizes the risk of inhaling aerosolized compound or fine powders, which can be a significant route of exposure.
Additional PPE Shoe covers.[5]Recommended to prevent the tracking of contaminants out of the designated handling area.
Standard Operating Procedure for Handling Spirotryprostatin B

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and maintaining a safe working environment.

1. Preparation:

  • Designate a specific area for handling Spirotryprostatin B, preferably within a chemical fume hood or a biological safety cabinet.

  • Ensure all necessary PPE is readily available and in good condition.

  • Prepare all required materials and equipment before handling the compound to minimize movement and potential for contamination.

  • Have a cytotoxic spill kit readily accessible.

2. Handling the Compound:

  • Don all required PPE as outlined in the table above before entering the designated handling area.

  • When weighing the powdered compound, do so within a ventilated enclosure to prevent the generation of airborne dust.

  • For solubilizing the compound, add the solvent slowly to the powder to avoid splashing. Spirotryprostatin B is readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]

  • All manipulations should be performed over a disposable, absorbent bench liner to contain any potential spills.

3. Post-Handling:

  • After handling is complete, carefully remove and dispose of the outer pair of gloves into a designated cytotoxic waste container.

  • Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable decontaminant. A three-step process of cleaning with a detergent solution, followed by disinfection, is recommended.[6]

  • Remove the remaining PPE in the following order, disposing of all disposable items into the cytotoxic waste container: gown, shoe covers, inner gloves, eye protection, and finally, respiratory protection (if used).

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Spirotryprostatin B Waste

All waste generated from the handling of Spirotryprostatin B must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

  • Solid Waste: All disposable items that have come into contact with Spirotryprostatin B, such as gloves, gowns, pipette tips, and contaminated labware, should be placed in a clearly labeled, leak-proof cytotoxic waste container.[6]

  • Liquid Waste: Collect all liquid waste containing Spirotryprostatin B in a dedicated, sealed, and clearly labeled, leak-proof container marked as "Cytotoxic Waste".[6]

  • Final Disposal: All cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company.[6]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full recommended PPE, including double gloves, a disposable gown, eye protection, and an N95 respirator.[4]

  • Contain the Spill: Use absorbent pads from a cytotoxic spill kit to cover and contain the spill.[4]

  • Clean the Area: Carefully collect all contaminated materials and place them in a cytotoxic waste container. Clean the spill area with a detergent solution followed by a disinfectant.[6]

  • Report the Incident: Report the spill to the laboratory supervisor and follow all institutional reporting procedures.

Experimental Workflow for Safe Handling and Disposal of Spirotryprostatin B

G Workflow for Safe Handling and Disposal of Spirotryprostatin B cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Management prep1 Designate Handling Area prep2 Assemble PPE prep1->prep2 prep3 Prepare Materials prep2->prep3 prep4 Locate Spill Kit prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Weigh/Solubilize in Ventilated Enclosure handle1->handle2 spill1 Secure Area handle1->spill1 If Spill Occurs handle3 Perform Manipulations on Absorbent Liner handle2->handle3 post1 Remove Outer Gloves handle3->post1 post2 Decontaminate Surfaces post1->post2 post3 Remove Remaining PPE post2->post3 post4 Wash Hands post3->post4 disp1 Segregate Solid & Liquid Cytotoxic Waste post3->disp1 disp2 Use Labeled, Leak-Proof Containers disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3 end end disp3->end End spill2 Don Full PPE spill1->spill2 spill3 Contain Spill spill2->spill3 spill4 Clean & Decontaminate spill3->spill4 spill5 Report Incident spill4->spill5 spill5->post1 Post-Spill Cleanup start Start start->prep1

Caption: Workflow for handling and disposal of Spirotryprostatin B.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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